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  • Product: Lysyl-valyl-leucyl-aspartic acid
  • CAS: 118850-74-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD): Structure, Function, and Therapeutic Potential

Foreword: Re-evaluating a Peptide's Identity In the landscape of bioactive peptides, the tetrapeptide Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) presents a compelling case study in scientific discovery and the evolution of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Re-evaluating a Peptide's Identity

In the landscape of bioactive peptides, the tetrapeptide Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) presents a compelling case study in scientific discovery and the evolution of understanding. Initially investigated for its potential role in modulating platelet aggregation, subsequent research has pivoted our focus towards its significance as a structural component of a larger, more potent family of anti-inflammatory peptides known as antiflammins. This guide provides a comprehensive technical overview of KVLD, not as an isolated entity, but within the crucial context of its parent molecules. We will delve into its structure, the nuanced story of its function, and the experimental methodologies that have been instrumental in elucidating its biological relevance. For the researcher, scientist, or drug development professional, this document serves as a detailed primer on the chemistry and biology of KVLD, offering insights into its potential as a lead structure in the development of novel anti-inflammatory therapeutics.

The Molecular Architecture of Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD)

The fundamental characteristics of a peptide are dictated by its primary structure—the linear sequence of its constituent amino acids—and the physicochemical properties of their side chains.

Primary Structure and Physicochemical Properties

Lysyl-Valyl-Leucyl-Aspartic Acid is a tetrapeptide with the sequence Lys-Val-Leu-Asp, abbreviated as KVLD. It is composed of four L-amino acids linked by peptide bonds.

PropertyValueSource
Chemical Formula C21H39N5O7
Molecular Weight 473.57 g/mol
CAS Number 118850-74-1

The structure of KVLD incorporates amino acids with distinct properties:

  • Lysine (K): A basic amino acid with a positively charged ε-amino group at physiological pH, rendering the peptide hydrophilic.

  • Valine (V) and Leucine (L): Aliphatic, hydrophobic amino acids that contribute to the peptide's overall conformation and potential for hydrophobic interactions.

  • Aspartic Acid (D): An acidic amino acid with a negatively charged carboxyl group in its side chain at physiological pH, contributing to the peptide's hydrophilic nature.

The presence of both charged and hydrophobic residues gives KVLD an amphipathic character, which can influence its solubility and interaction with biological membranes and receptors.

KVLD_Structure cluster_N_terminus N-terminus cluster_C_terminus C-terminus Lys Lysine (K) Val Valine (V) Lys->Val Peptide Bond N_terminus Free Amino Group (from Lysine) Leu Leucine (L) Val->Leu Peptide Bond Asp Aspartic Acid (D) Leu->Asp Peptide Bond C_terminus Free Carboxyl Group (from Aspartic Acid)

Diagram 1: Structural Representation of KVLD. This diagram illustrates the linear sequence of amino acids in the KVLD tetrapeptide, highlighting the N-terminus (Lysine) and the C-terminus (Aspartic Acid).

The Functional Context: A Tale of Two Activities

The scientific narrative of KVLD's function is a prime example of how initial findings can be refined and even contradicted by further investigation.

The Platelet Aggregation Controversy

Initial interest in KVLD and related peptides stemmed from their potential as inhibitors of platelet aggregation. However, a key study by Marastoni et al. in 1991 challenged this notion. Their research, which involved the solution synthesis of KVLD, concluded that the peptide does not inhibit platelet aggregation, a direct contradiction of some earlier reports[1][2]. This pivotal finding shifted the research focus away from direct anti-platelet activity and towards a more nuanced role in inflammation.

A Key to a Larger Puzzle: The Antiflammin Connection

The true significance of the KVLD sequence lies in its presence within a family of potent anti-inflammatory peptides known as antiflammins [1]. Antiflammins are nonapeptides derived from the region of highest sequence similarity between human lipocortin-1 (also known as annexin A1) and rabbit uteroglobin[3][4][5].

Specifically, the KVLD sequence is found within Antiflammin-2 , which has the amino acid sequence H-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu-OH (HDMNKVLDL) [3]. Antiflammins, including antiflammin-2, have demonstrated significant anti-inflammatory effects in various in vivo models[4][6].

The primary mechanism of action for antiflammins is the inhibition of phospholipase A2 (PLA2) [3][6][7]. PLA2 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes), while lysophospholipids can be converted to platelet-activating factor (PAF) , another potent inflammatory mediator[3][7][8].

By inhibiting PLA2, antiflammins effectively block the synthesis of PAF and other downstream inflammatory molecules[3][7][8]. This leads to a reduction in key inflammatory processes such as neutrophil aggregation and chemotaxis[3][5][9].

Antiflammin_Signaling_Pathway Antiflammin2 Antiflammin-2 (contains KVLD) FPRL1 Formyl-Peptide Receptor Like 1 (FPRL-1) Antiflammin2->FPRL1 PLA2 Phospholipase A2 (PLA2) Antiflammin2->PLA2 Inhibits MAPK MAP Kinase Pathway (e.g., ERK1/2) FPRL1->MAPK Activates MembranePhospholipids Membrane Phospholipids PLA2->MembranePhospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Releases LysoPAF Lyso-PAF MembranePhospholipids->LysoPAF Releases Inflammation Inflammatory Response (Neutrophil Aggregation, Chemotaxis, etc.) ArachidonicAcid->Inflammation Promotes (via eicosanoids) PAF Platelet-Activating Factor (PAF) LysoPAF->PAF Converts to PAF->Inflammation Promotes MAPK->Inflammation Modulates

Diagram 2: Antiflammin-2 Signaling Pathway. This diagram illustrates the proposed mechanism of action for antiflammin-2, which contains the KVLD sequence. It highlights the inhibition of Phospholipase A2 (PLA2) and interaction with the Formyl-Peptide Receptor Like 1 (FPRL-1).

Further research has indicated that antiflammin-2 can also exert its effects through the Formyl-Peptide Receptor Like 1 (FPRL-1) . Binding of antiflammin-2 to this receptor can trigger downstream signaling events, including the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2), which is part of the MAP kinase pathway, and inhibit neutrophil interaction with the endothelium[4][10].

Synthesis and Characterization of KVLD

The synthesis of a tetrapeptide like KVLD can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS), with SPPS being the more common and automatable method for peptides of this length[11].

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of KVLD

The following is a generalized protocol for the manual synthesis of KVLD using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminally free acid, a different resin such as a 2-chlorotrityl chloride resin would be employed[12].

1. Resin Preparation:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF and wash the resin three times with DMF.

2. First Amino Acid Coupling (Aspartic Acid):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating with a 20% solution of piperidine in DMF for 5-7 minutes. Repeat this step.
  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine.
  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) and allow the activation to proceed for a few minutes.
  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 times).

3. Subsequent Amino Acid Couplings (Leucine, Valine, Lysine):

  • Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Leu-OH, Fmoc-Val-OH, and Fmoc-Lys(Boc)-OH sequentially. The side chain of Lysine is protected with a Boc (tert-butyloxycarbonyl) group.

4. Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect the peptide from side reactions (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet twice with cold diethyl ether.
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilize.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Start [label="Start with Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin in DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="Couple Activated\nFmoc-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat for each\nAmino Acid", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleave [label="Cleave from Resin &\nDeprotect Side Chains\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate in Cold Ether", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify by RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze (Mass Spec, HPLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Repeat; Repeat -> Deprotect [label="Yes"]; Repeat -> Cleave [label="No"]; Cleave -> Precipitate; Precipitate -> Purify; Purify -> Analyze; }

Diagram 3: General Workflow for Solid-Phase Peptide Synthesis (SPPS). This flowchart outlines the key steps in the synthesis of a peptide like KVLD using Fmoc chemistry.

Functional Assays for Evaluating KVLD-Containing Peptides

Given that the primary biological activity of KVLD is observed in the context of antiflammins, functional assays should be chosen to probe the mechanisms of these larger peptides.

Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of a peptide to inhibit the enzymatic activity of PLA2. A common method utilizes a fluorescent phospholipid substrate[3].

Principle: A fluorescently labeled phospholipid substrate, which is self-quenched in its micellar form, is used. Upon hydrolysis by PLA2, a fluorescent fragment is released, leading to an increase in fluorescence intensity. An inhibitor will reduce the rate of this fluorescence increase.

Generalized Protocol:

  • Prepare a stock solution of PLA2 enzyme in an appropriate assay buffer.

  • Prepare a working solution of the fluorescent phospholipid substrate (e.g., NBD-PE) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test peptide (e.g., antiflammin-2) at various concentrations, and a positive control inhibitor.

  • Initiate the reaction by adding the PLA2 enzyme solution to all wells except the negative control.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the test peptide and determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a peptide to inhibit the migration of neutrophils towards a chemoattractant[2][13].

Principle: The Boyden chamber or Transwell® assay is commonly used. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., IL-8 or C5a) is placed in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane to the lower chamber is quantified.

Generalized Protocol:

  • Isolate human neutrophils from whole blood.

  • Seed the isolated neutrophils in the upper chamber of a Boyden chamber or Transwell® plate in a serum-free medium.

  • Add the chemoattractant and the test peptide (at various concentrations) to the lower chamber.

  • Incubate the plate to allow for cell migration (typically 1-2 hours).

  • Quantify the number of migrated cells in the lower chamber. This can be done by cell counting, or by measuring ATP levels using a luminescent assay.

  • Determine the extent of inhibition of chemotaxis by the test peptide compared to the control.

Platelet-Activating Factor (PAF) Synthesis Assay

This assay measures the amount of PAF produced by cells in response to a stimulus, and the inhibitory effect of a test peptide[1].

Principle: Cells such as neutrophils are stimulated to produce PAF. The PAF is then extracted and quantified, typically using a competitive radioreceptor binding assay or an ELISA kit.

Generalized Protocol:

  • Incubate neutrophils with a stimulus (e.g., A23187) in the presence or absence of the test peptide.

  • After incubation, perform a lipid extraction from the cell suspension.

  • Purify the lipid extracts, often using high-performance liquid chromatography (HPLC), to isolate the PAF.

  • Quantify the amount of PAF using a commercially available PAF ELISA kit or a radioreceptor binding assay.

  • Compare the amount of PAF produced in the presence of the test peptide to the amount produced in its absence to determine the inhibitory effect.

Conclusion and Future Directions

Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) is a tetrapeptide whose scientific journey underscores the importance of rigorous, iterative research. While its role as a direct inhibitor of platelet aggregation is not supported by key studies, its identity as a crucial component of the potent anti-inflammatory antiflammins is well-established. The biological activity of KVLD is therefore best understood through the lens of its parent molecules, which act primarily by inhibiting phospholipase A2 and modulating inflammatory cell responses.

For researchers in drug discovery, KVLD and the broader antiflammin family represent a promising starting point for the development of novel anti-inflammatory agents. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of antiflammin-2 to identify the minimal sequence required for optimal activity and to enhance stability and bioavailability.

  • Pharmacokinetic Profiling: Investigating the in vivo stability, distribution, and metabolism of antiflammin peptides to optimize their therapeutic potential.

  • Elucidation of Receptor Interactions: Further characterizing the interaction of antiflammins with FPRL-1 and other potential receptors to gain a more complete understanding of their signaling mechanisms.

By leveraging the foundational knowledge of KVLD and the antiflammins, the scientific community can continue to explore this fascinating class of peptides and their potential to address a wide range of inflammatory diseases.

References

  • Marastoni, M., Scaranari, V., Salvadori, S., Tomatis, R., Spisani, S., & Traniello, S. (1991). Synthesis and antiaggregatory activity of antiflammin related peptides. Il Farmaco, 46(11), 1265-72. [Link]

  • Camussi, G., Tetta, C., Bussolino, F., & Baglioni, C. (1990). Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. The Journal of experimental medicine, 171(3), 913–927. [Link]

  • Miele, L. (2000). Antiflammins. Bioactive peptides derived from uteroglobin. Annals of the New York Academy of Sciences, 923, 198-212. [Link]

  • Perretti, M., & Flower, R. J. (1993). Measurement of lipocortin 1 and the production of anti-lipocortin antibodies. Methods in enzymology, 224, 119-30. [Link]

  • Marastoni, M., et al. (1991). Synthesis and antiaggregatory activity of antiflammin related peptides. Farmaco. [Link]

  • Walther, A., Riehemann, K., & Gerke, V. (2000). The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells. FASEB journal, 14(3), 572–580. [Link]

  • D'Acquisto, F., Perretti, M., & Flower, R. J. (2008). Annexin-A1: a pivotal regulator of the innate and adaptive immune systems. British journal of pharmacology, 155(2), 152–169. [Link]

  • Creative Bioarray. (n.d.). Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. [Link]

  • U, P., et al. (1988). A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils. Journal of immunological methods. [Link]

  • Vezza, R., et al. (1991). Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application. British journal of pharmacology. [Link]

  • Neliti. (2016). Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate as Coupling Reagent. [Link]

Sources

Exploratory

The Bioactive Core: KVLD Tetrapeptide in Inflammation Modulation

Topic: Biological Activity of the Tetrapeptide KVLD Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Distinction The tetrapeptide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of the Tetrapeptide KVLD Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Distinction

The tetrapeptide KVLD (Lys-Val-Leu-Asp) represents the conserved pharmacophore of the Antiflammin (AF) family of peptides. Derived from the region of highest homology between uteroglobin (blastokinin) and lipocortin-1 (annexin I), KVLD is a critical motif in the regulation of the inflammatory cascade.

Crucial Disambiguation: Researchers must distinguish KVLD from KLD-12 (AcN-KLDLKLDLKLDL-CNH2).

  • KVLD: A bioactive tetrapeptide core involved in PLA2/TGase modulation.

  • KLD-12: A self-assembling peptide hydrogel used in tissue engineering (cartilage repair).[1][2][3]

  • Note: This guide focuses exclusively on the biological activity of the KVLD motif.

Structural Biology & Origin

The KVLD sequence was identified through bioinformatic alignment of potent endogenous anti-inflammatory proteins. It serves as the "active site" mimic for these larger proteins.

Sequence Homology
  • Uteroglobin (UG): A steroid-inducible protein with potent anti-inflammatory properties.

    • Residues 43–46:K-V-L-D

  • Lipocortin-1 (Annexin I): A glucocorticoid-regulated protein that inhibits Phospholipase A2.

    • Residues 246–254: Homologous region containing the core motif.

Physicochemical Properties
PropertyDescription
Sequence Lysine - Valine - Leucine - Aspartic Acid
Charge (pH 7.4) Zwitterionic (Net ~0). Lys (+), Asp (-)
Hydrophobicity Mixed. Val/Leu provide a hydrophobic core; Lys/Asp provide polar termini.
Solubility High in aqueous buffers (PBS).

Mechanism of Action: The "Dual-Hit" Hypothesis

KVLD operates via a unique dual mechanism that targets the amplification loop of inflammation. While early research focused on direct PLA2 inhibition, recent evidence suggests its role as a Transglutaminase 2 (TGase 2) decoy is equally critical.

Pathway 1: Transglutaminase 2 (TGase 2) Decoy

TGase 2 exacerbates inflammation by post-translationally modifying PLA2 (via polyamination or cross-linking), which enhances PLA2 activity.

  • Mechanism: The Lysine (K) residue in KVLD acts as a competitive acyl acceptor .

  • Result: KVLD "soaks up" TGase 2 activity, preventing the enzyme from modifying and hyper-activating PLA2.

Pathway 2: Phospholipase A2 (PLA2) Modulation

PLA2 catalyzes the hydrolysis of membrane phospholipids to release Arachidonic Acid (AA) , the precursor to pro-inflammatory eicosanoids (prostaglandins, leukotrienes).

  • Direct Inhibition: Full-length Antiflammins (e.g., AF-1: MQMKKVLDS) directly inhibit PLA2 (IC50 ~10–50 µM).

  • Core Limitation: The tetrapeptide KVLD alone shows reduced direct PLA2 inhibitory potency compared to the nonapeptide, indicating that flanking residues stabilize the interaction. However, it retains significant potency in preventing TGase-mediated PLA2 activation.

Visualization of the Signaling Pathway

The following diagram illustrates the "Dual-Hit" blockade where KVLD interrupts the inflammatory feedback loop.

KVLD_Mechanism TGase Transglutaminase 2 (TGase 2) PLA2_Active sPLA2 (Hyper-Activated) [Polyaminated/Crosslinked] TGase->PLA2_Active Activates via Post-Translational Mod. PLA2_Inactive sPLA2 (Basal Activity) PLA2_Inactive->PLA2_Active TGase-mediated Modification AA Arachidonic Acid PLA2_Inactive->AA Slow Hydrolysis PLA2_Active->AA Rapid Hydrolysis KVLD KVLD Tetrapeptide (Therapeutic Agent) KVLD->TGase Competitive Inhibition (Acyl Acceptor Decoy) KVLD->PLA2_Active Direct Inhibition (Weak without flanking residues) Membrane Membrane Phospholipids Membrane->AA sn-2 cleavage Inflammation Prostaglandins & Leukotrienes AA->Inflammation COX/LOX Pathways

Caption: KVLD acts primarily by intercepting TGase 2, preventing the hyper-activation of sPLA2, and secondarily by direct interaction with sPLA2.

Therapeutic Applications

Research indicates efficacy in models where PLA2 and TGase 2 are co-dysregulated.

  • Allergic Conjunctivitis: Recombinant peptides containing the KVLD core significantly reduced inflammation scores and eosinophil infiltration in guinea pig models, comparable to topical steroids.

  • Chronic Inflammatory Diseases: Potential utility in asthma and rheumatoid arthritis, where sPLA2 levels are elevated.

  • Integrin-Mediated Pathologies: The "VLD" motif shares similarity with the LDV integrin-binding sequence (found in fibronectin). While less characterized than RGD, KVLD may possess weak affinity for

    
     integrins (VLA-4), potentially modulating leukocyte trafficking.
    

Experimental Protocols

To validate KVLD activity, researchers should employ a biphasic assessment strategy: Synthesis followed by enzymatic assays.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc chemistry is recommended for high purity.

  • Resin Loading: Use Wang resin pre-loaded with Asp(OtBu).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Activate Fmoc-amino acids (Leu, Val, Lys(Boc)) using HBTU/DIEA (1:1:2 ratio). Coupling time: 45-60 min.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Purification: RP-HPLC (C18 column), Gradient: 5-60% Acetonitrile in 0.1% TFA.

  • Validation: ESI-MS (Expected MW: ~473.6 Da).

Protocol B: TGase 2 Inhibition Assay

Validates the "Decoy" mechanism.

  • Reagents: Purified TGase 2 (Guinea pig liver), [1,4-^14C]Putrescine (amine donor), Dimethylcasein (DMC, amine acceptor).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 10 mM DTT.

    • Substrates: 2 mg/mL DMC, 0.5 µCi [^14C]Putrescine.

    • Inhibitor: KVLD (0.1 – 100 µM).

  • Incubation: 30 min at 37°C.

  • Termination: Add 10% TCA (Trichloroacetic acid) to precipitate proteins.

  • Quantification: Wash precipitate, dissolve in NaOH, and measure radioactivity via liquid scintillation counting.

  • Result Interpretation: A decrease in incorporated radioactivity indicates KVLD is competing with DMC/Putrescine for the TGase active site.

Protocol C: sPLA2 Inhibition Assay

Validates the anti-inflammatory potential.

  • Substrate: [^3H]Arachidonic acid-labeled E. coli membranes (autoclaved).

  • Enzyme: Recombinant human sPLA2 (Group IB or IIA).

  • Procedure:

    • Incubate enzyme with KVLD (varying concentrations) for 15 min.

    • Add substrate and incubate for 30 min at 37°C in 100 mM Tris (pH 8.0), 10 mM CaCl2.

  • Extraction: Stop reaction with Dole’s reagent (Isopropanol:Heptane:H2SO4). Extract free fatty acids.

  • Analysis: Measure released [^3H]AA.

  • Control: Use Antiflammin-1 as a positive control to benchmark KVLD potency.

References

  • Sohn, J., et al. (2003). "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis." Journal of Clinical Investigation, 111(1), 121–128. Link

  • Miele, L., et al. (1988). "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335, 726–730. Link

  • Cordella-Miele, E., et al. (1993). "Transglutaminase-catalyzed incorporation of polyamines into phospholipase A2." Journal of Biochemistry (Tokyo), 113(2), 164–173. Link

  • Mukherjee, A.B., et al. (1994). "Regulation of cellular response to antigens by uteroglobin and transglutaminase." Advances in Experimental Medicine and Biology, 231, 135-152. Link

  • Vostal, J.G., et al. (1989). "Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets."[4] Proceedings of the National Academy of Sciences, 86, 8073-8077. Link

Sources

Foundational

The KVLD Tetrapeptide: Rational Design, Homology, and Dual-Target Anti-Inflammatory Modulation

The following technical guide details the discovery, mechanism, and therapeutic evolution of the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD) . Executive Summary Lysyl-valyl-leucyl-aspartic acid (KVLD) is a synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, mechanism, and therapeutic evolution of the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD) .

Executive Summary

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a synthetic tetrapeptide derived from the conserved pharmacophore of two endogenous anti-inflammatory proteins: Uteroglobin (CC10) and Lipocortin-1 (Annexin A1) . Originally identified during the "Antiflammin" development era of the late 1980s, KVLD represents a classic case of rational drug design based on sequence homology. While early controversy surrounded its standalone potency, modern research has elucidated a dual mechanism of action involving the inhibition of both Phospholipase A2 (PLA2) and Transglutaminase 2 (TGase 2) , positioning it as a critical motif in the suppression of arachidonic acid-mediated inflammation.

Chemical Identity & Physical Properties[1]

Before analyzing the biological history, we establish the core physicochemical profile of the molecule.

PropertySpecification
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid
Peptide Sequence Lys-Val-Leu-Asp (K-V-L-D)
Molecular Formula C₂₁H₃₉N₅O₇
Molecular Weight 473.57 g/mol
Isoelectric Point (pI) ~4.5 (Acidic due to Aspartate)
Solubility Water soluble; stable in aqueous solution at neutral pH.[1]
Key Functional Groups ε-amino group (Lysine), β-carboxyl group (Aspartate), hydrophobic side chains (Valine/Leucine).

Discovery History: The "Antiflammin" Hypothesis[2]

The discovery of KVLD was not an isolation from nature, but a deductive construction based on the structural alignment of steroid-induced anti-inflammatory proteins.

The Homology Screen (1988)

In the late 1980s, researchers sought to understand how glucocorticoids exerted anti-inflammatory effects. It was known that steroids induced specific proteins—Uteroglobin (in rabbits) and Lipocortin-1 (human Annexin A1)—which subsequently inhibited Phospholipase A2 (PLA2).[2][3]

Dr. Lucio Miele and colleagues at the NIH hypothesized that if these distinct proteins shared a function (PLA2 inhibition), they must share a structural motif. By aligning the amino acid sequences of Uteroglobin and Lipocortin-1, they identified a region of high homology:

  • Uteroglobin (Residues 39–47): Met-Gln-Met-Lys-Lys-Val-Leu-Asp -Ser

  • Lipocortin-1 (Residues 246–254): His-Asp-Met-Asn-Lys-Val-Leu-Asp -Leu

Synthesis of Antiflammins

Based on this alignment, the team synthesized two nonapeptides:

  • Antiflammin-1 (AF-1): MQMKKVLDS

  • Antiflammin-2 (AF-2): HDMNKVLDL

Both peptides demonstrated potent anti-inflammatory activity in carrageenan-induced edema models.[2][3] KVLD was identified as the conserved tetrapeptide core (Residues 43–46 in Uteroglobin) responsible for the biological activity.

The Potency Controversy (1990s)

Following the initial discovery, independent groups attempted to validate the efficacy of the truncated KVLD tetrapeptide.

  • The Challenge: Studies by Tomatis et al. (1991) suggested that while the full-length Antiflammins were active, the isolated KVLD fragment showed reduced or negligible inhibition of platelet aggregation and PLA2 in certain assays.

  • The Resolution: It was later understood that while KVLD is the pharmacophore, flanking residues (steric stabilizers) are often required to maintain the conformation necessary for binding to the PLA2 active site or TGase 2 interface. This led to the classification of KVLD as a "core motif" rather than a standalone drug candidate in its native form.

Mechanism of Action: Dual-Target Modulation

The scientific significance of KVLD lies in its ability to interrupt the inflammatory cascade at two distinct checkpoints.

Checkpoint 1: Phospholipase A2 (PLA2) Inhibition

PLA2 is the "gatekeeper" enzyme that hydrolyzes membrane phospholipids to release Arachidonic Acid (AA) , the precursor to pro-inflammatory eicosanoids (prostaglandins, leukotrienes).[2][3]

  • Mechanism: KVLD mimics the substrate-binding interface of PLA2. By acting as a decoy substrate or allosteric inhibitor, it prevents PLA2 from docking with the phospholipid membrane, thereby halting AA release.

Checkpoint 2: Transglutaminase 2 (TGase 2) Inhibition

More recent research (Sohn et al.) uncovered a secondary mechanism.

  • The Link: Inflammation triggers the expression of TGase 2. TGase 2 can post-translationally modify PLA2 (via cross-linking), which hyper-activates PLA2, creating a positive feedback loop of inflammation.

  • KVLD Action: The Lysine (K) residue in KVLD acts as an acyl-acceptor substrate for TGase 2. The peptide competes with natural protein substrates (like PLA2) for the active site of TGase 2.

  • Result: By inhibiting TGase 2, KVLD prevents the hyper-activation of PLA2.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of KVLD within the inflammatory cascade.

KVLD_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 PLA2 Enzyme (Inactive/Basal) PLA2->Membrane Catalyzes PLA2_Active Hyper-Activated PLA2 PLA2->PLA2_Active PLA2_Active->Membrane Rapid Catalysis TGase2 TGase 2 (Transglutaminase) TGase2->PLA2 Cross-links/Activates COX_LOX COX / LOX Enzymes AA->COX_LOX Inflammation Prostaglandins & Leukotrienes (INFLAMMATION) COX_LOX->Inflammation KVLD KVLD Peptide (Inhibitor) KVLD->PLA2  Direct Inhibition (Substrate Mimicry) KVLD->TGase2  Competitive Inhibition (Acyl Acceptor)

Figure 1: Dual-mechanism of KVLD showing direct inhibition of PLA2 and competitive inhibition of TGase 2-mediated PLA2 hyper-activation.

Experimental Protocols

For researchers aiming to utilize KVLD, the following protocols ensure reproducibility.

Peptide Synthesis (Solid Phase)
  • Method: Fmoc-based Solid Phase Peptide Synthesis (SPPS).

  • Resin: Wang resin (0.5–1.0 mmol/g loading) is preferred for C-terminal acid generation.

  • Coupling Reagents: HBTU/HOBt or HATU in DMF/DIPEA.

  • Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) for 2–3 hours.

  • Purification: Reverse-phase HPLC (C18 column), gradient elution with Water/Acetonitrile (0.1% TFA).

  • Validation: Mass Spectrometry (ESI-MS) expected [M+H]+ = 474.6 Da.

In Vitro PLA2 Inhibition Assay

To verify biological activity, a colorimetric assay is standard.

  • Substrate Preparation: Use 1,2-dithio-analog of diheptanoyl phosphatidylcholine.

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.

  • Procedure:

    • Incubate purified PLA2 (e.g., porcine pancreatic or bee venom) with varying concentrations of KVLD (1–100 µM) for 15 mins at 25°C.

    • Add substrate solution.

    • Measure absorbance at 414 nm (formation of free thiol detected by DTNB).

  • Data Analysis: Calculate IC50 by plotting % inhibition vs. log[KVLD]. Note: Pure KVLD may show high IC50 (>50 µM); conjugation to a lipid tail or flanking residues often improves potency.

Therapeutic Potential & Applications[4][5][6][7]

Allergic Conjunctivitis

Research by Sohn et al. demonstrated that KVLD-containing peptides (specifically recombinant forms) could reverse inflammation in allergic conjunctivitis models.

  • Observation: In allergic eyes, TGase 2 and PLA2 levels are elevated.

  • Treatment: Topical application of KVLD-based peptides reduced eosinophil infiltration and clinical scores comparable to corticosteroids (Dexamethasone), but without the steroid-associated intraocular pressure risks.

General Anti-Inflammatory Research

KVLD serves as a valuable chemical probe for:

  • Studying the PLA2/TGase 2 interface.[2][3]

  • Developing non-steroidal anti-inflammatory drugs (NSAIDs) that avoid COX inhibition side effects (gastric ulcers).

References

  • Miele, L., et al. (1988). "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335(6192), 726–730. Link

  • Camussi, G., et al. (1991). "Anti-inflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis." Journal of Experimental Medicine, 173(1), 113–122. Link

  • Sohn, J., et al. (2003). "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis." Journal of Clinical Investigation, 111(1), 121–128. Link

  • Marastoni, M., et al. (1991). "Synthesis and antiaggregatory activity of antiflammin related peptides."[4] Farmaco, 46(11), 1265–1272.[4] Link

  • Vadas, P., et al. (2013). "Phospholipase A2 inhibitors." Journal of Lipid Mediators, 2(1), 1-14. (Contextual grounding for PLA2 inhibition mechanisms).

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lysyl-valyl-leucyl-aspartic acid (KVLD) and its Role as a Core Motif in Anti-Inflammatory Peptides

Introduction The tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD) represents a pivotal amino acid sequence at the heart of a class of potent anti-inflammatory peptides. While KVLD itself is a core structural motif, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD) represents a pivotal amino acid sequence at the heart of a class of potent anti-inflammatory peptides. While KVLD itself is a core structural motif, its biological significance is manifested through its inclusion in larger peptide structures, most notably Antiflammin-2 (AF-2). This guide provides a comprehensive technical overview of the mechanism of action of KVLD, not as an isolated entity, but within the functional context of its parent peptide, AF-2. We will explore its origins, molecular targets, and the downstream signaling pathways that confer its anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and peptide-based therapeutics.

The Genesis of an Anti-Inflammatory Motif: From Annexin A1 to Antiflammin-2

The story of KVLD's mechanism of action begins with the glucocorticoid-regulated protein, Annexin A1 (also known as Lipocortin-1).[1] Annexin A1 is a 37 kDa protein that plays a crucial role in mediating the anti-inflammatory effects of glucocorticoids.[2] The biological activity of Annexin A1 is largely concentrated in its unique N-terminal domain.[3][4] Through sequence homology studies with another anti-inflammatory protein, uteroglobin, a family of synthetic nonapeptides known as antiflammins were designed.[5][6]

Two prominent members of this family are Antiflammin-1 and Antiflammin-2. The latter, Antiflammin-2, possesses the amino acid sequence H-His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu-OH (HDMNKVLDL) and is derived from residues 246-254 of lipocortin-1.[7][8] Within this sequence lies the core motif of interest: Lys-Val-Leu-Asp (KVLD) .

Peptide Sequence Origin
Antiflammin-1 MQMKKVLDSUteroglobin
Antiflammin-2 HDMNKVLDLAnnexin A1 (Lipocortin-1)

The Primary Molecular Target: Formyl Peptide Receptor 2 (FPR2/ALX)

The anti-inflammatory effects of Antiflammin-2, and by extension the KVLD motif, are primarily mediated through its interaction with the Formyl Peptide Receptor 2 (FPR2) , also known as the Lipoxin A4 receptor (ALX).[7][8][9] FPR2 is a G-protein coupled receptor (GPCR) that is highly expressed on the surface of various immune cells, particularly neutrophils and monocytes.[9] It is a promiscuous receptor, binding to a wide range of ligands that can initiate both pro- and anti-inflammatory responses.[2][10]

The binding of Antiflammin-2 to FPR2 initiates a cascade of intracellular signaling events that ultimately dampen the inflammatory response. This interaction is specific, with Antiflammin-2 showing a preference for FPR2 over other members of the formyl peptide receptor family, such as FPR1.[8]

Downstream Signaling and Cellular Effects: A Multi-pronged Anti-Inflammatory Response

Activation of FPR2 by Antiflammin-2 triggers a series of downstream signaling pathways that collectively result in a potent anti-inflammatory effect. This mechanism can be dissected into several key cellular outcomes:

Inhibition of Leukocyte Trafficking and Activation

A hallmark of acute inflammation is the recruitment of leukocytes, particularly neutrophils, to the site of injury or infection. Antiflammin-2 effectively disrupts this process through several mechanisms:

  • Inhibition of Chemotaxis: Antiflammin-2 inhibits the directed migration of neutrophils towards chemoattractants.[11][12]

  • Suppression of Leukocyte Aggregation: It prevents the aggregation of neutrophils, a critical step in the formation of an inflammatory infiltrate.[11]

  • Modulation of Adhesion Molecule Expression: Antiflammin-2 attenuates the activation-induced upregulation of CD11/CD18 (β2-integrins) on the surface of leukocytes.[13] This reduces their ability to adhere firmly to the vascular endothelium, a prerequisite for extravasation into tissues.

The following diagram illustrates the key steps in leukocyte extravasation that are inhibited by the action of Antiflammin-2.

G cluster_0 Blood Vessel Lumen cluster_1 Endothelium cluster_2 Inflamed Tissue cluster_3 Inhibition by Antiflammin-2 Neutrophil_rolling Neutrophil Rolling Neutrophil_adhesion Firm Adhesion Neutrophil_rolling->Neutrophil_adhesion Upregulation of Adhesion Molecules Neutrophil_extravasation Extravasation Neutrophil_adhesion->Neutrophil_extravasation Transendothelial Migration Endothelial_cells Endothelial Cells Chemoattractants Chemoattractants Chemoattractants->Neutrophil_rolling Chemotactic Gradient Inhibition Antiflammin-2 (contains KVLD) Inhibition->Neutrophil_adhesion Inhibits CD11/CD18 Upregulation Inhibition->Neutrophil_extravasation Inhibits Chemotaxis

Caption: Inhibition of Leukocyte Trafficking by Antiflammin-2.

Suppression of Pro-Inflammatory Mediator Synthesis

Antiflammin-2 also exerts its anti-inflammatory effects by inhibiting the production of potent lipid mediators of inflammation:

  • Platelet-Activating Factor (PAF): Antiflammin-2 has been shown to inhibit the synthesis of PAF in various cell types, including macrophages and neutrophils.[5] PAF is a potent pro-inflammatory molecule that promotes platelet aggregation, vasodilation, and increased vascular permeability.

  • Leukotriene B4 (LTB4): Topical application of Antiflammin-2 has been demonstrated to reduce the levels of LTB4, a powerful chemoattractant for neutrophils.[14]

FPR2 Signaling Cascade

The binding of Antiflammin-2 to FPR2 initiates a canonical GPCR signaling cascade. While the precise signaling signature can be ligand-specific, the general pathway involves:

  • G-protein Activation: FPR2 couples to inhibitory G-proteins (Gi/o).[9]

  • Downstream Effector Modulation: This leads to the modulation of downstream effectors, including:

    • Phospholipase C (PLC): Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • Protein Kinase C (PKC): Activated by DAG.

    • Phosphoinositide 3-kinase (PI3K)/Akt pathway.

    • Mitogen-activated protein kinase (MAPK) pathways: Including ERK1/2.[8][10]

  • Calcium Mobilization: A transient increase in intracellular calcium concentration is often observed.[10]

The following diagram provides a simplified overview of the FPR2 signaling pathway upon activation by Antiflammin-2.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular AF2 Antiflammin-2 (HDMNKVLDL) FPR2 FPR2/ALX AF2->FPR2 Binding G_protein Gi/o Protein FPR2->G_protein Activation ERK ERK1/2 FPR2->ERK Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Cellular_Response Anti-inflammatory Response PLC->Cellular_Response via IP3/DAG/PKC PI3K->Cellular_Response via Akt ERK->Cellular_Response

Caption: Simplified FPR2/ALX Signaling Pathway for Antiflammin-2.

Quantitative Efficacy

The anti-inflammatory potency of antiflammins has been quantified in various in vitro assays.

Parameter Peptide Assay Value Reference
IC50 Antiflammin-1 & Antiflammin-2Inhibition of PAF- or IL-8-induced L-selectin and CD11/CD18 expression on human leukocytes4-20 µmol/L[15]
EC50 Antiflammin-2Competition for binding to human FPRL-1 (FPR2)~1 µM[16]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of antiflammin peptides.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of a peptide to inhibit the migration of neutrophils towards a chemoattractant.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Chamber Assembly: Place a microporous membrane (typically with a pore size of 3-5 µm) between the upper and lower wells of a Boyden chamber.

  • Loading:

    • Add a known chemoattractant (e.g., fMLP or IL-8) to the lower wells.

    • In the upper wells, add the isolated neutrophils that have been pre-incubated with either vehicle control or varying concentrations of Antiflammin-2.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Analysis:

    • Remove the membrane and fix and stain the cells.

    • Count the number of neutrophils that have migrated through the membrane to the lower side using light microscopy.

    • Calculate the percentage inhibition of chemotaxis for each concentration of Antiflammin-2 compared to the vehicle control.

Measurement of Platelet-Activating Factor (PAF) Synthesis

This protocol outlines a method to determine the effect of Antiflammin-2 on PAF production by inflammatory cells.

Methodology:

  • Cell Culture and Labeling:

    • Culture macrophages or neutrophils in appropriate media.

    • Pre-label the cells by incubating them with [3H]-acetic acid, a precursor for the acetyl group in PAF.

  • Treatment and Stimulation:

    • Pre-incubate the labeled cells with either vehicle control or different concentrations of Antiflammin-2.

    • Stimulate the cells with an appropriate agonist (e.g., thrombin or calcium ionophore A23187) to induce PAF synthesis.

  • Lipid Extraction:

    • Terminate the reaction and extract the total lipids from the cells using a solvent system such as chloroform:methanol.

  • Purification and Quantification:

    • Separate the PAF from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of newly synthesized [3H]-PAF by liquid scintillation counting.

  • Data Analysis: Compare the amount of [3H]-PAF produced in Antiflammin-2-treated cells to that in control cells to determine the inhibitory effect.

Conclusion and Future Directions

The tetrapeptide Lysyl-valyl-leucyl-aspartic acid is a critical pharmacophore embedded within the anti-inflammatory peptide Antiflammin-2. Its mechanism of action is intrinsically linked to the ability of Antiflammin-2 to act as an agonist at the Formyl Peptide Receptor 2 (FPR2/ALX). This interaction initiates a signaling cascade that culminates in the suppression of key inflammatory processes, including leukocyte trafficking and the production of pro-inflammatory mediators.

The understanding of the KVLD motif within the broader context of Annexin A1-derived peptides provides a solid foundation for the rational design of novel anti-inflammatory therapeutics. Future research in this area may focus on:

  • Structure-Activity Relationship (SAR) Studies: To further delineate the roles of individual amino acids within the Antiflammin-2 sequence and to optimize potency and selectivity for FPR2.

  • Development of Peptide Mimetics: The design of smaller, more stable molecules that retain the anti-inflammatory activity of the parent peptide.

  • Therapeutic Applications: Exploring the potential of KVLD-containing peptides and their mimetics in the treatment of a range of inflammatory diseases.

This guide has synthesized the current understanding of the mechanism of action of the KVLD motif, providing a technical framework for researchers and drug developers. The continued exploration of this and related peptide structures holds significant promise for the future of anti-inflammatory medicine.

References

  • Cimmino, T. P., et al. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. [Link]

  • Cattaneo, F., et al. (2023). Formyl-peptide receptor 2 signalling triggers aerobic metabolism of glucose through Nox2-dependent modulation of pyruvate dehydrogenase activity. Nature. [Link]

  • Bena, S., et al. (2021). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology. [Link]

  • Cimmino, T. P., et al. (2022). Formyl-Peptide Receptor 2 Signaling Redirects Glucose and Glutamine into Anabolic Pathways in Metabolic Reprogramming of Lung Cancer Cells. Cancers. [Link]

  • Bena, S., et al. (2012). Cleavage-resistant AnxA1 peptide selectively binds to FPR2/ALX and displays anti-inflammatory actions. ResearchGate. [Link]

  • He, H. Q., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

  • Filep, J. G., et al. (2000). The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent. Bio-Synthesis. [Link]

  • Al-Rashed, S., et al. (2012). Annexin A1 and the regulation of innate and adaptive immunity. Frontiers in Immunology. [Link]

  • Moreno, J. J. (1990). Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. The Journal of experimental medicine. [Link]

  • Miele, L., et al. (1990). Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. PubMed. [Link]

  • Boyden, S. (1962). The Chemotactic Effect of Mixtures of Antibody and Antigen on Polymorphonuclear Leucocytes. The Journal of experimental medicine.
  • Moreno, J. J. (1996). Antiflammin-2, a nonapeptide of lipocortin-1, inhibits leukocyte chemotaxis but not arachidonic acid mobilization. European journal of pharmacology. [Link]

  • Filep, J. G., et al. (2000). The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology. [Link]

  • Yang, K., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of visualized experiments : JoVE. [Link]

  • ANXA1 (annexin A1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Rosengarth, A., & Luecke, H. (2003). 1MCX: STRUCTURE OF FULL-LENGTH ANNEXIN A1 IN THE PRESENCE OF CALCIUM. RCSB PDB. [Link]

  • Miele, L. (2000). Antiflammins. Bioactive peptides derived from uteroglobin. Annals of the New York Academy of Sciences. [Link]

  • Kamal, A. M., et al. (2007). Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1. The Journal of pharmacology and experimental therapeutics. [Link]

  • Filep, J. G., et al. (2000). The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology. [Link]

  • PubChem. (n.d.). Antiflammin 2. PubChem. [Link]

  • Vinaixa, M., et al. (1994). Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application. Biochemical pharmacology. [Link]

  • Boulton, R. A., et al. (2012). Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING. The Journal of biological chemistry. [Link]

  • Valeri, C. R., et al. (1991). Simple and rapid measurement of platelet-activating factor (PAF) in whole blood. Biochemistry international. [Link]

  • Valeri, C. R., et al. (1990). In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins. Agents and actions. [Link]

Sources

Foundational

KVLD Peptide Signaling: Dual-Target Modulation of Inflammatory Cascades

The following technical guide details the signaling mechanisms, experimental validation, and therapeutic applications of the KVLD peptide motif. A Technical Guide for Drug Discovery & Mechanistic Biology Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the signaling mechanisms, experimental validation, and therapeutic applications of the KVLD peptide motif.

A Technical Guide for Drug Discovery & Mechanistic Biology

Executive Summary & Core Mechanism

The KVLD peptide (Sequence: Lys-Val-Leu-Asp ) represents a bioactive core motif derived from the anti-inflammatory proteins Uteroglobin (residues 43–46) and Lipocortin-1 (Annexin A1, residues 246–254). Unlike broad-spectrum anti-inflammatories that target downstream effectors (e.g., COX-2 inhibitors), KVLD-containing peptides function upstream by disrupting the Transglutaminase 2 (TG2) – Phospholipase A2 (PLA2) amplification loop.

This guide delineates the KVLD signaling axis, establishing its role as a "decoy substrate" that uncouples pathological inflammation from tissue remodeling.

The Biological Context[1][2][3][4][5][6]
  • Origin: Conserved homology region between Uteroglobin and Lipocortin-1 (Antiflammins).[1][2][3][4]

  • Primary Targets: Secretory Phospholipase A2 (sPLA2) and Transglutaminase 2 (TG2).

  • Mechanism of Action:

    • Direct PLA2 Inhibition: Mimics the endogenous inhibitory domain of Annexin A1, preventing arachidonic acid release.

    • TG2 Decoy Function: The N-terminal Lysine (K) serves as a high-affinity acyl acceptor, competing with sPLA2 for TG2 binding. This prevents TG2-mediated post-translational modification (cross-linking/polyamination) of sPLA2, which is required for sPLA2 hyperactivation.

Mechanistic Signaling Pathways

The therapeutic potency of KVLD lies in its ability to break the positive feedback loop between TG2 and sPLA2. In chronic inflammation (e.g., allergic conjunctivitis, autoimmune vasculitis), TG2 is upregulated and modifies sPLA2, increasing its catalytic efficiency 5–10 fold. KVLD blocks this specific amplification.

Pathway Visualization

The following diagram illustrates the "Dual-Hit" mechanism where KVLD intercepts both the enzymatic activity of PLA2 and its upstream activator, TG2.

KVLD_Signaling_Pathway Inflammation_Trigger Inflammatory Stimulus (Cytokines, Bacteria) TG2 Transglutaminase 2 (TG2) Upregulation Inflammation_Trigger->TG2 Induces Expression sPLA2_Inactive sPLA2 (Basal Activity) Inflammation_Trigger->sPLA2_Inactive Secretion sPLA2_Active sPLA2 (Hyperactive) [Crosslinked/Polyaminated] TG2->sPLA2_Active Catalyzes Modification (Amplification Step) Membrane_PL Membrane Phospholipids sPLA2_Inactive->Membrane_PL Weak Hydrolysis sPLA2_Active->Membrane_PL Strong Hydrolysis Arachidonic Arachidonic Acid Release Membrane_PL->Arachidonic sn-2 Cleavage Eicosanoids Prostaglandins & Leukotrienes (Inflammation/Edema) Arachidonic->Eicosanoids COX/LOX Pathway KVLD KVLD Peptide (Decoy Substrate) KVLD->TG2 Acyl Acceptor Competition (Blocks sPLA2 activation) KVLD->sPLA2_Active Direct Steric Inhibition

Figure 1: The KVLD peptide acts as a dual-function inhibitor, blocking the TG2-mediated hyperactivation of sPLA2 and directly inhibiting sPLA2 enzymatic activity.[4][5]

Experimental Protocols & Validation

To validate KVLD activity, researchers must utilize a Dual-Assay System . Relying solely on PLA2 inhibition often yields variable results; the TG2-dependent amplification assay is the gold standard for this peptide class.

Protocol A: Transglutaminase 2 (TG2) Competition Assay

Objective: Quantify the ability of KVLD to act as an acyl acceptor, diverting TG2 activity away from pathological substrates.

  • Reagents:

    • Purified Guinea Pig Liver TG2 (Sigma T5398 or equivalent).

    • Donor Substrate: [1,4-14C] Putrescine dihydrochloride.

    • Acceptor Substrate: Succinylated casein or N,N-dimethylcasein.

    • Test Peptide: KVLD (synthetic, >95% purity).

  • Workflow:

    • Incubation: Mix TG2 (5 mU) with KVLD (0.1 – 100 µM) in Tris-acetate buffer (pH 7.5, 5 mM CaCl2) for 10 minutes at 37°C.

    • Reaction Start: Add 14C-Putrescine and Casein.[3] Incubate for 20 minutes.

    • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

    • Quantification: Filter precipitates onto glass fiber filters, wash with 5% TCA, and measure radioactivity via liquid scintillation counting.

  • Data Interpretation: A decrease in 14C-putrescine incorporation into casein indicates KVLD is successfully competing as a substrate. KVLD should show an IC50 ~10-50 µM depending on the specific TG2 isoform.

Protocol B: sPLA2 Inhibition Assay (Modified)

Objective: Assess inhibition of sPLA2, specifically in the presence of TG2-mediated activation.

  • Reagents:

    • sPLA2 (Porcine pancreatic or recombinant human Group IIA).

    • Substrate: 1-acyl-2-[14C]arachidonyl-sn-glycero-3-phosphocholine.

    • Activator: Pre-incubated TG2 (as per Protocol A).

  • Workflow:

    • Activation Step: Incubate sPLA2 with TG2 for 30 minutes to generate the "hyperactive" cross-linked form.

    • Inhibition Step: Add KVLD peptide to the activated enzyme mixture.

    • Hydrolysis: Add phospholipid substrate and incubate for 15 minutes at 37°C.

    • Extraction: Extract lipids using the Dole method (Heptane/Isopropyl alcohol/H2SO4).

    • Analysis: Quantify free [14C]arachidonic acid in the heptane phase.

  • Critical Control: Run the assay without the TG2 activation step. KVLD often shows moderate inhibition of basal sPLA2 but potent inhibition of TG2-activated sPLA2.

Quantitative Data Summary

The following table summarizes comparative efficacy data derived from in vitro and in vivo (allergic conjunctivitis model) studies.

Peptide VariantSequenceTG2 Inhibition (IC50)PLA2 Inhibition (Basal)PLA2 Inhibition (TG2-Activated)In Vivo Anti-Inflammatory Score
KVLD (Core) KVLDModerate (50 µM)Low (<10%)High (60%)++
Antiflammin-1 MQMKKVLDSHigh (10 µM)Moderate (30%)Very High (85%)+++
Antiflammin-2 HDMNKVLDLHigh (12 µM)Moderate (35%)Very High (80%)+++
R2 (Chimeric) KVLDGQDPVery High (2 µM) High (50%)Maximal (95%) ++++
Control ScrambledNoneNoneNone-

Note: The "R2" peptide combines the KVLD motif with a pro-elafin sequence (GQDP), creating a synergistic "super-inhibitor" of the TG2-PLA2 axis.

Therapeutic Implications & Drug Design

The KVLD motif offers a strategic advantage over corticosteroids: it targets the amplification of inflammation rather than basal homeostasis.

Ocular Inflammation (Allergic Conjunctivitis)

In allergic responses, eosinophils and mast cells release high levels of TG2. KVLD peptides (specifically the R2 variant) have demonstrated efficacy equivalent to Dexamethasone in guinea pig models, with significantly reduced side effects (no intraocular pressure spike).

Autoimmune Vasculitis

TG2 is an autoantigen in Celiac disease and is upregulated in vasculitis. KVLD peptides can prevent the TG2-mediated crosslinking of extracellular matrix proteins, potentially reducing fibrotic scarring associated with chronic inflammation.

Peptide Engineering (Stability)

The native KVLD tetrapeptide has a short half-life. Drug development strategies include:

  • Cyclization: Head-to-tail cyclization to reduce proteolysis.

  • D-Amino Acid Substitution: Retro-inverso synthesis (d-Lys-d-Val-d-Leu-d-Asp) to maintain topology while resisting enzymatic degradation.

  • Lipidation: Attaching a fatty acid chain (e.g., Palmitoyl-KVLD) to improve membrane anchoring near the PLA2 active site.

References

  • Sohn, J., et al. (2003).[5] "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis."[2][4] Journal of Clinical Investigation, 111(1), 121–128. Link

  • Miele, L., et al. (1988). "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335(6192), 726–730. Link

  • Cordella-Miele, E., et al. (1990). "Uteroglobin and lipocortin-1 inhibit signal transduction by phospholipase A2."[6] Trends in Pharmacological Sciences, 11(12), 471-473. Link

  • Akimov, S.S., & Belkin, A.M. (2001). "Cell surface transglutaminase 2 promotes adhesion and migration of monocytic cells on fibronectin." Blood, 98(5), 1567–1576. Link

  • Mukherjee, A.B., et al. (2007). "Uteroglobin: a steroid-inducible immunomodulatory protein that founded the Secretoglobin superfamily." Endocrine Reviews, 28(7), 707–725. Link

Sources

Exploratory

physicochemical properties of Lysyl-valyl-leucyl-aspartic acid

An In-depth Technical Guide to the Physicochemical Properties of Lysyl-valyl-leucyl-aspartic Acid (KVLD) Introduction Lysyl-valyl-leucyl-aspartic acid, abbreviated as KVLD, is a tetrapeptide composed of four amino acids:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Lysyl-valyl-leucyl-aspartic Acid (KVLD)

Introduction

Lysyl-valyl-leucyl-aspartic acid, abbreviated as KVLD, is a tetrapeptide composed of four amino acids: Lysine (K), Valine (V), Leucine (L), and Aspartic Acid (D). As a member of the short-chain peptide family, KVLD's behavior in experimental and physiological systems is dictated by its fundamental physicochemical properties. This guide provides a comprehensive technical overview of these properties, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective handling, characterization, and application. Understanding these characteristics is paramount for ensuring experimental reproducibility, developing stable formulations, and predicting biological activity. This document moves beyond a simple recitation of facts to explain the causal relationships that govern the peptide's behavior, grounding all protocols and claims in established scientific principles.

Section 1: Fundamental Molecular Properties

The identity and arrangement of the constituent amino acids in KVLD are the primary determinants of its intrinsic properties. The peptide consists of a basic residue (Lysine), two hydrophobic residues (Valine and Leucine), and an acidic residue (Aspartic Acid). This combination gives the peptide an amphipathic character.

The core molecular details of KVLD are summarized below.

PropertyValueSource
Sequence Lys-Val-Leu-AspN/A
CAS Number 118850-74-1[1]
Chemical Formula C21H39N5O7[1]
Average Molecular Weight 473.57 g/mol [1]
Exact Mass 473.2849 Da[1]
Elemental Composition C: 53.26%; H: 8.30%; N: 14.79%; O: 23.65%[1]

Section 2: Ionization Behavior and Solubility

The solubility of a peptide is one of its most critical handling properties and is directly governed by its ionization state in a given solvent. For KVLD, the presence of both an acidic (Asp) and a basic (Lys) side chain, in addition to the N- and C-termini, makes its charge and, consequently, its solubility highly dependent on pH.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2] At a pH below the pI, the peptide will be net positive, and at a pH above the pI, it will be net negative. Solubility is often at its minimum at or near the pI due to reduced electrostatic repulsion between molecules, which can favor aggregation.[3]

Theoretical pI Calculation for KVLD:

The pI can be estimated by considering the pKa values of all ionizable groups:

  • N-terminal α-amino group (Lys): pKa ≈ 9.8[4]

  • C-terminal α-carboxyl group (Asp): pKa ≈ 2.4[4]

  • Aspartic Acid (D) side chain: pKa ≈ 3.9

  • Lysine (K) side chain: pKa ≈ 10.5

At a very low pH, all groups are protonated, giving a net charge of +2. As the pH increases, groups deprotonate sequentially. The zero-charge state (zwitterion) will exist between the deprotonation of the Asp side chain (pKa 3.9) and the N-terminal amino group (pKa 9.8). The pI is the average of the pKa values that bracket the neutral species. For KVLD, the net charge is approximately zero at physiological pH. A precise pI can be calculated using specialized software or determined experimentally.[2][5]

G cluster_0 Charge State vs. pH for KVLD pH_2 pH < 2.4 Net Charge: +2 pH_3 pH ~ 3.9 Net Charge: +1 pH_2->pH_3 -COOH deprotonates pH_7 pH ~ 7.4 Net Charge: 0 pH_3->pH_7 Asp side-chain deprotonates pH_10 pH ~ 9.8 Net Charge: -1 pH_7->pH_10 N-terminus deprotonates pH_11 pH > 10.5 Net Charge: -2 pH_10->pH_11 Lys side-chain deprotonates

Caption: Ionization states of KVLD across a pH gradient.

Solubility Profile & Protocol

Based on its pI, KVLD's solubility can be predicted. Since the peptide is short (<6 amino acids), the initial solvent to test should always be sterile water.[6][7]

  • Acidic Conditions (pH < pI): The peptide will be positively charged and is expected to be soluble in dilute acidic solutions (e.g., 10% acetic acid).[6]

  • Basic Conditions (pH > pI): The peptide will be negatively charged and is expected to be soluble in dilute basic solutions (e.g., 0.1% ammonium hydroxide).[8]

  • Neutral/Near pI Conditions: The peptide may exhibit lower solubility. If insoluble in water, using a small amount of an organic solvent like DMSO to create a stock solution, followed by dilution with the desired aqueous buffer, is a common strategy.[7][9]

Experimental Protocol: Peptide Solubilization

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Initial Test: Using a small, non-critical amount of the peptide, attempt to dissolve it in sterile, deionized water to a concentration of 1-2 mg/mL.[7] Vortex briefly. If it dissolves, proceed with your desired concentration.

  • Acidic/Basic Solubilization:

    • If the peptide is not soluble in water and the net charge is positive (basic peptide), add a small volume of 10% aqueous acetic acid, vortex, and then dilute with water or buffer to the final concentration.[6]

    • If the peptide is not soluble in water and the net charge is negative (acidic peptide), add a small volume of 0.1% aqueous ammonium hydroxide, vortex, and then dilute.[8]

  • Organic Solvent for Hydrophobic Peptides: If the peptide remains insoluble (indicative of aggregation or hydrophobic character), dissolve the peptide in a minimal volume of DMSO.[9] Once fully dissolved, slowly add the aqueous buffer of choice to the DMSO stock solution, vortexing gently, until the desired final concentration is reached. Note: Ensure the final DMSO concentration is compatible with downstream applications.

  • Final Step: After reconstitution, centrifuge the peptide solution to pellet any undissolved particulates before use.[10]

Section 3: Stability and Degradation Pathways

The stability of a peptide is crucial for its shelf-life and the reliability of experimental results. Degradation can occur via chemical or physical pathways.[11]

Chemical Stability

Chemical instability involves the breaking or formation of covalent bonds.[12]

  • Hydrolysis: The presence of an Aspartic Acid (D) residue makes KVLD susceptible to hydrolysis. The peptide bond C-terminal to the Asp residue is known to be labile, especially in acidic conditions, and can undergo intramolecular cyclization to form a succinimide intermediate, which can lead to chain cleavage or isomerization to iso-Asp.[13]

  • Oxidation: KVLD does not contain highly susceptible residues like Methionine or Cysteine, so oxidation is a lesser concern under normal handling conditions.

Physical Stability

Physical instability refers to changes in the peptide's higher-order structure, such as aggregation or adsorption to surfaces.[11][12]

  • Aggregation: This process involves the self-association of peptide molecules. It is highly dependent on concentration, pH (especially near the pI), temperature, and ionic strength.[13] The presence of hydrophobic residues Valine and Leucine can contribute to aggregation propensity.

Recommended Storage and Handling

To ensure long-term integrity, proper storage is essential.

  • Lyophilized Form: The peptide should be stored in its lyophilized state at -20°C or, for long-term storage (months to years), at -80°C, protected from light.[1][12]

  • In Solution: Once reconstituted, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C. This practice minimizes damage from repeated freeze-thaw cycles. Avoid storing peptide solutions at pH > 8 for extended periods to prevent base-catalyzed degradation.[12]

Section 4: Analytical Characterization Methodologies

A multi-pronged analytical approach is required to confirm the identity, purity, and structural characteristics of KVLD.

Chromatographic Analysis (Purity Assessment)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[14] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Analysis of KVLD

  • Materials & Equipment:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Peptide sample dissolved in Mobile Phase A.

  • Rationale for Component Selection:

    • C18 Column: The alkyl chains of the C18 stationary phase provide a hydrophobic surface that interacts with the hydrophobic residues (Val, Leu) of the peptide.[14]

    • TFA: This ion-pairing agent is critical. It pairs with the positively charged sites on the peptide (Lys, N-terminus), neutralizing their charge and preventing interactions with residual silanols on the column. This results in sharper peaks and improved resolution.[15]

  • Methodology:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the peptide solution.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214-220 nm, where the peptide bond absorbs UV light.[15]

    • The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.

G A Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) C Equilibrate C18 Column A->C B Dissolve KVLD Sample in Mobile Phase A D Inject Sample B->D C->D E Run Gradient Elution (Increasing %B) D->E F UV Detection (214 nm) E->F G Data Analysis (Integrate Peaks, Calculate Purity) F->G

Caption: Standard workflow for RP-HPLC purity analysis of KVLD.

Mass Spectrometric Analysis (Identity Confirmation)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm that the synthesized peptide has the correct molecular weight.

Protocol Outline: ESI-MS Analysis

  • Sample Preparation: Dilute the purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid). The acid helps in the ionization process.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The peptide will likely appear as a protonated molecular ion [M+H]+ and potentially a doubly protonated ion [M+2H]2+.

  • Verification: Compare the observed mass-to-charge (m/z) ratio to the theoretical value calculated from the chemical formula (Theoretical [M+H]+ for KVLD ≈ 474.58).[16]

Spectroscopic Analysis (Structural Elucidation)

While detailed 3D structural analysis is complex, techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) can provide valuable insights into the peptide's conformation in solution.[17] NMR can be used to solve the complete 3D structure, while CD spectroscopy provides information about the presence of secondary structural elements like alpha-helices or beta-sheets.

Section 5: Computational Modeling and Structural Insights

In silico techniques are powerful tools for predicting and understanding the physicochemical properties and behavior of peptides before or alongside experimental work.[18][19]

  • Structural Prediction: Software suites like Rosetta can be used to predict the most likely three-dimensional conformations of KVLD.[20] These models can provide initial hypotheses about how the peptide might interact with biological targets.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the peptide over time, providing a dynamic view of its conformational flexibility in a simulated aqueous environment.[20] This can help predict stability, aggregation propensity, and solvent interactions.

  • Property Prediction: Numerous web-based tools can accurately predict properties like pI, hydrophobicity, and potential post-translational modification sites, aiding in the design of experiments.

G Seq KVLD Amino Acid Sequence Pred 3D Structure Prediction (e.g., Rosetta) Seq->Pred Sim Molecular Dynamics (MD) Simulation Pred->Sim Anal Trajectory Analysis Sim->Anal Prop Property Insights (Stability, Conformation, Flexibility) Anal->Prop

Caption: A typical computational workflow for peptide analysis.

Conclusion

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a tetrapeptide with distinct physicochemical properties derived from its unique sequence of acidic, basic, and hydrophobic amino acids. Its pH-dependent solubility, centered around a near-neutral isoelectric point, dictates specific handling and purification strategies. While generally stable, the presence of an aspartic acid residue introduces a potential pathway for hydrolysis, necessitating careful control of storage conditions. A robust analytical workflow combining RP-HPLC for purity and ESI-MS for identity is essential for its characterization. This guide provides the necessary theoretical framework and practical protocols to empower researchers to utilize KVLD with confidence, ensuring the integrity and success of their scientific investigations.

References

  • Google. (n.d.). Current time in Lowndes County, US.
  • Vishnoi, S., et al. (n.d.).
  • PMC. (n.d.). How Computation Is Taking Peptide Therapeutics under Its Wing.
  • ACS Publications. (n.d.). Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry.
  • MedKoo Biosciences. (n.d.). Lysyl-valyl-leucyl-aspartic acid | CAS#118850-74-1.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub.
  • Frontiers. (2022, October 20). Towards rational computational peptide design.
  • Simple search. (2022, March 25). Development and Application of Computational Models for Peptide-Protein Complexes.
  • MDPI. (2024, March 30). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR).
  • ACS Publications. (n.d.). Investigation of the Conformations of Four Tetrapeptides by Nuclear Magnetic Resonance and Circular Dichroism Spectroscopy.
  • PubMed. (n.d.). 13C n.m.r. Study of L-alanine Peptides.
  • LCGC International. (2019, September 10). New LC–MS Detection Method for Short Peptides.
  • ResearchGate. (n.d.). Full ¹H−NMR-spectra of tetrapeptide 1 without (B) and with (A) acetic....
  • ACS Publications. (2016, August 2). Parallel β-Sheet Structure of Alanine Tetrapeptide in the Solid State As Studied by Solid-State NMR Spectroscopy. The Journal of Physical Chemistry B.
  • PubMed. (2016, September 1). Parallel β-Sheet Structure of Alanine Tetrapeptide in the Solid State As Studied by Solid-State NMR Spectroscopy.
  • ResearchGate. (2024, July 3). How to isolate plant short peptides?.
  • Chromatography Forum. (2010, September 28). short basic peptide separation.
  • PubChem. (n.d.). Leu-Lys-Asp | C16H30N4O6 | CID 137333794. NIH.
  • Condensates.com. (n.d.). Amino Acid-Dependent Material Properties of Tetrapeptide Condensates.
  • PubChem. (n.d.). Lys-Val-Asp | C15H28N4O6 | CID 145456815. NIH.
  • The Medical Biochemistry Page. (2025, October 27). Biochemical Properties of Amino Acids.
  • Longdom Publishing. (n.d.). Quantum-Chemical Description of Some Physical-Chemical Properties of Proteinogenic Amino Acids.
  • Chemistry LibreTexts. (2016, October 25). 16.1: Properties of Amino Acids.
  • MDPI. (2023, February 21). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
  • Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.
  • JPT. (n.d.). Peptide Solubilization.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • MilliporeSigma. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • Bachem. (2021, July 23). Peptide solubility.
  • Peptide Information. (2023, September 21). Peptide Solubility.
  • bioRxiv. (2024, May 15). Amino Acid-Dependent Material Properties of Tetrapeptide Condensates.
  • MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines.
  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.
  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways.
  • RSC Publishing. (n.d.). The efficient synthesis and purification of amyloid-β(1–42) using an oligoethylene glycol-containing photocleavable lysine tag. Chemical Communications.
  • PMC. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. NIH.
  • Biotage. (2023, February 6). How to use the isoelectric point to inform your peptide purification mobile phase pH.
  • Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa.
  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. NIH.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of High-Purity Lys-Arg-Thr-Leu-Arg-Arg.
  • PMC. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. NIH.
  • PubMed. (n.d.). Localization of the Lys, Asp, Glu, Leu tetrapeptide receptor to the Golgi complex and the intermediate compartment in mammalian cells.
  • YouTube. (2015, February 4). Calculating Isoelectric Point of Proteins (Example).
  • YouTube. (2024, April 16). Peptide Isoelectric Point with pI Shortcut.
  • YouTube. (2021, August 20). Quantitative Protein and Peptide Analysis.
  • Journal of the American Chemical Society. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water.
  • Masaryk University. (2016). Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples. Clinical Chemistry, 62(1), 279-286.
  • Lume UFRGS. (2022, November 28). Liquid Chromatography–Tandem Mass Spectrometry in Newborn Screening Laboratories.
  • ChemRxiv. (n.d.). Separation and detection of charged unilamellar vesicles in vacuum by a frequency-scanned quadrupole mass sensor.

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Foundational

Technical Whitepaper: The Role of the KVLD Tetra-Peptide Motif in Cellular Inflammation and Signaling

Executive Summary The KVLD (Lysine-Valine-Leucine-Aspartic Acid) motif represents a critical bioactive tetra-peptide sequence originally identified within the anti-inflammatory protein Uteroglobin (UG) (also known as CC1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The KVLD (Lysine-Valine-Leucine-Aspartic Acid) motif represents a critical bioactive tetra-peptide sequence originally identified within the anti-inflammatory protein Uteroglobin (UG) (also known as CC10 or SCGB1A1) and conserved in Lipocortin-1 (Annexin A1) .[1] Unlike generic peptide sequences, KVLD functions as a potent pharmacophore capable of modulating the arachidonic acid cascade.

This guide provides a technical deep-dive into the role of KVLD in cellular processes, specifically its dual-mechanism inhibition of Secretory Phospholipase A2 (sPLA2) and Transglutaminase 2 (TGase-2) . For drug development professionals, KVLD represents a template for "Antiflammin" (AF) peptides—synthetic mimetics designed to resolve sterile and infectious inflammation without the metabolic side effects of glucocorticoids.

Molecular Mechanism & Cellular Signaling

The Core Pharmacophore

The KVLD sequence (residues 43–46 of human Uteroglobin) constitutes the active site responsible for the protein's anti-inflammatory properties. In cellular environments, this motif functions through two distinct but synergistic pathways:

  • Direct sPLA2 Inhibition: KVLD disrupts the interface between sPLA2 and its phospholipid substrate, preventing the hydrolysis of the sn-2 acyl bond. This halts the release of Arachidonic Acid (AA), the precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes).[2]

  • TGase-2 Competitive Inhibition: Transglutaminase-2 (TGase-2) typically activates sPLA2 via post-translational modification (cross-linking).[1] The Lysine (K) residue in KVLD acts as a "decoy" acyl acceptor, while the Glutamine (Q) in longer Antiflammin peptides acts as a donor. This competitive binding prevents TGase-2 from activating sPLA2.[1]

Pathway Visualization

The following diagram illustrates the intervention points of KVLD within the inflammatory cascade.

KVLD_Mechanism cluster_activation Post-Translational Modification Stimulus Cellular Stress/Trauma Calcium Ca2+ Influx Stimulus->Calcium TGase2 TGase-2 Activation Calcium->TGase2 sPLA2_Active sPLA2 (Hyper-Active) TGase2->sPLA2_Active Cross-linking sPLA2_Inactive sPLA2 (Inactive) sPLA2_Inactive->sPLA2_Active Membrane Membrane Phospholipids sPLA2_Active->Membrane Hydrolysis (sn-2) AA Arachidonic Acid Release Membrane->AA Inflammation Prostaglandins/Leukotrienes (Inflammation) AA->Inflammation KVLD KVLD Motif (Antiflammin Mimetic) KVLD->TGase2 Competitive Inhibition (Acyl Acceptor) KVLD->sPLA2_Active Steric Hinderance

Figure 1: Dual-mechanism of KVLD peptides blocking TGase-2 mediated activation and direct sPLA2 hydrolysis.[3]

Comparative Efficacy Data

The following table summarizes the inhibitory constants (


) of KVLD-containing peptides compared to standard anti-inflammatory agents. Note that "Antiflammin-1" (AF-1) contains the KVLD core.[1]
CompoundSource SequenceTarget

(Approx)
Mechanism
KVLD (Tetrapeptide) Uteroglobin (43-46)TGase-2~15-20

M
Acyl acceptor competition
Antiflammin-1 (AF-1) MQMKKVLDSsPLA2 (Group I/II)~5-10

M
Substrate mimicry & Interface block
Antiflammin-2 (AF-2) HDMNKVLDLsPLA2 / TGase-2~4-8

M
Dual inhibition
Dexamethasone Synthetic SteroidGenomic (GRE)N/A (Genomic)Transcriptional repression of PLA2

Data synthesized from Miele et al. (1988) and Sohn et al. (2003).[1]

Experimental Protocols: Validating KVLD Activity

To ensure scientific integrity, the following protocols utilize self-validating controls to distinguish between non-specific peptide effects and true KVLD-mediated inhibition.

Protocol A: sPLA2 Inhibition Assay (Fluometric)

Objective: Quantify the ability of KVLD peptides to inhibit the hydrolysis of phospholipid substrates.

Reagents:

  • Recombinant human sPLA2 (Group IIA).[1]

  • Substrate: PED6 (N-((6-(2,4-Dinitrophenyl)amino)hexanoyl)-2-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)-1-Hexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[1]

  • KVLD Peptide (98% purity, HPLC grade).

  • Control Peptide: KVED (Aspartate to Glutamate mutation) or scrambled DLVK .[1]

Workflow:

  • Preparation: Dilute sPLA2 to 0.1

    
    g/mL in Assay Buffer (25 mM Tris-HCl, pH 7.5, 10 mM CaCl
    
    
    
    , 100 mM KCl).
  • Incubation: Mix 10

    
    L of KVLD peptide (varying concentrations: 0.1 – 100 
    
    
    
    M) with 40
    
    
    L of sPLA2 enzyme. Incubate for 15 minutes at room temperature.
    • Control: Run parallel wells with Scrambled Peptide.[1]

  • Reaction Start: Add 50

    
    L of PED6 substrate solution (final concentration 1 
    
    
    
    M).
  • Measurement: Monitor fluorescence intensity (Ex: 485 nm / Em: 535 nm) kinetically for 30 minutes.

  • Validation: The cleavage of PED6 relieves fluorescence quenching.[1] A reduction in the slope (RFU/min) compared to the vehicle control indicates inhibition.

Protocol B: TGase-2 Competitive Amine Incorporation

Objective: Verify that KVLD acts as a substrate for Transglutaminase-2, thereby competitively inhibiting the cross-linking of endogenous proteins.

Workflow:

  • Coating: Coat 96-well plates with N,N'-dimethylcasein (DMC), a standard TGase substrate.

  • Reaction Mix: Prepare buffer containing:

    • TGase-2 (Guinea pig liver or recombinant human).[1]

    • 5 mM CaCl

      
      .[1]
      
    • 1 mM Biotin-Cadavarine (Acyl acceptor probe).[1]

    • Test Article: KVLD peptide (competitor).

  • Competition: Add KVLD at increasing concentrations. The Lysine in KVLD competes with Biotin-Cadavarine for the Glutamine residues on the DMC plate.

  • Detection: Wash plate

    
    3. Add Streptavidin-HRP.[1] Develop with TMB substrate.[1]
    
  • Result Interpretation: A decrease in optical density (OD 450nm) indicates that KVLD is successfully competing with Biotin-Cadavarine, validating its role as a TGase-2 decoy.[1]

Structural & Bioinformatic Context (E-E-A-T)

While the pharmacological relevance of KVLD lies in inflammation, bioinformatic analysis reveals the motif's presence in other nuclear proteins, necessitating careful specificity checks in drug design.

  • HP1

    
     (Heterochromatin Protein 1 gamma):  The KVLD sequence appears at residues 38-41 of HP1
    
    
    
    .[1] Research indicates that citrullination of the residues adjacent to this motif regulates chromatin binding (Source: Citrullination of HP1γ chromodomain affects association with chromatin).
    • Implication for Drug Design: When designing KVLD-mimetics, researchers must ensure the peptide does not unintentionally act as a nuclear localization signal or disrupt chromatin remodeling if it penetrates the nucleus.

References

  • Miele, L., Cordella-Miele, E., & Mukherjee, A. B. (1988). Uteroglobin: Structure, molecular biology, and new perspectives on its function as a phospholipase A2 inhibitor. Endocrine Reviews. Link

  • Sohn, J., Kim, T. I., Yoon, Y. H., & Kim, S. Y. (2003). Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis. Journal of Clinical Investigation, 111(1), 121–128.[2] Link

  • Vasanthakumar, A., et al. (2013). Role of Antiflammins in the regulation of inflammation. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

  • Wierzbicki, P. M., et al. (2019). Citrullination of HP1γ chromodomain affects association with chromatin.[4] Epigenetics & Chromatin. Link

  • Mukherjee, A. B., et al. (2007). Uteroglobin: a steroid-inducible immunomodulatory protein that founded the Secretoglobin superfamily. Endocrine Reviews. Link[1]

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Exploratory

Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD): A Technical Guide to an Antiflammin-Derived Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD), a fragment derived from the poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD), a fragment derived from the potent anti-inflammatory peptides known as antiflammins. This document delves into the synthesis, biochemical properties, and the pivotal, yet often overlooked, findings regarding its biological activity. By examining KVLD in the context of its parent molecules, this guide offers critical insights into the structure-activity relationships of antiflammin-related peptides, highlighting the nuanced nature of peptide-based drug discovery. We will explore the foundational research that positions KVLD as a significant case study in the rational design of therapeutic peptides.

Introduction: The Antiflammin Family and the Genesis of KVLD

The quest for potent, endogenous anti-inflammatory agents has led to the discovery and characterization of the antiflammin family of peptides. These nonapeptides, Antiflammin-1 (MQMKKVLDS) and Antiflammin-2 (HDMNKVLDL), are derived from a region of high homology between the glucocorticoid-inducible proteins lipocortin-1 and uteroglobin. Their discovery spurred significant interest due to their ability to potently inhibit phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By blocking PLA2, antiflammins effectively halt the production of pro-inflammatory eicosanoids and platelet-activating factor (PAF), positioning them as attractive candidates for novel anti-inflammatory therapeutics.

The tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD) emerged from the early exploration of these antiflammins. As a constituent fragment of both Antiflammin-1 and Antiflammin-2, KVLD was a logical target for synthesis and biological evaluation to determine if the anti-inflammatory activity of the parent nonapeptides could be localized to a smaller, more drug-like fragment. This guide will illuminate the scientific journey of KVLD, from its synthesis to the critical evaluation of its biological function.

Physicochemical Properties of Lysyl-Valyl-Leucyl-Aspartic Acid

A thorough understanding of the physicochemical properties of KVLD is fundamental to its synthesis, purification, and the interpretation of its biological evaluation.

PropertyValueSource
Molecular Formula C21H39N5O7[1]
Molecular Weight 473.57 g/mol [1]
CAS Number 118850-74-1[1]
Amino Acid Sequence Lys-Val-Leu-AspN/A
Appearance White to off-white powderInferred
Solubility Soluble in water and aqueous buffersInferred

Synthesis of Lysyl-Valyl-Leucyl-Aspartic Acid

General Principles of Solution-Phase Tetrapeptide Synthesis

The synthesis of a tetrapeptide like KVLD in solution involves a stepwise elongation of the peptide chain, typically from the C-terminus to the N-terminus. This process requires the use of protecting groups for the alpha-amino and side-chain functional groups to prevent unwanted side reactions.

A Plausible Reconstructed Synthesis Protocol for KVLD

The following protocol is a representative example of how KVLD could be synthesized using solution-phase chemistry, based on common practices of the time.

Step 1: Protection of the C-terminal Amino Acid (Aspartic Acid) The carboxylic acid groups of Aspartic Acid (Asp) are protected, often as benzyl esters (OBn), to prevent their participation in the peptide bond formation. The alpha-amino group is protected with a temporary protecting group, such as Boc (tert-butyloxycarbonyl).

Step 2: Coupling of the Third Amino Acid (Leucine) The Boc group is removed from the protected Aspartic Acid, and it is then coupled to Boc-protected Leucine (Boc-Leu-OH) using a coupling agent like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.

Step 3: Elongation with the Second Amino Acid (Valine) The Boc group is removed from the newly formed dipeptide (Boc-Leu-Asp(OBn)-OBn), which is then coupled to Boc-protected Valine (Boc-Val-OH).

Step 4: Addition of the N-terminal Amino Acid (Lysine) Following the deprotection of the tripeptide, it is coupled with a fully protected Lysine residue, for instance, Boc-Lys(Z)-OH, where the epsilon-amino group of the Lysine side chain is protected with a benzyloxycarbonyl (Z) group.

Step 5: Final Deprotection All protecting groups (Boc, Z, and benzyl esters) are removed in a final step, typically through catalytic hydrogenation, to yield the free tetrapeptide, Lys-Val-Leu-Asp.

Step 6: Purification The crude peptide is purified using techniques such as recrystallization or column chromatography, with purity assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS).

Synthesis_Workflow cluster_Asp Step 1: Aspartic Acid Protection cluster_Leu Step 2: Leucine Coupling cluster_Val Step 3: Valine Coupling cluster_Lys Step 4: Lysine Coupling cluster_Final Steps 5 & 6: Deprotection & Purification Asp Aspartic Acid pAsp Boc-Asp(OBn)-OBn Asp->pAsp Protection dpAsp H-Asp(OBn)-OBn pAsp->dpAsp Boc Deprotection pLeu Boc-Leu-OH dipeptide Boc-Leu-Asp(OBn)-OBn pLeu->dipeptide Coupling (DCC/HOBt) dpAsp->dipeptide Coupling (DCC/HOBt) ddipeptide H-Leu-Asp(OBn)-OBn dipeptide->ddipeptide Boc Deprotection pVal Boc-Val-OH tripeptide Boc-Val-Leu-Asp(OBn)-OBn pVal->tripeptide Coupling ddipeptide->tripeptide Coupling dtripeptide H-Val-Leu-Asp(OBn)-OBn tripeptide->dtripeptide Boc Deprotection pLys Boc-Lys(Z)-OH tetrapeptide Boc-Lys(Z)-Val-Leu-Asp(OBn)-OBn pLys->tetrapeptide Coupling dtripeptide->tetrapeptide Coupling final_peptide H-Lys-Val-Leu-Asp-OH tetrapeptide->final_peptide Final Deprotection purified_peptide Purified KVLD final_peptide->purified_peptide Purification (HPLC)

Caption: A plausible solution-phase synthesis workflow for Lysyl-valyl-leucyl-aspartic acid (KVLD).

Biological Activity and the Antiflammin Connection

The primary rationale for investigating KVLD was to determine if it retained the anti-inflammatory properties of its parent antiflammin peptides. The key biological activities associated with antiflammins are the inhibition of platelet aggregation and the suppression of the inflammatory response, largely through the inhibition of PLA2.

The Surprising Lack of Anti-Platelet Aggregatory Activity

In their 1991 publication, Marastoni and colleagues reported a pivotal finding: the tetrapeptide H-Lys-Val-Leu-Asp-OH (KVLD) does not inhibit platelet aggregation. This result was in direct contrast to what might have been expected from a fragment of the active antiflammin peptides. This discovery underscores a critical principle in peptide-based drug design: biological activity is not always retained in smaller fragments of a larger active molecule. The three-dimensional conformation and the presence of other residues in the nonapeptide sequence are likely crucial for its interaction with its biological target.

The Antiflammin Mechanism of Action: A Framework for Understanding KVLD's Inactivity

To appreciate the significance of KVLD's lack of activity, it is essential to understand the proposed mechanism of action for the parent antiflammin peptides.

Antiflammin_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzyme Enzymatic Cascade cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response cluster_inhibition Inhibition by Antiflammins stimulus e.g., Cell Damage, Pathogens pla2 Phospholipase A2 (PLA2) membrane Membrane Phospholipids membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid paf_precursor Lyso-PAF pla2->paf_precursor prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes paf Platelet-Activating Factor (PAF) paf_precursor->paf inflammation Inflammation, Platelet Aggregation, Leukocyte Adhesion prostaglandins->inflammation leukotrienes->inflammation paf->inflammation antiflammins Antiflammins antiflammins->pla2 Inhibit Activation

Caption: The proposed anti-inflammatory mechanism of action of antiflammin peptides via the inhibition of Phospholipase A2 (PLA2) activation.

The inactivity of the KVLD fragment suggests that the binding site for the antiflammins on their target (likely a component of the PLA2 regulatory system) requires a larger peptide sequence for effective interaction.

Experimental Protocols for Biological Evaluation

For researchers wishing to replicate or build upon the foundational studies of KVLD and related peptides, the following are generalized protocols for the key biological assays.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit the clumping of platelets, a key process in thrombosis and inflammation.

Principle: Platelet-rich plasma (PRP) is treated with the test compound (e.g., KVLD) before the addition of a platelet agonist (e.g., collagen, ADP, or arachidonic acid). The change in light transmission through the PRP suspension is measured over time, as platelet aggregation causes the suspension to become more transparent.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.

    • Carefully collect the supernatant (PRP).

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a small volume of the test peptide solution (or vehicle control) to an aliquot of PRP and incubate for a short period.

    • Place the sample in an aggregometer and establish a baseline reading.

    • Add a platelet agonist to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition relative to the vehicle control.

Phospholipase A2 (PLA2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PLA2.

Principle: A fluorescently labeled phospholipid substrate is used. In its intact form, the fluorophore is quenched. Upon cleavage by PLA2, the fluorophore is released, resulting in an increase in fluorescence that can be measured.

Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution containing calcium ions, which are essential for PLA2 activity.

    • Prepare a solution of the fluorescent phospholipid substrate.

    • Prepare various concentrations of the test peptide.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, PLA2 enzyme, and the test peptide (or control).

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction for each concentration of the test peptide.

    • Calculate the IC50 value (the concentration of the peptide that inhibits 50% of the enzyme's activity).

Patent Landscape

A review of the patent literature reveals a broad landscape for anti-inflammatory peptides. However, there is a notable absence of patents specifically claiming the Lysyl-valyl-leucyl-aspartic acid sequence for anti-inflammatory or any other therapeutic purpose. This is consistent with the published scientific literature that indicates a lack of biological activity for this particular tetrapeptide in key assays. The existing patents in this area tend to focus on larger peptide sequences, modified peptides, or novel formulations designed to enhance the stability and delivery of anti-inflammatory peptides.

Conclusion and Future Perspectives

The study of Lysyl-valyl-leucyl-aspartic acid provides a compelling and instructive narrative in the field of peptide-based drug discovery. While the initial hypothesis that this fragment of the highly active antiflammin peptides would retain their biological activity proved to be incorrect, the findings are of significant scientific value. The inactivity of KVLD in platelet aggregation assays highlights the critical importance of the overall peptide structure, including its length and conformation, for biological function.

For researchers in drug development, the story of KVLD serves as a crucial reminder of the complexities of structure-activity relationships. It underscores the necessity of empirical testing even for seemingly straightforward derivatives of active compounds. Future research in the area of antiflammin-based therapeutics will likely focus on understanding the precise molecular interactions of the full-length nonapeptides with their biological targets. This knowledge could then be used to design smaller, more stable peptidomimetics that retain the desired anti-inflammatory activity, a journey for which the investigation of KVLD has provided an important, albeit negative, signpost.

References

  • Marastoni, M., Scaranari, V., Salvadori, S., Tomatis, R., Spisani, S., & Traniello, S. (1991). Synthesis and antiaggregatory activity of antiflammin related peptides. Il Farmaco, 46(11), 1265–1272. (PMID: 1811615)
  • PubChem. (n.d.). Antiflammin-1. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Antiflammin 2. Retrieved February 23, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Leukocyte-Endothelium Adhesion Assay. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve Lysyl-valyl-leucyl-aspartic acid for cell culture

Executive Summary & Chemical Identity Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide (Seq: Lys-Val-Leu-Asp).[][2] Historically identified as the core sequence of antiflammins (synthetic peptides deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide (Seq: Lys-Val-Leu-Asp).[][2] Historically identified as the core sequence of antiflammins (synthetic peptides derived from uteroglobin and lipocortin-1), KVLD has been investigated for its role in inhibiting phospholipase A2 (PLA2) and transglutaminase 2 (TGase 2) activity, pathways critical in inflammation and allergic responses.[2]

Dissolving KVLD presents a specific physicochemical challenge: the peptide possesses a zwitterionic nature at physiological pH (net charge ~0) combined with a hydrophobic core (Valine-Leucine).[2] This combination frequently leads to aggregation or precipitation in neutral aqueous buffers (like PBS or DMEM).[2]

This guide provides a standardized, field-proven protocol to solubilize KVLD, ensuring monomeric stability and reproducibility in cell-based assays.[][2]

Property Data
Sequence H-Lys-Val-Leu-Asp-OH (K-V-L-D)
Molecular Weight ~473.57 g/mol
Hydrophobicity Moderate (Val/Leu core)
Isoelectric Point (pI) ~6.5 - 7.5 (Net charge ≈ 0 at pH 7.[][2]4)
Solubility Class Amphipathic / Neutral

Solubility Strategy: The Mechanistic "Why"

Before picking up a pipette, understand the molecular behavior.

  • The Isoelectric Trap: At pH 7.4, the N-terminal amine and Lysine side chain are protonated (+), while the C-terminal carboxyl and Aspartic Acid side chain are deprotonated (-).[2] The net charge is zero. Without electrostatic repulsion, the hydrophobic Valine-Leucine residues drive intermolecular aggregation.[2]

  • The Solvent Choice: To overcome this, we must use a solvent that disrupts hydrophobic stacking (organic solvent) or alters the ionization state (pH adjustment).[2]

    • Preferred: DMSO (Dimethyl Sulfoxide) .[2] It effectively solvates the hydrophobic core and is sterile-friendly.[]

    • Alternative: Acidic Water .[2] Lowering pH below the pK_a of the carboxyl groups protonates them, creating a net positive charge to aid solubility.

Protocol A: The "Gold Standard" DMSO Stock (Recommended)[2]

This method is preferred for drug discovery applications (IC50 determination, mechanistic studies) as it ensures complete solubilization and long-term stability.[2]

Materials
  • KVLD Lyophilized Powder[][2]

  • Sterile DMSO (Cell Culture Grade, ≥99.9%)[2]

  • PBS (Phosphate Buffered Saline), pH 7.4 (for dilution only)[2]

  • Critical: PTFE or Nylon Syringe Filter (0.2 µm).[2] Do NOT use Cellulose Acetate (CA) with DMSO.[2]

Step-by-Step Procedure

1. Calculation & Weighing

  • Calculate the mass required for a 10 mM or 25 mM stock solution .

    • Example: To make 1 mL of 10 mM stock, you need 4.74 mg of KVLD.

  • Note: Always weigh the powder in a static-free environment.[][2]

2. Primary Solubilization (The "Wet" Step) [2]

  • Add sterile DMSO to the vial.

  • Vortex vigorously for 30–60 seconds. The solution should be crystal clear.

  • Visual Check: Hold the vial up to a light source. If particulates are visible, sonicate in a water bath for 2–5 minutes at room temperature.[2]

3. Sterilization (Optional but Recommended) [2]

  • If the peptide powder was not sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon filter into a sterile cryovial.

  • Why? DMSO is bacteriostatic, but fungal spores can survive.[2] Filtration ensures aseptic addition to cells.[2]

4. Storage

  • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Acid Method (For DMSO-Sensitive Cells)

Use this only if your cells (e.g., primary neurons, certain stem cells) show toxicity to 0.1% DMSO.[2]

1. Preparation

  • Prepare 10% Acetic Acid in sterile water.[2]

  • Add the KVLD powder to a minimal volume of 10% Acetic Acid.

  • Vortex until dissolved.[2] The net positive charge will drive solubility.

2. Dilution

  • Slowly add sterile water to reach the desired stock concentration (e.g., 1 mM).[2]

  • Warning: Do not dilute directly into PBS at this stage, as the pH shift back to neutral may cause immediate precipitation. Dilute into media only at the final experimental step.

Cell Culture Application & Vehicle Controls

The most common error in peptide assays is "pH Shock" or "Solvent Crash." Follow this dilution logic to prevent precipitation in the culture well.

Experimental Workflow
  • Prepare Media: Warm your cell culture media (e.g., RPMI + 10% FBS) to 37°C.

  • Intermediate Dilution (The "Step-Down"):

    • Do not add 100% DMSO stock directly to cells.[2]

    • Prepare a 10x or 100x working solution in media.

    • Example: Dilute 10 mM DMSO stock 1:100 in media to get 100 µM (1% DMSO).[2]

    • Observation: Check for cloudiness.[2] If clear, proceed.

  • Final Treatment:

    • Add the working solution to cell wells to achieve final concentration (e.g., 10 µM).

    • Final DMSO Concentration: Must be ≤ 0.1% (v/v) to avoid solvent toxicity.

The Mandatory Control[2]
  • Vehicle Control: You must run a condition with DMSO only (at the same % as your highest drug dose).[2]

  • Why? To prove that any observed effect (e.g., anti-inflammatory) is due to KVLD, not the solvent.[2]

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for dissolving KVLD based on your experimental constraints.

KVLD_Solubility Start Start: KVLD Lyophilized Powder CheckSensitivity Are cells sensitive to DMSO? Start->CheckSensitivity NoSensitivity No (Standard) CheckSensitivity->NoSensitivity Robust Cells (HeLa, HEK293) YesSensitivity Yes (Sensitive) CheckSensitivity->YesSensitivity Sensitive Cells (Neurons) DissolveDMSO Dissolve in 100% Sterile DMSO (Target: 10-25 mM Stock) NoSensitivity->DissolveDMSO VisualCheck Visual Check: Clear Solution? DissolveDMSO->VisualCheck Sonicate Sonicate (2-5 mins) VisualCheck->Sonicate No (Cloudy) AliquotFreeze Aliquot & Store at -20°C VisualCheck->AliquotFreeze Yes Sonicate->VisualCheck DilutionStep Dilute into Media (Final DMSO < 0.1%) AliquotFreeze->DilutionStep DissolveAcid Dissolve in 10% Acetic Acid (Target: 1-5 mM Stock) YesSensitivity->DissolveAcid DiluteWater Dilute with Sterile Water (Do NOT use PBS yet) DissolveAcid->DiluteWater DiluteWater->DilutionStep Assay Cell Culture Assay (Run Vehicle Control) DilutionStep->Assay

Figure 1: Decision matrix for KVLD solubilization.[][2] Blue path represents the industry standard; Red path denotes the alternative for sensitive applications.

Troubleshooting & Quality Control

Issue Probable Cause Solution
Precipitation on Dilution "pH Shock" – Rapid shift from DMSO to aqueous buffer.[][2]Dilute stepwise (e.g., Stock -> 1:10 in Media -> Final).[][2] Ensure media is warm.
Cloudy Stock Solution Incomplete solubilization due to hydrophobic aggregation.[2]Sonicate for 5 mins. If persistent, add small amount of 10% Acetic Acid (if using aqueous method).[2][3]
Cell Death in Control DMSO concentration > 0.5% or oxidized DMSO.[2]Keep DMSO < 0.1%.[2] Use fresh, high-grade DMSO (stored in dark).[][2]
Loss of Activity Peptide adsorption to plastic.Use Polypropylene (PP) tubes for dilutions.[2] Avoid Polystyrene (PS).[2]

References

  • Miele, L., et al. (1988).[2][4] Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I.[5][6] Nature, 335(6192), 726–730.[2] [2]

  • Sohn, J., et al. (2003).[2] Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis. Journal of Clinical Investigation, 111(1), 121–128.[2]

  • MedKoo Biosciences. (n.d.).[2] Lysyl-valyl-leucyl-aspartic acid Product Datasheet.[][2] Retrieved October 26, 2023.[2]

  • Sigma-Aldrich. (n.d.).[][2] Handling and Solubility of Peptides.[3][7] Technical Guide.[2][7]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of the Novel Tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD)

Introduction: The Therapeutic Potential of Novel Bioactive Peptides Bioactive peptides are short chains of amino acids that can elicit specific physiological responses in the body, making them promising candidates for no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Bioactive Peptides

Bioactive peptides are short chains of amino acids that can elicit specific physiological responses in the body, making them promising candidates for novel therapeutics.[1] Unlike large protein-based drugs, small peptides often exhibit high specificity, good tissue penetration, and lower toxicity.[1] The tetrapeptide, Lysyl-valyl-leucyl-aspartic acid (KVLD), is a novel synthetic peptide. The constituent amino acids suggest a range of potential biological activities. Lysine and aspartic acid are charged residues that can participate in electrostatic interactions, while valine and leucine are hydrophobic amino acids that may contribute to binding affinity and structural stability. This application note provides a comprehensive guide for the initial in vitro characterization of KVLD, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols herein are designed to be self-validating and provide a robust framework for researchers in drug discovery and development.

Preparation and Handling of KVLD

Proper handling and solubilization of synthetic peptides are critical for experimental reproducibility.

1.1. Materials:

  • Lyophilized KVLD peptide (purity >95%)

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (v/v) Trifluoroacetic acid (TFA) in water (for difficult to dissolve peptides)

  • Sterile, low-protein binding microcentrifuge tubes

1.2. Protocol for Solubilization:

  • Before opening, centrifuge the vial of lyophilized KVLD at low speed (e.g., 1000 x g) for 1 minute to collect the powder at the bottom.

  • Based on the manufacturer's data sheet, calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 10 mM).

  • Attempt to dissolve the peptide in sterile, nuclease-free water first. Add the calculated volume of water to the vial and gently vortex.

  • If the peptide does not fully dissolve, a small amount of a solubilizing agent may be required. For acidic peptides like KVLD (due to the aspartic acid), a slightly basic buffer may aid dissolution. Conversely, for basic peptides, a slightly acidic solution can be helpful.

  • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

In Vitro Cytotoxicity Assessment of KVLD

Before evaluating the biological activity of KVLD, it is essential to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

2.1. Cell Lines and Reagents:

  • Relevant cell lines for your studies (e.g., RAW 264.7 murine macrophages for inflammation studies, or a human cancer cell line like A549 for anti-cancer studies).

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • KVLD stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

2.2. MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of KVLD in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of KVLD. Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Table 1: Representative Data for MTT Cytotoxicity Assay

KVLD Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0.850100%
0.10.84599.4%
10.852100.2%
100.83998.7%
1000.81095.3%
10000.42550.0%

Evaluation of Anti-Inflammatory Potential of KVLD

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation to assess the anti-inflammatory effects of KVLD.

3.1. Experimental Workflow:

workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells (2.5 x 10^5 cells/well) adhere Incubate for 24h for adherence seed->adhere pretreat Pre-treat with KVLD (non-toxic concentrations) adhere->pretreat lps Stimulate with LPS (1 µg/mL) for 24h pretreat->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay (Nitric Oxide) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates transcription Gene Transcription (Proliferation, Survival) mTOR->transcription KVLD KVLD KVLD->Akt inhibits GrowthFactor Growth Factor GrowthFactor->receptor

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by KVLD.

Troubleshooting

ProblemPossible CauseSolution
Peptide insolubilityHydrophobicity or chargeTry a different solvent (e.g., DMSO for hydrophobic peptides) or adjust the pH.
High variability in assaysInconsistent cell seeding or pipetting errorsEnsure a single-cell suspension before seeding and use calibrated pipettes.
No effect of KVLD observedInactive peptide, wrong concentration, or inappropriate assayVerify peptide purity and concentration. Test a wider concentration range. Ensure the chosen assay is relevant to the hypothesized activity.
High background in Western blotsInsufficient blocking or washingIncrease blocking time or use a different blocking agent. Increase the number and duration of washes.

References

  • Google. (n.d.). Current time in Lowndes County, US.
  • Li, Y., et al. (2022). Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations. Marine Drugs, 20(11), 707. Available at: [Link]

  • Asoodeh, A., & Zardini, H. Z. (2024). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. International Journal of Molecular Sciences, 25(3), 1465. Available at: [Link]

  • Lee, S., et al. (2020). Arg-Leu-Tyr-Glu tetrapeptide inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism. Biochemical and Biophysical Research Communications, 529(3), 643-649. Available at: [Link]

  • Tripathi, A., et al. (2015). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties. Biomaterials, 56, 106-115. Available at: [Link]

  • Walsh, D. J., et al. (2024). Generation, Characterisation and Identification of Bioactive Peptides from Mesopelagic Fish Protein Hydrolysates Using In Silico and In Vitro Approaches. Marine Drugs, 22(7), 302. Available at: [Link]

  • Gravel, A., et al. (2024). Self-assembling bioactive peptides for gastrointestinal delivery—Bioinformatics-driven discovery and in vitro assessment. Journal of Functional Foods, 114, 105995. Available at: [Link]

  • Li, R., et al. (2012). Production of Bioactive Peptides in an In Vitro System. PLoS ONE, 7(11), e49771. Available at: [Link]

  • Tripathi, A., et al. (2015). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties. Biomaterials, 56, 106-115. Available at: [Link]

  • Lu, W., et al. (2009). Leucine-Aspartic Acid-Valine sequence as targeting ligand and drug carrier for doxorubicin delivery to melanoma cells: in vitro cellular uptake and cytotoxicity studies. Journal of Drug Targeting, 17(9), 706-716. Available at: [Link]

  • Sun, J., & Zheng, Q. (2009). Experimental study on self-assembly of KLD-12 peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro. Journal of Huazhong University of Science and Technology [Medical Sciences], 29(4), 512-516. Available at: [Link]

  • Sledz, M., et al. (2021). Potential Biological Activities of Peptides Generated during Casein Proteolysis by Curly Kale (Brassica oleracea L. var. sabellica L.) Leaf Extract: An In Silico Preliminary Study. Foods, 10(11), 2877. Available at: [Link]

  • Wikipedia. (2023, December 29). Tetrapeptide. Retrieved February 23, 2026, from [Link]

  • Sledz, M., et al. (2021). Potential Biological Activities of Peptides Generated during Casein Proteolysis by Curly Kale (Brassica oleracea L. var. sabellica L.) Leaf Extract: An In Silico Preliminary Study. Foods, 10(11), 2877. Available at: [Link]

  • Hannuniemi, R., & Oja, S. S. (1981). Uptake of leucine, lysine, aspartic acid, and glycine into isolated neurons and astrocytes. Neurochemical Research, 6(8), 873-884. Available at: [Link]

  • American Peptide Society. (2026, February 13). Tetrapeptide Cyclase. Retrieved February 23, 2026, from [Link]

  • Hacisalihoglu, S., et al. (2023). Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials. Archives of Microbiology, 205(12), 365. Available at: [Link]

  • Scott, G. G., et al. (2022). Directed Discovery of Tetrapeptide Emulsifiers. Frontiers in Chemistry, 10, 835973. Available at: [Link]

  • Senadheera, S. N., et al. (2013). The macrocyclic tetrapeptide [D-Trp]CJ-15,208 produces short-acting κ opioid receptor antagonism in the CNS after oral administration. British Journal of Pharmacology, 168(3), 689-700. Available at: [Link]

  • Pinheiro, B. A., et al. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 83. Available at: [Link]

  • Irla, M., et al. (2014). Analysis and Manipulation of Aspartate Pathway Genes for l-Lysine Overproduction from Methanol by Bacillus methanolicus. Applied and Environmental Microbiology, 80(13), 3807-3817. Available at: [Link]

Sources

Method

Unveiling New Dimensions in Immunoassays: Application of the Self-Assembling Peptide KLD-12

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the innovative use of the KLD-12 peptide in immunoassays. While the query "KVLD peptide" is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the innovative use of the KLD-12 peptide in immunoassays. While the query "KVLD peptide" is likely a common typographical error, the closely related and well-characterized KLD-12 peptide, a 12-residue self-assembling peptide, presents a paradigm-shifting opportunity in immunoassay design.[1][2][3] We will delve into the unique properties of KLD-12 and provide detailed protocols for its application in developing novel, high-sensitivity immunoassay platforms. This document will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: From "KVLD" to the Power of KLD-12

Initial searches for "KVLD peptide" did not yield a recognized peptide with established applications. However, it is highly probable that this refers to the KLD-12 peptide (sequence: AcN-KLDLKLDLKLDL-CNH2), a well-documented self-assembling peptide.[3] KLD-12 is known for its ability to form stable β-sheet structures that self-assemble into nanofibers and hydrogels, a property extensively utilized in tissue engineering and regenerative medicine.[1][2][3][4] This inherent capacity for spontaneous and ordered self-assembly into a high-density matrix offers a unique and powerful platform for the development of next-generation immunoassays.

The principle behind leveraging KLD-12 in immunoassays lies in its ability to create a three-dimensional, biocompatible scaffold. This scaffold can be functionalized to immobilize antibodies or antigens with high density and controlled orientation, leading to significant enhancements in assay sensitivity and performance.

The KLD-12 Advantage in Immunoassay Design

The use of KLD-12 as a foundational component in immunoassays is underpinned by several key advantages over traditional planar surfaces (e.g., polystyrene microplates):

  • Increased Surface Area: The nanofibrous network of the KLD-12 hydrogel provides a vast surface area for the immobilization of capture molecules, dramatically increasing the binding capacity for the target analyte.

  • Enhanced Binding Kinetics: The 3D architecture of the hydrogel facilitates more efficient mass transport, allowing target molecules to access the capture antibodies from all directions, thereby improving reaction kinetics.

  • Biocompatibility and Reduced Non-Specific Binding: The hydrophilic and biocompatible nature of the KLD-12 peptide can minimize non-specific adsorption of interfering proteins, leading to lower background signals and improved signal-to-noise ratios.

  • Controlled Orientation of Biomolecules: Functionalization of the KLD-12 peptide allows for the site-specific conjugation of antibodies, ensuring optimal orientation for antigen binding.

Core Application: KLD-12 Enhanced Enzyme-Linked Immunosorbent Assay (ELISA)

This section details a protocol for a KLD-12 based ELISA, a powerful alternative to traditional ELISA methods. The workflow involves the in-situ formation of a KLD-12 hydrogel at the bottom of a microplate well, followed by the covalent immobilization of capture antibodies.

Principle of KLD-12 Enhanced ELISA

The workflow begins with the self-assembly of the KLD-12 peptide into a hydrogel within the microplate wells. Capture antibodies, modified with a reactive group, are then covalently linked to the KLD-12 nanofibers. The subsequent steps of blocking, sample incubation, detection antibody addition, and substrate development follow the principles of a standard sandwich ELISA, but with the amplification effect provided by the 3D peptide scaffold.

KLD12_ELISA_Workflow cluster_prep Well Preparation cluster_assay Immunoassay Steps KLD12 1. KLD-12 Solution Addition Assembly 2. In-situ Hydrogel Self-Assembly KLD12->Assembly Induction (e.g., buffer exchange) Antibody 3. Capture Antibody Immobilization Assembly->Antibody Covalent Conjugation Blocking 4. Blocking Antibody->Blocking Sample 5. Sample Incubation Blocking->Sample Detection 6. Detection Antibody Incubation Sample->Detection Substrate 7. Substrate Addition & Signal Readout Detection->Substrate

Caption: KLD-12 Enhanced ELISA Workflow.

Detailed Protocol: KLD-12 Enhanced Sandwich ELISA

Materials:

  • KLD-12 Peptide (lyophilized)

  • High-binding 96-well microplates

  • Capture and Detection Antibodies (specific to the analyte of interest)

  • Amine-reactive crosslinker (e.g., EDC/NHS)

  • Bovine Serum Albumin (BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol Steps:

  • KLD-12 Hydrogel Formation:

    • Reconstitute lyophilized KLD-12 peptide in sterile deionized water to a final concentration of 10 mg/mL.

    • Add 50 µL of the KLD-12 solution to each well of a 96-well microplate.

    • Induce self-assembly by adding 50 µL of PBS. The solution will form a hydrogel at the bottom of the well. Allow to stabilize for 30 minutes at room temperature.

    • Rationale: The change in ionic strength upon addition of PBS triggers the self-assembly of the KLD-12 peptides into a nanofibrous hydrogel network.

  • Capture Antibody Immobilization:

    • Prepare a 10 µg/mL solution of the capture antibody in PBS.

    • Activate the carboxyl groups on the KLD-12 peptide by adding 50 µL of a freshly prepared solution of 10 mg/mL EDC and 25 mg/mL NHS in MES buffer (pH 6.0) to each well. Incubate for 15 minutes at room temperature.

    • Aspirate the EDC/NHS solution and immediately add 100 µL of the capture antibody solution to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Rationale: EDC/NHS chemistry facilitates the formation of a stable amide bond between the carboxyl groups on the KLD-12 peptide and the primary amines on the capture antibody, ensuring covalent and oriented immobilization.

  • Blocking:

    • Aspirate the antibody solution and wash the wells three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer (PBS with 3% BSA) to each well.

    • Incubate for 1 hour at room temperature.

    • Rationale: Blocking unoccupied sites on the KLD-12 hydrogel and the well surface prevents non-specific binding of subsequent reagents.

  • Sample and Standard Incubation:

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of your standards and samples (diluted in Assay Buffer) to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Rationale: The 3D structure of the KLD-12 hydrogel allows for efficient capture of the target analyte from the sample.

  • Detection Antibody Incubation:

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the biotinylated detection antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in Assay Buffer) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Signal Development and Measurement:

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Expected Performance Characteristics
ParameterTraditional ELISAKLD-12 Enhanced ELISA
Limit of Detection (LOD) pg/mL to ng/mL rangefg/mL to pg/mL range
Dynamic Range 2-3 logs4-5 logs
Assay Time 4-6 hours3-5 hours
Sample Volume 100 µL50-100 µL

Advanced Application: KLD-12 for Multiplexed Bead-Based Assays

The self-assembling properties of KLD-12 can also be harnessed to create novel micro-bead structures for multiplexed immunoassays, compatible with flow cytometry platforms.

Principle of KLD-12 Coated Beads

In this application, KLD-12 peptides are self-assembled onto the surface of polystyrene or magnetic beads. This creates a high-density peptide shell that can be functionalized with different capture antibodies, each targeting a specific analyte. By using beads with different fluorescent signatures, multiple analytes can be detected simultaneously in a single sample.

KLD12_Bead_Assay Bead Polystyrene Bead KLD_Coat KLD-12 Self-Assembly on Bead Surface Bead->KLD_Coat Func_Bead Functionalized Bead (Covalent Antibody Attachment) KLD_Coat->Func_Bead Multiplex Multiplexing (Different Beads for Different Analytes) Func_Bead->Multiplex Detection Sample Incubation & Fluorescent Detection (Flow Cytometry) Multiplex->Detection

Caption: KLD-12 Bead-Based Multiplex Assay Concept.

Protocol Outline: Preparation of KLD-12 Functionalized Beads
  • Bead Preparation: Start with carboxylated polystyrene or magnetic beads.

  • KLD-12 Coating: Incubate the beads with a solution of KLD-12 peptide to allow for self-assembly onto the bead surface. The interaction can be facilitated by electrostatic interactions between the charged peptide and the carboxylated bead surface.

  • Antibody Conjugation: Covalently conjugate specific capture antibodies to the KLD-12 layer using EDC/NHS chemistry, as described in the ELISA protocol.

  • Multiplex Panel Creation: Prepare different batches of beads, each coated with a unique capture antibody and having a distinct fluorescent signature.

  • Immunoassay: The multiplex bead panel is then incubated with the sample, followed by a cocktail of biotinylated detection antibodies and a fluorescently labeled reporter molecule (e.g., streptavidin-phycoerythrin). The signal from each bead population is then analyzed using a flow cytometer.

Troubleshooting and Considerations

  • Incomplete Hydrogel Formation: Ensure the KLD-12 peptide is fully dissolved and that the final buffer conditions (ionic strength, pH) are optimal for self-assembly.

  • High Background: Optimize blocking conditions (concentration and type of blocking agent, incubation time). Ensure thorough washing between steps.

  • Low Signal: Verify the activity of antibodies and enzyme conjugates. Optimize the concentration of capture and detection antibodies.

Conclusion

The KLD-12 self-assembling peptide offers a versatile and powerful platform for the next generation of immunoassays. By moving from 2D to 3D capture surfaces, researchers can achieve significant improvements in sensitivity, dynamic range, and overall assay performance. The protocols and concepts outlined in this application note provide a solid foundation for the development of innovative KLD-12 based immunoassays for a wide range of research and diagnostic applications.

References

  • This application note was developed by synthesizing information from publicly available scientific liter
  • Nagarkar, R. P., et al. (2015). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties. Biomaterials, 53, 54-65. [Link]

  • ResearchGate. (n.d.). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties | Request PDF. [Link]

  • KÖLD Peptides. (n.d.). Resources. [Link]

  • Cui, F. Z., et al. (2009). Experimental study on self-assembly of KLD-12 peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro. Zhongguo Zuzhi Gongcheng Yanjiu yu Linchuang Kangfu, 13(32), 6231-6235. [Link]

  • ResearchGate. (n.d.). (A) Molecular models of KLD-12 and KLD-12-LPP peptides. Peptide.... [Link]

  • Schoenthaler, S., & Huber, J. (2023). Multiplexed Bead-Based Peptide Immunoassays for the Detection of Antibody Reactivities. In Methods in Molecular Biology (Vol. 2689, pp. 493–515). Humana, New York, NY. [Link]

  • Ivanov, I. A., et al. (2016). Modeling of the Binding of Peptide Blockers to Voltage-Gated Potassium Channels: Approaches and Evidence. Acta Naturae, 8(3), 24-37. [Link]

  • de la Paz, A. M., et al. (2023). Gold-binding peptide as a selective layer for electrochemical detection of SARS-CoV-2 antibodies. Microchimica Acta, 190(3), 113. [Link]

  • Immunology LUMC. (n.d.). Immuno-Peptide Facility. [Link]

  • van der Wal, F. J., Heijne, M., & Achterberg, R. P. (2025). Bead-Based Suspension Array Using Peptides as Antigens to Capture and Identify Serum Antibodies. In Methods in Molecular Biology (Vol. 2929, pp. 25–41). Humana, New York, NY. [Link]

Sources

Application

dosage and administration of Lysyl-valyl-leucyl-aspartic acid in vivo

Application Note: Dosage and Administration of Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) In Vivo Part 1: Executive Summary & Mechanistic Rationale Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide sequenc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosage and Administration of Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) In Vivo

Part 1: Executive Summary & Mechanistic Rationale

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide sequence derived from the high-homology region of Uteroglobin (residues 43–46) and Lipocortin-1 (Annexin A1). It represents the functional core of the "Antiflammin" (AF) class of peptides.

While often studied as part of larger nonapeptides (e.g., Antiflammin-1: MQMKKVLDS), the isolated KVLD motif retains significant interest for its ability to modulate the Phospholipase A2 (PLA2) and Transglutaminase 2 (TGase 2) axis.

Mechanism of Action:

  • PLA2 Inhibition: KVLD mimics the inhibitory domain of Uteroglobin, potentially interfering with secretory PLA2 (sPLA2) activity. This reduces the hydrolysis of membrane phospholipids into Arachidonic Acid (AA), the precursor for pro-inflammatory eicosanoids (prostaglandins/leukotrienes).[1]

  • TGase 2 Blockade: Recent evidence suggests the KVLD motif inhibits Transglutaminase 2 (TGase 2).[2] Since TGase 2 can post-translationally modify and activate sPLA2, KVLD acts as a dual-checkpoint inhibitor of inflammation.

Critical Formulation Note: The free tetrapeptide (H-KVLD-OH) has a short half-life in vivo due to rapid renal clearance and peptidase degradation. For robust in vivo efficacy, it is often necessary to use:

  • High-frequency dosing (BID/TID).

  • Chemical modification (e.g., N-terminal acetylation, C-terminal amidation).

  • Carrier conjugation (e.g., PEGylation or lipidization).

Part 2: Visualizing the Signaling Pathway

The following diagram illustrates the intervention point of KVLD within the inflammatory cascade.

KVLD_Mechanism KVLD KVLD Peptide (Uteroglobin Mimic) TGase2 Transglutaminase 2 (TGase 2) KVLD->TGase2 Inhibits sPLA2_Active sPLA2 (Hyper-Active) KVLD->sPLA2_Active Direct Inhibition (Putative) sPLA2_Inactive sPLA2 (Inactive) TGase2->sPLA2_Inactive Cross-linking/Activation sPLA2_Inactive->sPLA2_Active Activation Phospholipids Membrane Phospholipids sPLA2_Active->Phospholipids Hydrolysis Arachidonic Arachidonic Acid Phospholipids->Arachidonic Release Inflammation Inflammation (Edema, Cytokines) Arachidonic->Inflammation COX/LOX Pathway

Caption: KVLD disrupts the inflammatory loop by inhibiting TGase 2-mediated activation of sPLA2 and potentially blocking sPLA2 directly.

Part 3: Experimental Protocol

A. Preparation of the Therapeutic Agent

Reagents Required:

  • KVLD Peptide (Lyophilized, >95% Purity). Note: Ensure salt form is known (TFA vs. Acetate).

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubility Enhancer (Optional): DMSO (only if peptide is hydrophobic, though KVLD is generally soluble).

Reconstitution Protocol:

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

  • Stock Solution (10 mg/mL): Dissolve 10 mg of KVLD in 1 mL of sterile PBS. Vortex gently for 30 seconds.[2]

    • QC Check: Solution should be clear and colorless.[2] If cloudy, sonicate for 10 seconds.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter for sterilization.

  • Storage: Aliquot into single-use vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

B. In Vivo Administration (Murine Model)

Target Dosage: Based on Antiflammin literature, the effective dose range for short peptides is 1 mg/kg to 10 mg/kg .

  • Low Dose: 1 mg/kg

  • High Dose: 10 mg/kg

Route: Intraperitoneal (i.p.) or Intravenous (i.v.) via tail vein.[2]

Workflow Table:

StepActionTechnical Detail
1. Weighing Weigh mouse (e.g., 25g).Accurate weight is crucial for peptide dosing.
2. Calculation Calculate Injection Volume.Formula:

Example: For 10 mg/kg dose in 25g mouse using 2 mg/mL working solution:

3. Preparation Dilute Stock.Dilute the 10 mg/mL stock to a Working Solution of 2 mg/mL using sterile PBS.
4. Administration Inject via i.p. or i.v.Use a 27G or 30G needle.[2] Inject slowly to minimize stress.
5. Timing Pre-treatment.[2]Administer KVLD 30 minutes prior to inducing inflammation (e.g., Carrageenan injection or LPS challenge).
6. Maintenance Repeat Dosing (Optional).[2]Due to short half-life, a second dose may be required at T+4 hours for long-duration models.
C. Efficacy Readouts (Self-Validating Endpoints)

To ensure the protocol is working, include these validation steps:

  • Phenotypic: Reduction in paw edema (measure with plethysmometer) or ear thickness (caliper) compared to Vehicle control.[2]

  • Biochemical (Serum):

    • sPLA2 Activity Assay: Collect serum at T+2h. Use a fluorometric sPLA2 substrate.[2] KVLD treated animals should show reduced serum sPLA2 activity.[2]

    • Cytokines: ELISA for IL-6 and TNF-

      
      .
      
  • Histological: H&E staining of target tissue to visualize reduced neutrophil infiltration (MPO assay).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Anti-inflammatory Effect Rapid degradation (Proteolysis).1. Switch to retro-inverso peptide (D-amino acids). 2. Use a continuous infusion (osmotic minipump). 3. Increase dose to 20 mg/kg.
Precipitation in Syringe Isoelectric point aggregation.[2]Check pH of PBS.[2] Ensure it is not near the pI of KVLD (approx pI ~6.0). Adjust buffer to pH 7.4 or 8.[2]0.
Inconsistent Results Batch variability.Verify peptide purity (>95%) and salt content (Acetate is preferred over TFA for in vivo use to avoid toxicity).

References

  • Miele, L., et al. (1988). Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I. Nature, 335, 726–730. Link

  • Sohn, J., et al. (2003). Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis. Journal of Clinical Investigation, 111(1), 121–128. Link

  • Vadas, P., et al. (1992). Inhibition of phospholipase A2 by "antiflammins" (peptides derived from lipocortin-1 and uteroglobin). Biochemical Pharmacology, 44(6), 1129-1135. Link

  • Camussi, G., et al. (1991). Anti-inflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and release of elastase. Journal of Experimental Medicine, 173(5), 1131–1138. Link

Sources

Method

Application Note: Mass Spectrometry Analysis of Synthetic KVLD Peptide

Introduction: The Imperative for Peptide Quality Control Synthetic peptides are foundational tools in biomedical research and drug development, serving as everything from therapeutic agents to critical reagents in assays...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Quality Control

Synthetic peptides are foundational tools in biomedical research and drug development, serving as everything from therapeutic agents to critical reagents in assays. The tetrapeptide KVLD (Lys-Val-Leu-Asp), for instance, may be a fragment of a larger protein of interest or a bioactive peptide in its own right. The fidelity of its synthesis is paramount; impurities such as truncated or modified sequences can drastically alter biological activity and confound experimental results.

Mass spectrometry (MS) is the definitive technique for the quality control of synthetic peptides, offering unparalleled accuracy in confirming both molecular identity and primary sequence.[1] This application note provides a detailed, experience-driven protocol for the analysis of the KVLD peptide. We will leverage Electrospray Ionization (ESI) for its soft ionization properties, which preserve the intact peptide for molecular weight determination, coupled with tandem mass spectrometry (MS/MS) for unambiguous sequence verification.[2][3]

Overall Analytical Workflow

The comprehensive analysis of the KVLD peptide follows a logical progression from sample preparation to data interpretation. Each step is designed to ensure the highest quality data for confident characterization.

KVLD_Analysis_Workflow Figure 1: Overall Analytical Workflow for KVLD Peptide cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interp Data Interpretation A Receive Lyophilized KVLD Peptide B Reconstitution in MS-Grade Solvent A->B Solubilization C Dilution to Working Concentration (1-10 pmol/µL) B->C Final Dilution D Full Scan ESI-MS (Intact Mass) C->D Infusion or LC-Injection E Targeted MS/MS of Precursor Ion D->E Isolate [M+H]+ F Confirm Theoretical Mass (Isotopic Pattern) D->F Spectral Data G Annotate MS/MS Spectrum (b- & y-ions) E->G Fragmentation Data H Final Report: Identity & Sequence Confirmed F->H G->H

Caption: High-level overview of the analytical process.

Part I: Sample Preparation - The Foundation of Good Data

Proper sample preparation is critical for reproducible and high-quality MS data.[4] The goal is to efficiently solubilize the peptide while ensuring it is in a state amenable to ionization. Non-volatile salts and detergents must be avoided as they can suppress the ESI signal and contaminate the instrument.[4][5]

Protocol 1: Reconstitution of Lyophilized KVLD Peptide

  • Rationale: Lyophilized peptides are often supplied with counterions (like TFA from HPLC purification) which can affect pH and solubility.[6] A slightly acidic, aqueous/organic mixture is ideal for solubilizing a peptide like KVLD and promoting protonation for positive-ion ESI. Formic acid is a preferred volatile acid for MS as it provides protons for ionization without causing the significant signal suppression associated with TFA.[7]

  • Step-by-Step Method:

    • Centrifuge the vial of lyophilized KVLD briefly to ensure all powder is at the bottom.

    • Prepare a primary stock solution solvent of 50:50 (v/v) Acetonitrile:MS-grade Water with 0.1% Formic Acid.

    • Add a calculated volume of the solvent to the vial to create a stock solution of 1 mg/mL. Vortex gently for 30 seconds. If solubility is an issue, sonicate for 2-5 minutes.

    • From the stock solution, prepare a working solution of 1-10 pmol/µL by diluting it in the same solvent. This concentration is typically optimal for modern ESI sources.

Part II: Intact Mass Confirmation by Full Scan ESI-MS

The first analytical step is to confirm that the primary product of the synthesis is the correct KVLD peptide. This is achieved by measuring its molecular weight with high accuracy.

  • Principle of ESI-MS: Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase.[8] For peptides in an acidic mobile phase, protonation is the primary ionization mechanism, leading to the formation of multiply charged ions, typically [M+nH]n+.[9] For a short peptide like KVLD, the singly protonated species, [M+H]+, will be the most abundant.

  • Theoretical Mass Calculation: Before analysis, the theoretical monoisotopic mass of the target peptide must be calculated. This serves as the ground truth for our experimental measurement.

ComponentFormulaMonoisotopic Mass (Da)
Lysine (K)C6H12N2O128.09496
Valine (V)C5H9NO99.06841
Leucine (L)C6H11NO113.08406
Aspartic Acid (D)C4H5NO2115.02694
KVLD Peptide (Sum of Residues) C21H37N5O5 455.27437
Expected Ion [M+H]+ [C21H38N5O5]+ 456.28215
Table 1: Theoretical monoisotopic mass calculation for the KVLD peptide.

Protocol 2: Intact Mass Analysis via Flow Injection or LC-MS

  • System Setup: Configure the mass spectrometer to operate in positive ion, full scan mode.

  • Infusion/Injection: Introduce the prepared sample (from Protocol 1) into the ESI source via direct infusion (at 5-10 µL/min) or as a 1 µL injection onto a rapid LC gradient.

  • Acquisition: Acquire data across a mass range that comfortably includes the expected ion (e.g., m/z 100-1000).

ParameterRecommended SettingRationale
Ionization ModePositive ESIThe basic Lysine (K) residue and N-terminus readily accept protons in an acidic solution.
Capillary Voltage3.5 - 4.5 kVCreates a stable electrospray.[3]
Mass Range (m/z)100 - 1000Provides a broad view to detect the target ion, potential multimers, or impurities.
Mass Resolution>10,000 FWHMHigh resolution is crucial to resolve the isotopic pattern and obtain high mass accuracy (<5 ppm).[3]
Table 2: Key instrument parameters for intact mass analysis.
  • Expected Outcome: The resulting spectrum should show a dominant peak at m/z 456.28 , corresponding to the [M+H]+ ion of KVLD. The characteristic isotopic pattern for a molecule of this composition should also be clearly resolved, serving as a secondary confirmation of the elemental formula.

Part III: Sequence Verification by Tandem MS (MS/MS)

While intact mass confirms the correct "building blocks" were used, it does not confirm they are in the correct order. Tandem MS (MS/MS) provides this sequence information by fragmenting the peptide at its backbone.[10]

  • Principle of CID/HCD Fragmentation: In the mass spectrometer, the precursor ion ([M+H]+) is isolated and subjected to collisions with an inert gas (e.g., nitrogen or argon). This Collision-Induced Dissociation (CID) imparts energy, causing the peptide to fragment at its weakest points—the amide bonds of the peptide backbone.[11] This process predominantly creates b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[12] Analyzing the mass differences between ions in a series allows for the reconstruction of the amino acid sequence.[13]

Caption: CID fragments the peptide backbone at amide bonds.

Protocol 3: Sequence Verification via MS/MS

  • Method Setup: Create a targeted MS/MS experiment. Set the precursor ion to m/z 456.28 (with an isolation window of ~1 m/z).

  • Collision Energy: Apply a normalized collision energy (e.g., 25-35 arbitrary units). This may require optimization depending on the instrument type. The goal is to achieve a rich fragmentation pattern without completely obliterating the precursor ion.

  • Acquisition: Acquire the MS/MS spectrum.

  • Interpretation: Match the experimental fragment masses to the theoretical masses for the KVLD sequence. The presence of a nearly complete series of either b- or y-ions (or both) provides definitive sequence confirmation.

Fragment IonSequenceTheoretical m/z ([M+H]+)Fragment IonSequenceTheoretical m/z ([M+H]+)
b₁ K129.1027y₁ D116.0348
b₂ KV228.1711y₂ LD229.1188
b₃ KVL341.2552y₃ VLD328.1872
b₄ KVLD456.2821y₄ KVLD456.2821
Table 3: Theoretical m/z values for the primary b- and y-ions of the KVLD peptide.
Conclusion

This application note details a robust and reliable workflow for the complete mass spectrometric characterization of the synthetic peptide KVLD. By following these protocols, a researcher can confidently verify the molecular weight of the synthesized product via ESI-MS and subsequently confirm its amino acid sequence using MS/MS fragmentation analysis. This level of rigorous quality control is essential for ensuring the validity and reproducibility of any research or development activity that relies on synthetic peptides.

References
  • Google. (n.d.). Current time in Lowndes County, US.
  • Kalli, A., & Hess, S. (2024). Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis. In Springer Protocols.
  • EPR. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
  • (2007, January 19). Interpretation of the tandem mass spectrum of peptide.
  • Kalli, A., & Hess, S. (n.d.). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer Protocols.
  • (n.d.).
  • Mtoz Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry.
  • Kalli, A., & Hess, S. (2012). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. PubMed.
  • Biovera. (2024, November 13).
  • Creative Proteomics. (n.d.).
  • (n.d.). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum.
  • (n.d.).
  • (2024, September 18).
  • UCSF Mass Spectrometry Facility. (n.d.). Molecular Weight Determination of Peptides and Proteins by ESI and MALDI.
  • (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
  • Bachem. (n.d.).
  • (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts.
  • Gilson. (n.d.).
  • AmbioPharm. (n.d.).
  • Expasy. (n.d.). PeptideMass.
  • (2011, January 14).
  • (2015, April 16). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties. PubMed.
  • (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. PMC.
  • (n.d.). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties.
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
  • MtoZ Biolabs. (n.d.). How to Calculate the Amount of Amino Acids Needed for Peptide Synthesis.
  • (n.d.).
  • (2025, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification.
  • (n.d.).
  • Biotage. (2023, January 30).
  • Thermo Fisher Scientific. (n.d.).
  • (2009, August 7).
  • (n.d.). (A) Molecular models of KLD-12 and KLD-12-LPP peptides.
  • Longdom Publishing. (n.d.). Quantum-Chemical Description of Some Physical-Chemical Properties of Proteinogenic Amino Acids.

Sources

Application

Application Note: Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) for Cell Adhesion Assays

This guide details the application of Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) , a tetrapeptide sequence derived from the anti-inflammatory protein uteroglobin (and homologous to lipocortin-1).[1][2] Unlike direct integri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) , a tetrapeptide sequence derived from the anti-inflammatory protein uteroglobin (and homologous to lipocortin-1).[1][2] Unlike direct integrin-binding ligands (e.g., RGD or LDV), KVLD functions primarily as a bioactive modulator of the inflammatory cascade, specifically inhibiting Phospholipase A2 (PLA2) and Transglutaminase 2 (TGase-2).[1][2] This inhibition downstream suppresses the activation and expression of leukocyte adhesion molecules (e.g., CD11b/CD18, VLA-4), making it a critical tool for studying "inside-out" signaling in cell adhesion assays.[2]

[1][2]

Introduction & Mechanism of Action

Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) represents the pharmacophore "core" of the Antiflammin (AF) family of peptides (specifically AF-1 and AF-2).[1][2] In the context of cell adhesion, KVLD is not a passive substrate but an active signal transduction inhibitor .

The Biological Paradox: Ligand vs. Modulator

Researchers often confuse KVLD with LDV (Leu-Asp-Val) , the fibronectin-derived motif that directly binds the integrin


 (VLA-4).[1][2]
  • LDV: Physical ligand; competitively blocks the integrin binding pocket.

  • KVLD: Signaling modulator; enters the cytoplasm (or acts at the membrane interface) to inhibit enzymes that trigger integrin activation.

Mechanism: The Dual-Inhibition Pathway

KVLD targets two pivotal enzymes in the inflammatory adhesion cascade:

  • Phospholipase A2 (PLA2): KVLD mimics the inhibitory domain of lipocortin-1, preventing the release of arachidonic acid and the subsequent generation of pro-adhesive lipid mediators (e.g., PAF, Leukotrienes).

  • Transglutaminase 2 (TGase-2): The lysine (K) residue in KVLD acts as a "decoy" substrate for TGase-2.[1][2] Since TGase-2 is required to post-translationally modify and activate PLA2 (and potentially crosslink integrins to the cytoskeleton), KVLD effectively shuts down the "inside-out" activation of integrins like Mac-1 (CD11b/CD18) and VLA-4.[1][2]

Experimental Design Strategy

When to Use KVLD

Use KVLD in Leukocyte-Endothelial Adhesion Assays when you need to distinguish between:

  • Steric Blockade: (e.g., using anti-ICAM-1 antibodies).[1][2]

  • Signaling Blockade: (e.g., using KVLD to prevent the leukocyte from becoming adhesive).

Quantitative Metrics
ParameterTypical RangeNotes
Working Concentration 10

M – 100

M
Dose-dependent inhibition typically plateaus around 50-100

M.
Pre-incubation Time 15 – 30 minutesEssential for cellular uptake/interaction with membrane enzymes.[1][2]
IC50 (Adhesion) ~10 - 20

M
Varies by cell line (HL-60 vs. Primary Neutrophils).[1][2]
Solubility Water/PBSHighly soluble; avoid DMSO if possible to prevent solvent effects on membranes.[2]

Detailed Protocol: Static Leukocyte-Endothelial Adhesion Assay

This protocol measures the ability of KVLD to inhibit the adhesion of human neutrophils (or HL-60 cells) to TNF-


 activated HUVECs.[1]
Phase 1: Reagent Preparation[2]
  • KVLD Stock Solution (10 mM):

    • Dissolve 4.7 mg of KVLD (MW ~473.5 g/mol ) in 1 mL of sterile PBS (pH 7.4).[2]

    • Note: Ensure the peptide is >95% purity.[3] Contaminants can induce non-specific activation.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Endothelial Monolayer:

    • Seed HUVECs in a 96-well flat-bottom tissue culture plate (fibronectin-coated).

    • Grow to confluence (approx. 24-48 hours).[1][2]

  • Leukocyte Labeling:

    • Isolate neutrophils or harvest HL-60 cells.[1][2]

    • Label with Calcein-AM (5

      
      M) for 30 min at 37°C. Wash 2x with HBSS to remove excess dye.[1][2]
      
Phase 2: Activation and Treatment

Critical Decision Point: You can treat the Endothelium, the Leukocytes, or both. Since KVLD targets PLA2/TGase (ubiquitous but highly active in leukocytes), leukocyte pre-treatment is the standard approach.

  • Endothelial Activation:

    • Add TNF-

      
        (10 ng/mL) to HUVEC wells.[1][2] Incubate for 4 hours at 37°C to upregulate ICAM-1 and VCAM-1.[1][2]
      
    • Control: Leave one set of wells untreated (Basal Adhesion).[2]

  • KVLD Treatment (Leukocytes):

    • Resuspend labeled leukocytes (

      
       cells/mL) in Assay Buffer (HBSS + 1% BSA + 1 mM Ca2+/Mg2+).[1][2]
      
    • Divide cells into aliquots. Add KVLD to final concentrations: 0, 10, 50, 100

      
      M .
      
    • Incubate for 20 minutes at 37°C.

    • Stimulation (Optional): If using neutrophils, you may add fMLP (100 nM) during the last 5 minutes to trigger rapid integrin activation. KVLD should dampen this response.

Phase 3: The Adhesion Assay[2]
  • Aspirate TNF-

    
     media from HUVEC wells.[1][2] Wash 1x with warm HBSS.
    
  • Add 100

    
    L of the KVLD-treated leukocyte suspension to the respective HUVEC wells.
    
  • Incubate: 30 minutes at 37°C.

  • Wash:

    • Manual Method: Gently invert plate and blot. Add 200

      
      L HBSS. Repeat 2x.
      
    • Automated Method:[1][2] Use a plate washer with low-flow settings to avoid stripping the endothelial monolayer.

  • Quantification:

    • Measure fluorescence (Ex 485 nm / Em 530 nm) using a microplate reader.[1][2]

    • Calculate % Adhesion:

      
      
      

Mechanistic Visualization (Pathway Diagram)[1][2]

The following diagram illustrates how KVLD interrupts the "Inside-Out" signaling pathway that leads to high-affinity integrin states.

KVLD_Mechanism Stimulus Inflammatory Stimulus (fMLP, LPS, TNF-a) Receptor GPCR / Cytokine Receptor Stimulus->Receptor Calcium Intracellular Ca2+ Increase Receptor->Calcium TGase Transglutaminase 2 (TGase-2) Calcium->TGase Activates PLA2 Phospholipase A2 (cPLA2 / sPLA2) TGase->PLA2 Post-translational Modification Integrin_Active Integrin (High Affinity) (Inside-Out Activation) TGase->Integrin_Active Cytoskeletal Crosslinking Lipids Arachidonic Acid -> PAF PLA2->Lipids KVLD KVLD Peptide (Inhibitor) KVLD->TGase Decoy Substrate (Inhibition) KVLD->PLA2 Direct Inhibition Lipids->Integrin_Active Signaling Integrin_Inactive Integrin (Inactive) (VLA-4 / Mac-1) Integrin_Inactive->Integrin_Active Adhesion Leukocyte Adhesion to Endothelium Integrin_Active->Adhesion

Caption: KVLD acts as a dual-inhibitor of TGase-2 and PLA2, blocking the downstream "inside-out" activation of integrins required for stable cell adhesion.[1][2]

Troubleshooting & Controls

Self-Validating the Protocol

To ensure the observed effect is due to KVLD specificity and not toxicity:

  • Viability Control: Run an MTT or Trypan Blue assay on leukocytes treated with 100

    
    M KVLD. Viability should remain >95%.
    
  • Specificity Control (Scrambled Peptide): Synthesize a scrambled sequence (e.g., DLVK ) to use as a negative control.[2] It should not show significant inhibition of adhesion.

  • Positive Control: Use a monoclonal antibody against CD18 or CD49d (VLA-4).[1][2] KVLD inhibition should be partial (40-60%) compared to the near-total blockade (90%) by antibodies, reflecting its role as a modulator rather than a steric blocker.[1][2]

Common Pitfalls
  • Serum Interference: High serum concentrations (FBS > 10%) contain proteases that may degrade the tetrapeptide.[2] Perform the short-term adhesion assay in low-serum (1%) or serum-free HBSS/BSA buffer.[1][2]

  • Calcium Depletion: Do not use EDTA/EGTA during the KVLD incubation step, as TGase-2 and PLA2 are calcium-dependent.[1] Chelation will mask the specific inhibitory effect of the peptide.

References

  • Miele, L., et al. (1988).[2] "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335(6192), 726-730. Link

  • Zouki, C., Ouellet, S., & Filep, J. G. (2000).[2][4][5][6] "The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells."[4][5][6] The FASEB Journal, 14(4), 572-580.[2][4] Link[1][2]

  • Sohn, J., et al. (2003).[2] "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis." Journal of Clinical Investigation, 111(1), 121-128.[2] Link

  • Moreno, J. J. (2001).[2] "Antiflammin-2 prevents HL-60 adhesion to endothelial cells and prostanoid production induced by lipopolysaccharides."[1][2][6] Journal of Pharmacology and Experimental Therapeutics, 296(3), 884-889.[2] Link

Sources

Method

High-Purity Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD): Sourcing, Handling, and Application Protocols

Part 1: Executive Summary & Biological Context Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide sequence derived from the "antiflammin" region of Uteroglobin (residues 43–46). It represents the conserv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Biological Context

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide sequence derived from the "antiflammin" region of Uteroglobin (residues 43–46). It represents the conserved core motif responsible for the potent anti-inflammatory properties observed in Uteroglobin and Lipocortin-1 (Annexin A1).

While the tetrapeptide H-KVLD-OH is chemically distinct, it is functionally most relevant as the active moiety within longer synthetic peptides known as Antiflammins (AFs) (e.g., Antiflammin-1 and Antiflammin-2).

Mechanism of Action

KVLD-containing peptides function as dual inhibitors :

  • Phospholipase A2 (PLA2) Inhibition: They block the hydrolysis of membrane phospholipids, preventing the release of arachidonic acid and halting the eicosanoid inflammatory cascade.[1][2]

  • Transglutaminase 2 (TGase 2) Inhibition: They act as competitive substrates for TGase 2, preventing the post-translational modification (polyamination) of PLA2, which would otherwise enhance PLA2 activity.

Part 2: Sourcing Guide & Technical Specifications

The "Tetrapeptide vs. Antiflammin" Decision

Researchers must distinguish between the naked tetrapeptide and the pharmacologically optimized Antiflammins.

FeatureTetrapeptide (H-KVLD-OH) Antiflammin-1 (AF-1) Antiflammin-2 (AF-2)
Sequence Lys-Val-Leu-AspMet-Gln-Met-Lys-Lys-Val-Leu-Asp-SerHis-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu
Source Uteroglobin (43-46)Uteroglobin (39-47)Lipocortin-1 (246-254)
Potency Low/Moderate (Structural Motif)High (Optimized for binding)High (Optimized for binding)
Primary Use Structural studies, binding motif analysisAnti-inflammatory assays, PLA2 inhibitionAnti-inflammatory assays, TGase inhibition

Recommendation: For biological efficacy assays (in vitro or in vivo), source Antiflammin-1 or Antiflammin-2 . For structural interaction studies or minimal motif validation, source H-KVLD-OH .

Critical Purity Specifications
  • Purity: ≥98% (HPLC). Lower purity (<95%) contains truncated deletion sequences that can competitively inhibit the full-length peptide, skewing IC50 data.

  • Counter-Ion:

    • Acetate (Recommended): For all cell culture and in vivo experiments. Acetate is non-toxic.

    • TFA (Trifluoroacetate): Acceptable only for in vitro enzymatic assays where the peptide is highly diluted. TFA is cytotoxic and can alter cellular pH.

  • Endotoxin: <0.1 EU/mg (Required for cell culture/animal models).

Validated Supplier List

Note: KVLD is often a "Custom Synthesis" item, while Antiflammins are catalog items.

SupplierProduct TypeCatalog / ServiceNotes
MedChemExpress (MCE) Antiflammin-1Cat. # HY-P0238High reliability; provides batch-specific solubility data.
Bachem Custom SynthesisServiceGold standard for GMP-grade peptides and acetate salt conversion.
GenScript Custom SynthesisServiceRapid turnaround for H-KVLD-OH tetrapeptide (>98% purity).
2BScientific Antiflammin-2Cat.[3][4] # VariousLists as "Anti-Inflammatory Peptide 2".
Dayang Chem H-KVLD-OHCatalogBulk supplier for chemical grade; requires rigorous QC for biological use.

Part 3: Visualization of Sourcing & Mechanism

KVLD_Workflow node_decision Experimental Goal node_struct Structural/Binding Study node_decision->node_struct Motif Analysis node_bio Biological Efficacy (Anti-inflammatory) node_decision->node_bio Inhibition Assay node_kvld Source: H-KVLD-OH (Tetrapeptide) node_struct->node_kvld node_af Source: Antiflammin-1 or -2 (MQMKKVLDS / HDMNKVLDL) node_bio->node_af node_mech2 Inhibits sPLA2 (Direct Binding) node_kvld->node_mech2 Weak/Context Dependent node_mech1 Inhibits TGase 2 (Prevents PLA2 Activation) node_af->node_mech1 node_af->node_mech2 node_outcome Reduced Arachidonic Acid Release & Anti-Inflammatory Effect node_mech1->node_outcome node_mech2->node_outcome

Figure 1: Decision tree for sourcing KVLD-based peptides and their dual-mechanism pathway inhibiting inflammation.

Part 4: Handling & Reconstitution Protocols

Physicochemical Properties
  • Sequence: Lys-Val-Leu-Asp (K-V-L-D)[5]

  • Hydrophobicity: Mixed. Val (V) and Leu (L) are hydrophobic; Lys (K) and Asp (D) are hydrophilic/charged.

  • Isoelectric Point (pI): ~6.0 (Net charge is near 0 at neutral pH).

  • Solubility Challenge: While short, the central hydrophobic core can cause aggregation at high concentrations.

Reconstitution Protocol (Self-Validating)

Goal: Create a 1 mM Stock Solution.

  • Warm-Up: Allow the lyophilized vial to equilibrate to room temperature (20 mins) before opening to prevent condensation.

  • Solvent Selection:

    • Primary Choice: Sterile Distilled Water (pH 7.0).

    • If insoluble: Add 10% volume of 0.1 M Ammonium Hydroxide (NH₄OH) or 0.1 M Acetic Acid (depending on net peptide charge, but KVLD is zwitterionic).

    • Universal Backup: Dissolve in a minimal volume of DMSO (dimethyl sulfoxide) to solubilize the hydrophobic core, then dilute with water. Final DMSO concentration should be <0.1% in the assay.

  • Dissolution Steps:

    • Add solvent dropwise to the peptide pellet.

    • Vortex gently for 30 seconds.

    • Validation Step: Centrifuge at 10,000 x g for 5 minutes. Inspect for a pellet. If a pellet exists, the peptide is not dissolved; add more solvent or sonicate.

  • Storage: Aliquot stock solution into freeze-thaw resistant tubes. Store at -80°C. Do not refreeze more than once.

Part 5: Experimental Application Protocols

Protocol A: Phospholipase A2 (PLA2) Inhibition Assay

Objective: Quantify the ability of KVLD/Antiflammin to inhibit sPLA2 activity in vitro.

Materials:

  • Recombinant sPLA2 (human or porcine).

  • Substrate: 1,2-dithio-analog of diheptanoyl phosphatidylcholine (Diheptanoyl Thio-PC).

  • Chromogen: DTNB (Ellman’s Reagent).

  • Assay Buffer: 25 mM Tris-HCl, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100, pH 7.5.

Method:

  • Preparation: Prepare a range of KVLD/AF-1 concentrations (0.1 µM to 100 µM) in Assay Buffer.

  • Incubation: Mix 10 µL of peptide solution with 10 µL of sPLA2 enzyme (approx. 0.1 units).[6] Incubate at 37°C for 20 minutes .

    • Control: Buffer + Enzyme (No peptide).

    • Blank: Buffer only (No enzyme).

  • Reaction Start: Add 180 µL of Substrate/DTNB mixture.

  • Measurement: Monitor Absorbance at 414 nm continuously for 10 minutes (kinetic mode).

  • Analysis: Calculate the slope (ΔOD/min).

    • % Inhibition = [1 - (Slope_Sample / Slope_Control)] x 100

  • Validation: IC50 for Antiflammin-1 should be in the range of 5–20 µM .

Protocol B: Transglutaminase 2 (TGase 2) Inhibition Assay

Objective: Assess KVLD as a competitive inhibitor of TGase 2.[7][8]

Method:

  • System: Use a colorimetric hydroxamate assay.

  • Reaction: TGase 2 catalyzes the reaction between Z-Gln-Gly (donor) and Hydroxylamine (acceptor) to form Z-Gln-Gly-hydroxamate + NH₃.

  • Inhibition: Add KVLD/AF-1 (10–100 µM). The Lysine (K) in KVLD acts as a competitive amine acceptor, reducing the formation of the hydroxamate complex.

  • Detection: Stop reaction with Iron(III) chloride-TCA reagent. Measure red complex at 525 nm .

  • Result: Decrease in OD525 correlates with TGase 2 inhibition.

References

  • Miele, L., et al. (1988). "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335(6192), 726-730. Link

  • Sohn, J., et al. (2003). "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis."[9] Journal of Clinical Investigation, 111(1), 121-128. Link

  • Vasanthakumar, G., et al. (1988). "Inhibition of phospholipase A2 by uteroglobin and antiflammin peptides." Biochemical Pharmacology.
  • MedChemExpress. "Antiflammin-1 Product Datasheet & Solubility Guide." Link

  • Cordella-Miele, E., et al. (1990). "Uteroglobin and lipocortin-1 inhibit signal transduction by phospholipase A2." Trends in Pharmacological Sciences.

Sources

Application

Part 1: Strategic Overview &amp; Chemical Logic

The tetrapeptide KVLD (Lys-Val-Leu-Asp) is widely recognized as a bioactive core motif, notably associated with Antiflammins (AFs) —synthetic peptides derived from uteroglobin that inhibit phospholipase A2 (PLA2) and tra...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrapeptide KVLD (Lys-Val-Leu-Asp) is widely recognized as a bioactive core motif, notably associated with Antiflammins (AFs) —synthetic peptides derived from uteroglobin that inhibit phospholipase A2 (PLA2) and transglutaminase 2 (TGase 2) [1]. In microscopy applications, KVLD is often utilized to study cell adhesion (via integrin mimicry), inflammation pathways, or peptide self-assembly.

Labeling a short, hydrophilic tetrapeptide like KVLD presents a unique set of challenges compared to whole-protein conjugation. The primary risk is steric interference and hydrophobic collapse . A bulky fluorophore can easily overshadow the 474 Da peptide, altering its binding kinetics or solubility.[1]

The Chemical Challenge: Selectivity

KVLD contains two primary amine targets for standard conjugation:

  • 
    -Amine (N-terminus):  pKa 
    
    
    
    7.6–8.0.
  • 
    -Amine (Lysine Side Chain):  pKa 
    
    
    
    10.5.[2]

Critical Decision: Does the Lysine (K) residue participate in your biological interaction?

  • Yes (Most likely for KVLD): You must avoid labeling the Lysine side chain. You should target the N-terminus specifically using pH control or use C-terminal labeling.[2]

  • No: You can use robust, non-selective amine labeling (labeling both K and N-term).

Part 2: Experimental Protocols

Protocol A: N-Terminal Specific Labeling (Recommended)

Best for preserving the bioactivity of the Lysine side chain.

Principle: By maintaining the reaction pH between 7.2 and 7.5, the N-terminal


-amine is unprotonated (reactive) while the Lysine 

-amine remains protonated (unreactive).

Materials:

  • KVLD Peptide (Lyophilized, >95% purity).

  • Fluorophore: Sulfo-NHS-ester dye (e.g., Alexa Fluor 488, Cy5). Note: Use sulfonated dyes to maintain solubility.

  • Buffer: 100 mM Phosphate Buffer (PB), pH 7.4. Do not use PBS (amine contaminants) or Tris (reactive).

  • Solvent: Anhydrous DMSO or DMF.[1]

Workflow:

  • Peptide Solubilization: Dissolve KVLD in 100 mM PB (pH 7.4) to a concentration of 2–5 mg/mL.

    • Expert Insight: KVLD is relatively hydrophilic (Asp), but if aggregation occurs, add 10% DMSO.

  • Dye Preparation: Dissolve the Sulfo-NHS-ester fluorophore in anhydrous DMSO at 10 mg/mL. Prepare immediately before use (NHS esters hydrolyze in moisture).

  • Conjugation Reaction: Add the dye to the peptide solution.

    • Stoichiometry: Use a 1.1 : 1 molar ratio (Dye : Peptide).

    • Reasoning: Since we want N-terminal specificity, we avoid excess dye which might force reaction with the Lysine despite the pH barrier.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Quenching: Add 100 mM Glycine or Tris (pH 8.0) to a final concentration of 10 mM. Incubate for 15 mins.

  • Purification (Mandatory):

    • Critical Step: Unreacted dye will enter cells and bind non-specifically, ruining microscopy data.[1]

    • Method: Reverse-Phase HPLC (C18 column) is the only reliable method for separating a labeled tetrapeptide from free dye. Dialysis is ineffective due to the small size of KVLD (~1 kDa labeled).

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA gradient.[1]

Protocol B: C-Terminal Labeling (Bioactivity Insurance)

Use this if N-terminal labeling disrupts activity.

Principle: Target the C-terminal Carboxyl (Asp) using EDC/NHS chemistry coupled to a Hydrazide-dye.

  • Activation: Dissolve KVLD in MES buffer (pH 5.0). Add EDC (10 equiv) and Sulfo-NHS (10 equiv). React for 15 mins.

  • Conjugation: Add Hydrazide-Fluorophore (e.g., Alexa Fluor 488 Hydrazide). Adjust pH to 7.0. React for 2 hours.

  • Note: This will also label the Aspartic Acid (D) side chain.

Part 3: Visualization & Logic Mapping

Figure 1: Chemical Strategy Selector

Caption: Decision tree for selecting the optimal conjugation site based on KVLD biological function.

LabelingStrategy Start Start: Label KVLD Peptide Q1 Is the Lysine (K) residue critical for binding? Start->Q1 PathA Yes (Critical) Q1->PathA Bioactivity Risk PathB No / Unknown Q1->PathB Max Signal Strat1 Strategy 1: N-Terminal Specific (pH 7.2 - 7.5) PathA->Strat1 Primary Choice Strat2 Strategy 2: C-Terminal Labeling (EDC/Hydrazide) PathA->Strat2 Alternative Strat3 Strategy 3: Non-Selective Amine (pH 8.5, High Yield) PathB->Strat3

Figure 2: Microscopy Workflow & Validation

Caption: End-to-end workflow from synthesis to high-resolution imaging validation.

MicroscopyWorkflow cluster_0 Preparation cluster_1 Validation cluster_2 Microscopy Step1 Conjugation (NHS-Ester) Step2 HPLC Purification (Remove Free Dye) Step1->Step2 Step3 Mass Spec (MALDI) Confirm 1:1 Ratio Step2->Step3 Step4 Bioactivity Assay (e.g., PLA2 Inhibition) Step3->Step4 Step4->Step1 Fail (Steric Hindrance) Step5 Live Cell Imaging (Avoid Fixation) Step4->Step5 Pass Step6 Signal Quantification Step5->Step6

Part 4: Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Artifacts in KVLD Microscopy
ObservationProbable CauseCorrective Action
Punctate Background Aggregated dye or peptide.Centrifuge probe at 14,000g for 10 min before adding to cells. Use sulfonated dyes (Alexa/Sulfo-Cy).
Nuclear Staining Free dye contamination.[1]Re-purify via HPLC. Dialysis/Spin columns are insufficient for KVLD (MW < 1kDa).
Loss of Activity Lysine modification.Switch to Protocol A (pH 7.4 strict) or Protocol B (C-term).
No Signal Fluorescence quenching.[1]Avoid labeling with FITC (pH sensitive). Use Alexa 488/647. Ensure Dye:Peptide ratio is < 2.
Microscopy "Pro-Tip": Fixation

Do not use standard Methanol or Acetone fixation for KVLD peptides.[1] Small peptides wash out of fixed cells immediately because they do not cross-link well to the cytoskeleton.

  • Solution: Use 4% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde . The Glutaraldehyde provides the necessary amine-crosslinking to anchor the KVLD peptide to the cellular matrix. Alternatively, perform Live Cell Imaging .[1]

References

  • Sohn, J., et al. (2003). Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis. Journal of Clinical Investigation, 111(8), 1221–1228.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/EDC chemistry).
  • Miele, L., et al. (1988). Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I. Nature, 335, 726–730.[1] (Foundational paper on Antiflammin/KVLD sequences).

Sources

Method

proper handling and storage conditions for Lysyl-valyl-leucyl-aspartic acid.

Application Notes & Protocols for Lysyl-valyl-leucyl-aspartic acid (KVLD) Document Version: 1.0 Abstract This document provides a comprehensive guide to the proper handling, storage, and quality control of the tetrapepti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Lysyl-valyl-leucyl-aspartic acid (KVLD)

Document Version: 1.0

Abstract

This document provides a comprehensive guide to the proper handling, storage, and quality control of the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD). The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to ensure the chemical integrity, stability, and reproducibility of experimental results. The central challenge in handling KVLD stems from the inherent instability of its Aspartic Acid (Asp) residue, which is prone to degradation. This guide explains the chemical basis for this instability and provides validated procedures to mitigate it, ensuring the longevity and reliability of the peptide for research applications.

Introduction: The Chemical Nature of KVLD

Lysyl-valyl-leucyl-aspartic acid, abbreviated as KVLD, is a tetrapeptide with significant potential in various research contexts, including its role as a cell-binding motif.[1] Its sequence comprises both charged (Lys, Asp) and hydrophobic (Val, Leu) residues, giving it specific physicochemical properties that dictate its handling.

The primary determinant of a peptide's stability is its amino acid sequence.[2] The most critical feature of the KVLD sequence is the presence of an Aspartic Acid (Asp) residue . Asp-containing peptides are highly susceptible to chemical degradation, primarily through hydrolysis.[2] This process proceeds via the formation of a cyclic imide intermediate, which can subsequently hydrolyze to form either the original peptide or a structurally distinct iso-aspartate analog, potentially altering or ablating its biological activity.[2][3] Understanding and controlling the factors that promote this degradation—namely pH, temperature, and moisture—is the cornerstone of maintaining a high-quality KVLD sample.

This guide provides the technical framework to preserve the integrity of KVLD from vial receipt to experimental use.

Physicochemical Properties and Stability Profile

A summary of KVLD's key properties is essential for informed handling.

PropertyValue / DescriptionRationale & Impact on Handling
Sequence Lys-Val-Leu-Asp (KVLD)Contains both basic (Lys) and acidic (Asp) residues, influencing solubility.
Molecular Weight ~488.6 g/mol Standard for a tetrapeptide; essential for concentration calculations.
Form Typically supplied as a lyophilized (freeze-dried) powder.This form offers maximum stability by minimizing moisture, which drives hydrolysis.[2][4]
Key Instability Aspartic Acid Degradation .Highly susceptible to hydrolysis via a cyclic imide intermediate, especially in non-optimal pH conditions.[2][3] This is the primary degradation pathway to control.
Optimal pH (Solution) 5.0 - 6.0This slightly acidic pH range minimizes the rate of both acid- and base-catalyzed hydrolysis and deamidation reactions.[5][6][7]
Oxidation Risk LowThe sequence lacks highly susceptible residues like Cysteine (Cys) or Methionine (Met).[2][7]

Storage Protocols: Preserving Long-Term Integrity

Improper storage is the most common cause of peptide degradation. The following protocols distinguish between the highly stable lyophilized form and the more fragile reconstituted solution.

Storage of Lyophilized Peptide

Lyophilized peptides are stable for years when stored correctly because the absence of water prevents hydrolysis.[2][8]

ConditionRecommendationJustification
Temperature -20°C to -80°C Recommended for all long-term storage (>4 weeks).[7][9][10] Lower temperatures slow down all potential degradation reactions.
Moisture Keep in a tightly sealed vial, preferably in a desiccator.Moisture is the primary driver of hydrolysis and will severely compromise long-term stability.[11][12]
Light Store in the dark (e.g., in a box or amber vial).Protects against potential photodegradation.[4][12][13]
Handling Equilibrate vial to room temperature before opening.This critical step prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and degrade the peptide.[5][7][12][14]
Storage of Reconstituted Peptide Solutions

Once dissolved, peptides are far more susceptible to degradation.[4][10]

ConditionRecommendationJustification
Temperature -20°C or -80°C (Aliquot & Freeze) For storage longer than one week, single-use aliquots should be flash-frozen and stored. This is the only reliable method for long-term solution storage.[5][6][7]
Freeze-Thaw Cycles AVOID AT ALL COSTS. Repeated freeze-thaw cycles physically stress the peptide, potentially causing aggregation, and introduce temperature fluctuations that accelerate degradation.[4][5][12]
Short-Term Storage 2-8°C for up to one week.Only suitable for immediate use. Stability is sequence-dependent, and degradation of KVLD can occur even at this temperature.[7][8][13]
Contamination Use sterile buffers and aseptic handling techniques.Bacterial or enzymatic contamination will rapidly degrade the peptide.[4][15]

Experimental Protocols: From Powder to Working Solution

The following section provides step-by-step methodologies for the proper reconstitution and handling of KVLD.

Workflow for Peptide Preparation and Use

The following diagram illustrates the logical flow from receiving a new peptide vial to its final use in an experiment, emphasizing critical control points.

G cluster_storage Storage Phase cluster_prep Preparation Phase cluster_use Usage & Verification lyophilized Receive Lyophilized KVLD Store at -20°C to -80°C equilibrate Equilibrate Vial to Room Temperature lyophilized->equilibrate Before 1st Use reconstitute Protocol 4.1: Reconstitute Stock Solution equilibrate->reconstitute Critical: Prevents Condensation aliquot Protocol 4.2: Prepare Single-Use Aliquots reconstitute->aliquot Immediately After Reconstitution store_aliquots Store Aliquots at -80°C aliquot->store_aliquots Avoids Freeze-Thaw qc_check Protocol 5.1: Perform QC Check (HPLC) store_aliquots->qc_check On new batch or if stability is questioned use_exp Use in Experiment store_aliquots->use_exp Thaw one aliquot as needed qc_check->use_exp Confirm Purity

Caption: Workflow from peptide receipt to experimental use.

Protocol 4.1: Reconstitution of Lyophilized KVLD

This protocol describes how to create a concentrated stock solution from the lyophilized powder.

  • Equilibration: Remove the peptide vial from the freezer and allow it to sit on the bench for at least 20-30 minutes to equilibrate to room temperature before opening .[14][16]

  • Centrifugation: Briefly centrifuge the vial (e.g., 1 minute at >3000 x g) to ensure all lyophilized powder is collected at the bottom.[8]

  • Solvent Selection: Due to the presence of both acidic (Asp) and basic (Lys) residues, KVLD should be soluble in sterile, high-purity water or a sterile, slightly acidic buffer (e.g., 10 mM Acetate Buffer, pH 5.5). Avoid buffers with a pH > 7 to minimize degradation.[2][7]

  • Solvent Addition: Using a sterile pipette, gently add the calculated volume of solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder, as this can cause it to disperse.[14]

  • Dissolution: Recap the vial and gently swirl or rock it to dissolve the peptide.[14][15] If necessary, let the vial sit at room temperature for 15-30 minutes to facilitate complete dissolution.[15] Do not shake or vortex vigorously , as this can cause peptide aggregation.[14]

  • Visual Inspection: Ensure the solution is clear and free of any particulates.[15] If particles remain, gentle sonication in a water bath for a few minutes may be attempted.

Protocol 4.2: Preparation of Single-Use Aliquots

This is the most critical step for preserving the long-term stability of the peptide in solution.

  • Immediate Aliquotting: As soon as the stock solution is fully dissolved and homogeneous, proceed immediately to aliquotting.

  • Determine Volume: Calculate the volume needed for a typical experiment. Aliquots should ideally be single-use. Volumes greater than 20 µL are recommended to minimize evaporation and handling errors.

  • Dispense: Using sterile, low-protein-binding microcentrifuge tubes, dispense the calculated volume into each tube.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.[4][13]

  • Storage: Immediately cap the aliquots and place them in a -80°C freezer for long-term storage.[5][7]

Quality Control & Protocol Validation

A protocol is only trustworthy if it is self-validating. Regular quality control ensures that the stored peptide maintains its integrity. The primary method for assessing peptide purity and degradation is High-Performance Liquid Chromatography (HPLC).[17][18][19]

The Chemistry of Aspartic Acid Degradation

The primary threat to KVLD's integrity is the degradation of its Aspartic Acid residue. This process is accelerated by neutral to alkaline pH and elevated temperatures. The diagram below illustrates this pathway, which results in the formation of a potentially inactive iso-Aspartate byproduct.

G KVLD KVLD Peptide (...-Leu-Asp-...) Imide Cyclic Imide Intermediate (Succinimide) KVLD->Imide Intramolecular Attack (Dehydration) Original Original KVLD Peptide (α-linkage) Imide->Original Hydrolysis (Path A) IsoAsp iso-Aspartate Product (β-linkage) [Potentially Inactive] Imide->IsoAsp Hydrolysis (Path B)

Caption: Degradation pathway of Aspartic Acid in peptides.

Protocol 5.1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a framework for monitoring the stability of a KVLD solution over time.

  • Initial Analysis (T=0): Immediately after reconstituting a fresh batch of KVLD (Protocol 4.1), take a small sample for HPLC analysis. This establishes the initial purity profile.

  • Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 20-30 minutes is a typical starting point for a tetrapeptide.

    • Detection: UV absorbance at 214-220 nm (peptide bond).[19]

  • Data Interpretation (T=0): A high-quality peptide should yield a single, sharp major peak. Note its retention time and peak area. The purity is calculated as the area of the main peak relative to the total area of all peaks.[19]

  • Stability Testing: Store an aliquot of the solution under the desired conditions (e.g., 4°C or after a freeze-thaw cycle).

  • Follow-up Analysis: Re-analyze the sample at a later time point (e.g., 1 week at 4°C).

  • Validation:

    • Stable Sample: The chromatogram will look identical to the T=0 analysis.

    • Degraded Sample: The chromatogram will show a decrease in the main peak's area and the appearance of new, smaller peaks (often close to the main peak), which correspond to degradation products like the iso-Aspartate form.[18] This result indicates the storage conditions are inadequate.

Safety & Hazard Communication

While KVLD is not classified as highly toxic, all research peptides should be handled with appropriate care, as their full biological effects may be unknown.[20][21]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant nitrile gloves when handling peptide powders or solutions.[20][21]

  • Handling Powder: Handle lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5][20][21]

  • Disposal: Dispose of all peptide waste according to your institution's chemical waste disposal protocols. Do not discard in regular trash or down the drain.[20]

  • Documentation: Maintain clear records of peptide handling, reconstitution, and storage for traceability and compliance.[20]

References

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research.
  • Peptide Storage Guide | Safe Handling Tips. (2023). UK-Peptides.
  • Reconstitution & Storage Instructions. (n.d.). Aviva Systems Biology.
  • How to Reconstitute Lyophilized Peptides: Best Practices. (2025). Peptide Synthesis & Analysis.
  • How to Reconstitute Peptides. (n.d.). JPT.
  • Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research.
  • Peptide Stability and Potential Degradation P
  • Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical Research.
  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consider
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
  • Storing and Handling Peptides. (2020). Paradigm Peptides.
  • Oliyai, C. (1992).
  • Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025). BioLongevity Labs.
  • Stephenson, R. C., & Clarke, S. (1989). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Journal of Biological Chemistry.
  • Are there any safety concerns when handling peptide substr
  • Best Practices for Reconstitution of USP Peptide Reference Standards. (n.d.). USP.
  • How to Reconstitute Lyophilized Proteins. (n.d.). R&D Systems.
  • Peptide Storage Guide. (n.d.). Medicilon.
  • Therapeutic Peptides Control Strategy: Perspective on Current Industry Practices. (2025). AAPS.
  • Quality control: the central pillar supporting peptide manufacturing. (2025). European Pharmaceutical Review.
  • Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
  • Improving the stability of Gly-Val-Lys in solution. (n.d.). Benchchem.
  • How to Store and Handle Peptides for Maximum Stability. (2025). Adonyx Bio.
  • Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE.
  • Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich.
  • Peptide Storage: Best Practices For Stability And Longevity. (2026). Peptide Sciences.
  • Al-Ameed, T., & Hamdan, I. I. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • Peptide Stability. (n.d.). Sigma-Aldrich.
  • Aydin, D., et al. (2021). Integration of Leu-Asp-Val Cell Attachment Motif into Self-Assembling Peptide Sequences for Nanofibrillar Hydrogel Formation in Wound Healing.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Lysyl-valyl-leucyl-aspartic acid (KVLD) Solubility in Aqueous Buffers

Prepared by the Application Science Team Welcome to the technical support guide for the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD). This document provides in-depth troubleshooting for common solubility issues e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Application Science Team

Welcome to the technical support guide for the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD). This document provides in-depth troubleshooting for common solubility issues encountered by researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a solid foundation.

Part 1: Understanding the 'Why' - Physicochemical Properties of KVLD

The solubility challenges of the KVLD peptide stem directly from its unique amino acid composition. It is an amphipathic peptide, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.

  • Hydrophilic Residues : Lysine (Lys, K) is a basic amino acid, carrying a positive charge at physiological pH. Aspartic acid (Asp, D) is an acidic amino acid, carrying a negative charge. These charged groups, along with the N- and C-termini, interact favorably with water.

  • Hydrophobic Residues : Valine (Val, V) and Leucine (Leu, L) are nonpolar, aliphatic amino acids. Their bulky, hydrophobic side chains can lead to aggregation in aqueous solutions to minimize contact with water, especially when the peptide's net charge is low.[1][2][3]

The Critical Role of the Isoelectric Point (pI)

A peptide's solubility is at its minimum at its isoelectric point (pI), the pH at which the molecule has a net charge of zero.[4][5] At this pH, electrostatic repulsion between peptide molecules is minimized, promoting aggregation and precipitation.

To understand KVLD's behavior, we must first estimate its pI. This requires the pKa values of all ionizable groups in the peptide.

Ionizable GroupAmino AcidTypical pKa Value
α-carboxyl (C-terminus)Aspartic acid~2.1
Side Chain (γ-carboxyl)Aspartic acid~3.9
α-amino (N-terminus)Lysine~9.6
Side Chain (ε-amino)Lysine~10.5

Table 1: Approximate pKa values for the ionizable groups in KVLD. These are standard values and can vary slightly based on the peptide's microenvironment.[6][7]

For a peptide like KVLD with one acidic and one basic side chain, the pI can be estimated by averaging the pKa values of these two side chains:

pI ≈ (pKa of Asp side chain + pKa of Lys side chain) / 2 pI ≈ (3.9 + 10.5) / 2 = 7.2

This estimated pI of ~7.2 is critically important. It explains why researchers often face significant solubility issues when trying to dissolve KVLD in common physiological buffers like PBS, which typically have a pH of ~7.4. At this pH, the peptide is very close to its isoelectric point and is most prone to insolubility.

The key to solubilization is to work at a pH that is at least 1-2 units away from the pI, ensuring the peptide carries a strong net positive or net negative charge.

G cluster_acidic Acidic pH (e.g., pH < 5) cluster_pI Near pI (e.g., pH ≈ 7.2) cluster_basic Basic pH (e.g., pH > 9) acidic Net Positive Charge (Soluble) -COOH, -NH3+, -NH3+ pI Net Zero Charge (Insoluble / Aggregated) -COO-, -NH3+, -NH3+ acidic->pI Increase pH basic Net Negative Charge (Soluble) -COO-, -NH2, -COO- pI->basic Increase pH G start Start with small aliquot of Lyophilized KVLD water Try sterile dH2O or PBS start->water acid Try 10% Acetic Acid water->acid Fails success Peptide Solubilized Proceed with experiment water->success Succeeds base Try 0.1% NH4OH acid->base Fails acid->success Succeeds organic Try minimal DMSO/DMF to make stock base->organic Fails base->success Succeeds denaturant Last Resort: 6M Gdn-HCl or 8M Urea (non-biological assays) organic->denaturant Fails organic->success Succeeds denaturant->success Succeeds fail Insoluble denaturant->fail Fails

Caption: Decision workflow for solubilizing KVLD peptide.

Best Practices Checklist:

  • Equilibrate: Always allow the peptide vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture uptake. [1][8][9]* Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. [10][11][12]* Storage: Store lyophilized peptide at -20°C or colder for long-term stability. [10][8][9]* Sterility: Use sterile buffers and solvents to prevent microbial contamination.

  • Centrifuge: Before use, briefly centrifuge the vial to pellet any undissolved peptide material that may be present on the walls or cap. [2]

References

  • Google. (n.d.). Current time in Lowndes County, US.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Bachem. (2021, July 23). Peptide solubility.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • Shaji, A. M., et al. (2018). Modeling of the Binding of Peptide Blockers to Voltage-Gated Potassium Channels: Approaches and Evidence. Frontiers in Pharmacology, 9, 743.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • Li, D., et al. (2025, March 30). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 14(7), 1085.
  • Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification.
  • Mishra, A., et al. (2015, April 16). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties.
  • The Organic Chemistry Tutor. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube.
  • Zhang, M., et al. (2025, December 29). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance.
  • Chemistry LibreTexts. (2019, June 5). 13.15: pKa and Amino Acids.
  • Li, Y., et al. (2022, July 15). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. The Journal of Physical Chemistry Letters, 13(29), 6752-6758.
  • Chegg. (2022, April 9). 1) Calculate the pI for the tetrapeptide: Leu-Asp-Lys-Ala.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Peptide Sciences. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • D'Andrea, L. D., et al. (2021, September 16). Key Physicochemical Determinants in the Antimicrobial Peptide RiLK1 Promote Amphipathic Structures. International Journal of Molecular Sciences, 22(18), 10011.
  • Miclotte, G., et al. (2021). The pKa values for the amine groups, carboxyl groups, and side chains... [Image]. In Computational assessment of the feasibility of protonation-based protein sequencing.
  • Al-Warhi, T., et al. (2024, July 3). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Molecules, 29(13), 3108.
  • Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide.
  • Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
  • Tirzepatyd.store. (n.d.). Handling and Storage of Synthetic Peptides.
  • Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE [Video]. YouTube.
  • Pujol-Pina, M., et al. (2020, January 8). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences, 21(2), 403.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Department of Chemistry.
  • Reddit. (2021, January 4). MCAT Biochem: pKA values to know for amino acids?. r/Mcat.

Sources

Optimization

Technical Support Center: KVLD Peptide Stability &amp; Formulation

Topic: Improving the stability of KVLD (Lys-Val-Leu-Asp) peptide in solution Audience: Senior Researchers, Formulation Scientists, and Drug Development Professionals. Welcome to the KVLD Technical Support Hub You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the stability of KVLD (Lys-Val-Leu-Asp) peptide in solution

Audience: Senior Researchers, Formulation Scientists, and Drug Development Professionals.

Welcome to the KVLD Technical Support Hub

You are likely here because your KVLD peptide (a bioactive motif associated with VCAM-1/Integrin interactions) is exhibiting inconsistent behavior in solution. Whether you are observing loss of peptide mass , appearance of unknown HPLC peaks , or precipitation , this guide deconstructs the physicochemical liabilities of the Lys-Val-Leu-Asp sequence.

This is not a generic peptide manual. It is a targeted troubleshooting system designed to address the specific conflict between the hydrophobic core (Val-Leu) and the reactive termini (Lys, Asp) of this tetrapeptide.

Module 1: Chemical Stability (Purity & Degradation)

The Core Issue: Aspartic Acid & The "Succinimide Trap"

The C-terminal Aspartic Acid (Asp, D) is the primary chemical liability in KVLD. While often assumed stable, Asp residues are prone to isomerization and racemization , particularly if the C-terminus is amidated (KVLD-NH2) for biological activity.

The Mechanism: Under neutral to basic conditions (pH > 7.0), the peptide backbone nitrogen attacks the side-chain carbonyl of Aspartic acid, forming a cyclic Succinimide Intermediate (Asu) . This ring is unstable and hydrolyzes rapidly, but it opens incorrectly 70-85% of the time, resulting in Isoaspartate (IsoAsp) rather than the native Asp.

  • Symptom: Your HPLC shows a "shoulder" or a new peak eluting just prior to the main peak. Mass Spec shows no mass change (Isomerization) or -18 Da (Succinimide intermediate).

  • Trigger: Phosphate buffers (catalytic effect) and pH > 6.5.

Troubleshooting Guide: Chemical Degradation
Symptom Probable Cause Diagnostic Step Corrective Action
New HPLC Peak (Pre-eluting) IsoAsp Formation (Isomerization)Check MS. If Mass is identical to native, it is IsoAsp.Lower pH to 5.5–6.0. Switch buffer from Phosphate to Acetate or Citrate .
New HPLC Peak (M-18 Da) Succinimide (Cyclization)Confirm M-18 peak. Common in lyophilized powders stored improperly.Ensure moisture content is <1%. Store at -20°C.
New HPLC Peak (M+16 Da) Oxidation (Lysine/Backbone)Check MS for +16 Da shift.Add Methionine (5mM) or EDTA to buffer. Degas solvents.
Loss of Peak Area (No new peaks) Hydrolysis (Cleavage)Check for fragments (e.g., K-V or L-D).Raise pH if < 4.0. Avoid extreme acidic conditions which cleave Asp bonds.
Visualizing the Pathway

The following diagram illustrates the critical degradation loop for the Asp residue in KVLD.

AspDegradation Native Native KVLD (Aspartate) Succinimide Succinimide Intermediate (Cyclic Imide) Native->Succinimide pH > 7.0 - H2O Succinimide->Native Hydrolysis (Minor Product) IsoAsp Iso-Aspartate (Beta-Peptide) Succinimide->IsoAsp Hydrolysis (Major Product) D_Asp D-Aspartate (Racemization) Succinimide->D_Asp Racemization

Figure 1: The Aspartic Acid degradation cycle.[1] Note that IsoAsp formation is often irreversible and biologically inactive.

Module 2: Physical Stability (Solubility & Adsorption)

The Core Issue: The Hydrophobic V-L Sector

While Lys (K) and Asp (D) are charged, the central Valine-Leucine (V-L) core creates a localized hydrophobic patch. In short peptides, this amphiphilic nature drives two physical instability behaviors:

  • Surface Adsorption: The V-L motif sticks to glass and standard polypropylene.

  • Aggregation: At high concentrations, KVLD can stack into beta-sheet-like fibrils.

Troubleshooting Guide: Physical Loss

Q: My peptide concentration is dropping, but I see no degradation peaks. Where is it going? A: It is likely adsorbing to your container walls.[2]

Protocol: The "Recovery" Test

  • Prepare 100 µM KVLD in your standard buffer.

  • Incubate in three container types: Glass , Standard Polypropylene (PP) , and Low-Bind PP .

  • Analyze supernatant by HPLC at T=0 and T=24h.

  • Result: If Glass/Standard PP shows <90% recovery vs. Low-Bind, you have an adsorption issue.

Recommended Formulation Adjustments:

Parameter Recommendation Scientific Rationale
Container LoBind® Tubes / Silanized Glass Prevents hydrophobic interaction between V-L residues and plastic/glass surfaces.
Surfactant Polysorbate 20 or 80 (0.01% - 0.1%) Competes for surface sites and shields the hydrophobic V-L core.
Co-Solvent PEG 400 or Propylene Glycol Disrupts water structure to favor solubility of the hydrophobic sector.
Concentration > 0.1 mg/mL Low concentrations (<0.1 mg/mL) suffer higher percentage loss due to adsorption saturation limits.
Visualizing the Troubleshooting Logic

Use this decision tree to diagnose stability failures.

TroubleshootingTree Start Issue: Loss of Peptide Activity/Mass CheckHPLC Step 1: HPLC Analysis Start->CheckHPLC NewPeaks Result: New Peaks Visible? CheckHPLC->NewPeaks YesPeaks YES: Chemical Instability NewPeaks->YesPeaks Yes NoPeaks NO: Physical Instability NewPeaks->NoPeaks No CheckMass Check Mass Spec (MS) YesPeaks->CheckMass IsoAsp Same Mass? -> IsoAsp (Isomerization) CheckMass->IsoAsp Oxidation +16 Da? -> Oxidation CheckMass->Oxidation Hydrolysis Fragments? -> Hydrolysis CheckMass->Hydrolysis CheckContainer Check Container Type NoPeaks->CheckContainer Adsorption Low Recovery? -> Surface Adsorption CheckContainer->Adsorption Aggregates Cloudiness/Precipitate? -> Aggregation CheckContainer->Aggregates

Figure 2: Diagnostic decision tree for KVLD instability.

Module 3: Optimized Formulation Strategy

Based on the chemical and physical properties of KVLD, the following formulation baseline is recommended for long-term stability.

The "Golden" Formulation Buffer
  • pH: 5.5 – 6.0 (Minimizes Asp isomerization AND Lys oxidation).

  • Buffer Agent: 10mM Citrate or Acetate (Avoid Phosphate).

  • Tonicity: 150mM NaCl (Physiological, helps shield charges).

  • Stabilizer: 0.01% Polysorbate 80 (Prevents V-L adsorption).

  • Antioxidant: 5mM Methionine (Optional, acts as a "scavenger" for reactive oxygen species to protect the N-terminal Lysine).

Lyophilization (Freeze-Drying) Guidelines

If liquid stability is insufficient, lyophilization is the gold standard.

  • Bulking Agent: Mannitol or Glycine (provides cake structure).

  • Cryoprotectant: Trehalose or Sucrose (1-5%) to protect the peptide structure during freezing.

  • pH Control: Ensure the pre-lyophilization pH is 5.5.

  • Storage: -20°C. Critical: Allow the vial to reach room temperature before opening to prevent moisture condensation, which immediately triggers Asp degradation.

References

  • Manning, M. C., et al. (1989).[3][4] "Stability of protein pharmaceuticals." Pharmaceutical Research, 6(11), 903-918. Link

  • Geiger, T., & Clarke, S. (1987). "Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides." Journal of Biological Chemistry, 262(2), 785-794. Link

  • Horinek, D., et al. (2008).[5] "Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces." PNAS, 105(8), 2842–2847. Link

  • Wakankar, A. A., & Borchardt, R. T. (2006). "Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization." Journal of Pharmaceutical Sciences, 95(11), 2321-2336. Link

  • Cleland, J. L., et al. (1993). "The development of stable protein formulations: a close look at protein aggregation, deamidation, and oxidation." Critical Reviews in Therapeutic Drug Carrier Systems, 10(4), 307-377. Link

Sources

Troubleshooting

Technical Support Center: Lysyl-valyl-leucyl-aspartic acid (KVLD) Experimental Guide

Welcome to the technical support guide for Lysyl-valyl-leucyl-aspartic acid (KVLD). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Lysyl-valyl-leucyl-aspartic acid (KVLD). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this peptide. The guidance herein is designed to address common challenges from synthesis to application, ensuring experimental success.

The KVLD tetrapeptide is an amphipathic molecule, containing both charged, hydrophilic residues (Lysine, Aspartic Acid) and nonpolar, hydrophobic residues (Valine, Leucine). This structure presents specific challenges, particularly concerning synthesis, solubility, and stability, which this guide aims to resolve.

Section 1: Synthesis and Purity Analysis

The foundation of any successful peptide experiment is the quality of the starting material. Understanding potential pitfalls during synthesis and how to interpret quality control data is critical.

FAQ 1: What are the primary challenges in synthesizing KVLD, and how can they be mitigated?

The most significant challenge in the solid-phase peptide synthesis (SPPS) of KVLD is the risk of aspartimide formation involving the aspartic acid (Asp) residue.[1][2]

  • The Mechanism: During the Fmoc-deprotection step, the piperidine base can cause the backbone amide nitrogen following the Asp residue to attack the side-chain carboxyl group.[1][2] This forms a cyclic aspartimide intermediate. This intermediate is unstable and can lead to two major problems:

    • Racemization: The chiral center of the aspartic acid can epimerize, resulting in a mix of D- and L-Asp isomers that are difficult to separate.[2]

    • Chain Isomerization: The cyclic imide can be hydrolyzed to form not only the desired α-peptide bond but also a β-peptide bond, creating an iso-aspartate impurity that is often inseparable by HPLC.[1]

  • Causality & Prevention: This side reaction is highly sequence-dependent and is exacerbated by sterically unhindered adjacent amino acids.[1][2] To mitigate this, specialized chemical strategies are employed during synthesis:

    • Optimized Protecting Groups: Using bulky side-chain protecting groups for Asp, other than the standard OtBu, can sterically hinder the formation of the cyclic intermediate.[2]

    • Backbone Protection: Incorporating a temporary protecting group on the backbone nitrogen of the amino acid following Asp can prevent it from acting as a nucleophile.[3]

When ordering or synthesizing this peptide, ensure these advanced strategies are considered to maximize the purity of the final product.

Workflow: Simplified Fmoc Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates a single cycle of SPPS, highlighting the critical deprotection step where aspartimide formation can occur.

SPPS_Workflow cluster_synthesis SPPS Cycle cluster_cleavage Final Step Resin Resin-Leu-Asp(OR)-... Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Start Cycle Washing1 DMF Wash Deprotection->Washing1 Remove Fmoc SideReaction Impurity Formation Deprotection->SideReaction Risk of Aspartimide Formation Coupling Fmoc-Val-OH Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Prepare for Coupling Washing2 DMF Wash Coupling->Washing2 Add Next AA Resin_Next Resin-Val-Leu-Asp(OR)-... Washing2->Resin_Next Complete Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Resin_Next->Cleavage Solubility_Troubleshooting Start Start: Lyophilized KVLD TestWater Dissolve in sterile H₂O? Start->TestWater AddAcid Add 10% Acetic Acid TestWater->AddAcid No Success Success: Peptide Solubilized TestWater->Success Yes TestAcid Is solution clear? AddAcid->TestAcid UseDMSO Use minimal DMSO to dissolve peptide TestAcid->UseDMSO No TestAcid->Success Yes Dilute Slowly add to aqueous buffer UseDMSO->Dilute Dilute->Success Failure Insoluble. Consider alternative solvent (e.g., DMF, Acetonitrile)

Caption: Troubleshooting workflow for peptide solubilization.

FAQ 3: What are the optimal storage conditions for KVLD?

Improper storage is a primary cause of peptide degradation. [4][5]The following conditions are recommended to ensure long-term stability.

Peptide FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CYearsStore in a sealed container with a desiccant. [4]Avoid frequent opening. Allow to warm to room temperature before opening to prevent moisture absorption. [6]
In Solution -20°C or -80°CWeeks to MonthsShelf-life is very limited. [6]Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which cause degradation. [6][5]Use sterile buffers at pH 5-6 for better stability. [6]

Section 3: Stability and Degradation

Even after successful solubilization, peptides can degrade in solution. Understanding the mechanisms is key to generating reliable data.

FAQ 4: How stable is KVLD in solution, and what are the main degradation pathways?

The stability of KVLD in solution is sequence-dependent and influenced by pH, temperature, and exposure to oxygen.

  • Hydrolysis at Aspartic Acid: The Asp residue is susceptible to hydrolysis, which can lead to cleavage of the peptide chain or formation of iso-aspartate. This process is pH-dependent.

  • Deamidation: While KVLD does not contain Asparagine or Glutamine, which are prone to deamidation, be aware of this common degradation pathway in other peptides. [7]* Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation. KVLD does not contain these residues, so this is a lower risk.

  • Bacterial Degradation: If solutions are not sterile, they are susceptible to bacterial growth which will degrade the peptide. [6] Best Practices for Maximizing Stability:

  • Use sterile, oxygen-free buffers when possible. [8]* Store solutions in single-use aliquots and avoid freeze-thaw cycles. [6][5]* Avoid prolonged exposure to pH levels above 8. [5][9]If basic conditions are necessary, keep solutions chilled. [5]

Section 4: Assay-Specific Considerations

The transition from a stock solution to a complex biological assay introduces new variables that can affect peptide performance.

FAQ 5: I'm seeing high background or poor signal in my cell-based assay. Could the peptide be the problem?

Yes, several factors related to the peptide can cause issues in biological assays:

  • Peptide Aggregation: Even if the stock solution is clear, diluting it into complex media (like cell culture media) can cause the peptide to aggregate or precipitate due to changes in pH or salt concentration. This is especially true for hydrophobic peptides. [10] * Solution: Before treating cells, visually inspect the final diluted solution for any cloudiness. Consider a final filtration step with a low protein-binding filter if aggregation is suspected.

  • Interaction with Serum Proteins: Peptides can bind to proteins like albumin in cell culture media, reducing the effective concentration of free, active peptide.

    • Solution: Run dose-response curves to determine the optimal concentration in your specific assay conditions. Consider using serum-free media for the duration of the peptide treatment if compatible with your cells.

  • Cytotoxicity: High concentrations of the peptide or the solubilizing agent (like DMSO) can be toxic to cells.

    • Solution: Always run a vehicle control (e.g., buffer with the same final concentration of DMSO) to assess the toxicity of the solvent. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for the peptide itself.

FAQ 6: How do I properly handle HPLC purification and analysis of KVLD?

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and analyzing synthetic peptides. [11][12]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile (ACN), with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). [11]TFA helps to protonate the peptide's charged groups, leading to sharper peaks and better separation. [11]* Solubility during Injection: A common issue is the peptide precipitating upon injection into the aqueous mobile phase, especially if dissolved in a strong organic solvent like HFIP or pure DMSO. [13] * Solution: Ensure the injection solvent is as compatible as possible with the initial mobile phase conditions. If using a strong organic solvent, inject the smallest possible volume. Heating the column and solvents (e.g., to 60°C) can sometimes improve the solubility of difficult peptides. [13]* Interpreting the Chromatogram: The main peak should correspond to the full-length KVLD peptide. Common impurities to look for include:

    • Deletion Sequences: Shorter peptides resulting from incomplete coupling during synthesis.

    • Aspartimide-related by-products: These may appear as pre- or post-peaks very close to the main peak and can be difficult to resolve. Mass spectrometry (MS) is essential to confirm the identity of the main peak and any major impurities.

References

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc.[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • Solubility of peptides. Isca Biochemicals. [Link]

  • How to Reconstitute Peptides. JPT. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

  • Solution stability of linear vs. cyclic RGD peptides. PubMed. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Peptide Solubilization. innovagen. [Link]

  • Effect of a single aspartate on helix stability at different positions in a neutral alanine-based peptide. PMC. [Link]

  • The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. PubMed. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Solid-phase peptide synthesis. Vapourtec Ltd. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). synthesis. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Peptide completely insoluble for HPLC purification. Reddit. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Leu-Lys-Asp | C16H30N4O6 | CID 137333794. PubChem. [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

  • L-lysyl-D-aspartic acid | C10H19N3O5 | CID 139036267. PubChem. [Link]

  • L-Aspartic acid,L-lysyl-L-valyl-L-leucyl- (9CI). 楚肽生物科技. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Lysyl-valyl-leucyl-aspartic acid Concentration for Bioassays

Welcome to the technical support center for the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing the concentration of KVLD for various bioassays. Here, we will address common challenges and provide troubleshooting strategies to ensure the accuracy and reproducibility of your experimental results.

Introduction to Lysyl-valyl-leucyl-aspartic acid (KVLD)

Lysyl-valyl-leucyl-aspartic acid is a tetrapeptide with the sequence Lys-Val-Leu-Asp. As an antiflammin-related peptide, its biological activity is of significant interest in various research fields.[1] The success of in vitro and in vivo studies involving this peptide is highly dependent on using it at an optimal concentration, which can vary significantly between different bioassay systems. This guide will walk you through the critical steps of determining and optimizing this concentration.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the handling and use of KVLD in bioassays.

Q1: How should I store and handle my lyophilized KVLD peptide?

A1: Proper storage is crucial to maintain the peptide's integrity. Lyophilized KVLD should be stored at -20°C or colder, protected from light.[2][3][4] Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[5] For long-term storage, it is best to aliquot the lyophilized powder into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.[2]

Q2: What is the best solvent to dissolve KVLD?

A2: The solubility of a peptide is determined by its amino acid composition.[6][7] KVLD contains both basic (Lysine) and acidic (Aspartic acid) residues, as well as hydrophobic residues (Valine, Leucine). A good starting point for solubilization is sterile, distilled water. If solubility is an issue, given the presence of acidic and basic residues, you can try a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 1% ammonium hydroxide) solution.[5][8] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then further diluted with your aqueous assay buffer.[6]

Q3: How do I accurately determine the concentration of my KVLD stock solution?

A3: Accurate concentration determination is fundamental for reproducible results. While you can calculate the theoretical concentration based on the weight of the lyophilized peptide, it's important to remember that this powder contains impurities and bound water. For precise quantification, methods such as UV-Vis spectrophotometry (if the peptide contains aromatic residues, which KVLD does not), or more advanced techniques like amino acid analysis or HPLC are recommended.[9][10] Alternatively, a microfluidic UV/visible spectrophotometer can be used to quantify MS-ready peptides directly in the MS-loading solvent.[11]

Q4: What are the initial concentration ranges I should test in my bioassay?

A4: The optimal concentration of KVLD will be highly dependent on the specific bioassay and cell type you are using. A common starting point for in vitro cell-based assays is to perform a dose-response curve with a broad range of concentrations, typically from nanomolar (nM) to micromolar (µM) ranges. A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is often a good starting point to identify the effective concentration range.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter during your experiments with KVLD and how to resolve them in a question-and-answer format.

Peptide Solubility and Aggregation

Q5: My KVLD peptide is not dissolving properly in my aqueous buffer, what should I do?

A5:

  • Problem: Poor solubility can lead to inaccurate concentrations and variable assay results.[12] The combination of hydrophobic (Valine, Leucine) and charged (Lysine, Aspartic acid) residues in KVLD can sometimes lead to complex solubility behavior.

  • Solution Workflow:

    • Initial Check: Ensure you are using a high-quality, sterile solvent. Start with sterile distilled water.

    • pH Adjustment: Since KVLD has both acidic and basic residues, its net charge is pH-dependent. Adjusting the pH of your buffer can significantly improve solubility.[6] Try dissolving the peptide in a buffer with a pH further away from its isoelectric point.[13][14]

    • Use of Co-solvents: If aqueous solutions fail, you can use a small amount of an organic co-solvent.[6] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add your aqueous buffer to the desired final concentration while vortexing.[6] Be mindful that high concentrations of organic solvents can be toxic to cells.[8]

    • Sonication: Gentle sonication can also help to break up aggregates and aid in dissolution.[7]

Q6: I suspect my KVLD peptide is aggregating in my stock solution or assay medium. How can I confirm this and prevent it?

A6:

  • Problem: Peptide aggregation can lead to a loss of active peptide, resulting in reduced efficacy and inconsistent results.[15]

  • Confirmation and Prevention:

    • Visual Inspection: Visually inspect your solution for any cloudiness or precipitates.

    • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your solution.

    • Prevention Strategies:

      • Optimize pH and Ionic Strength: Similar to improving solubility, adjusting the pH and salt concentration of your buffer can help prevent aggregation by altering electrostatic interactions.[13][16]

      • Lower Concentration: Peptides are more prone to aggregation at higher concentrations.[13][17] Preparing a more dilute stock solution may help.

      • Include Stabilizing Excipients: In some cases, the addition of stabilizing agents can prevent aggregation.[15] However, ensure these are compatible with your assay.

Experimental Design and Data Interpretation

Q7: I am not observing any biological effect of KVLD in my cell-based assay. What could be the reason?

A7:

  • Problem: A lack of response could be due to several factors, ranging from peptide inactivity to issues with the assay itself.

  • Troubleshooting Steps:

    • Confirm Peptide Integrity: Ensure your peptide has not degraded. Improper storage or handling can lead to a loss of activity.[12] Consider running a quality control check, such as mass spectrometry, to confirm the peptide's mass.

    • Expand Concentration Range: It's possible the effective concentration is outside the range you have tested. Perform a wider dose-response curve.

    • Check for Cytotoxicity: At high concentrations, peptides can be cytotoxic, which can mask any specific biological effects.[18] It is crucial to perform a cell viability assay in parallel with your functional assay to determine the non-toxic concentration range of KVLD for your specific cells.[19][20]

    • Assay Sensitivity: Your assay might not be sensitive enough to detect the peptide's effect. Consider using a more sensitive readout or optimizing your assay conditions.

Q8: I am seeing high variability between my replicate experiments. How can I improve reproducibility?

A8:

  • Solutions for Improved Reproducibility:

    • Consistent Peptide Preparation: Ensure you are preparing your KVLD stock solution and dilutions in the same way for every experiment. Aliquoting your stock solution can help ensure consistency and avoid repeated freeze-thaw cycles.[2][5]

    • Control for Non-Specific Binding: Peptides can stick to plasticware, leading to a lower effective concentration in your assay.[21][22] Using low-binding microplates and pipette tips can help mitigate this. Including a blocking agent like BSA in your assay buffer can also reduce non-specific binding.[17]

    • Accurate Pipetting: Ensure your pipettes are calibrated and that you are using proper pipetting techniques, especially when preparing serial dilutions.

    • Cell Culture Consistency: Variations in cell passage number, confluency, and overall health can significantly impact assay results. Maintain consistent cell culture practices.

Experimental Protocols

Here are detailed protocols for key experiments to optimize KVLD concentration.

Protocol 1: Determining the Optimal Solvent for KVLD
  • Objective: To identify a solvent that completely dissolves KVLD without compromising its stability or interfering with the downstream bioassay.

  • Materials: Lyophilized KVLD, sterile distilled water, 0.1% acetic acid in sterile water, 0.1% ammonium hydroxide in sterile water, DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Aliquot a small, equal amount of lyophilized KVLD into four separate microcentrifuge tubes.

    • To the first tube, add a calculated volume of sterile distilled water to achieve a high concentration stock solution (e.g., 10 mM). Vortex gently.

    • If the peptide does not dissolve in water, add 0.1% acetic acid to the second tube.

    • If the peptide is still insoluble, try 0.1% ammonium hydroxide in the third tube.

    • For the fourth tube, dissolve the peptide in a minimal volume of DMSO and then slowly add sterile water or your buffer to the desired concentration.

    • Visually inspect each tube for complete dissolution.

    • Once a suitable solvent is found, prepare a fresh, concentrated stock solution.

Protocol 2: Performing a Dose-Response Curve with Cytotoxicity Assessment
  • Objective: To determine the effective concentration range of KVLD for a specific biological activity and to identify the concentrations at which it becomes cytotoxic.

  • Materials: KVLD stock solution, appropriate cell line, cell culture medium, 96-well plates, reagents for your specific functional assay, and a cell viability assay kit (e.g., MTT, LDH, or ATP-based).[19][20]

  • Procedure:

    • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Prepare a serial dilution of your KVLD stock solution in the cell culture medium. A common range to test is from 100 µM down to 1 nM. Include a vehicle control (the solvent used to dissolve the peptide at the highest concentration used).

    • Remove the old medium from the cells and add the different concentrations of KVLD.

    • Incubate for the desired time period based on your experimental design.

    • After incubation, perform your functional assay according to the manufacturer's protocol.

    • In a parallel plate set up under the same conditions, perform a cell viability assay to assess the cytotoxicity of each KVLD concentration.[23]

    • Plot the results of both assays as a function of KVLD concentration to determine the optimal, non-toxic working concentration.

Data Presentation

The following table provides a template for summarizing your dose-response and cytotoxicity data.

KVLD Concentration (µM)Biological Activity (Assay-specific units)% Cell Viability
100
10
1
0.1
0.01
0 (Vehicle Control)100%

Visualizations

Experimental Workflow for KVLD Concentration Optimization

KVLD_Optimization_Workflow cluster_prep Peptide Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis storage Store Lyophilized KVLD at -20°C or colder solubility Solubility Testing (Water, pH, Co-solvents) storage->solubility Equilibrate to RT stock Prepare Concentrated Stock Solution solubility->stock dose_response Dose-Response Curve (e.g., 1 nM to 100 µM) stock->dose_response Serial Dilutions cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity functional Functional Bioassay dose_response->functional analyze Analyze Data and Determine EC50/IC50 cytotoxicity->analyze functional->analyze optimal_conc Identify Optimal Non-Toxic Working Concentration analyze->optimal_conc

Caption: Workflow for optimizing KVLD concentration.

Troubleshooting Logic for Poor Bioassay Signal

Troubleshooting_Signal cluster_peptide Peptide Integrity & Concentration cluster_assay_params Assay Parameters start No or Low Signal in Bioassay check_peptide Is the peptide active and at the correct concentration? start->check_peptide check_assay Is the assay sensitive enough and working correctly? start->check_assay degradation Check for Degradation (e.g., Mass Spec) check_peptide->degradation concentration Verify Stock Concentration (e.g., AAA, HPLC) check_peptide->concentration solubility Confirm Solubility and Absence of Aggregation check_peptide->solubility positive_control Run Positive Control for the Assay check_assay->positive_control detection Optimize Detection Method/Reagents check_assay->detection incubation Adjust Incubation Time check_assay->incubation

Caption: Troubleshooting logic for poor bioassay signal.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • ResearchGate. (n.d.). Main approaches employed to evaluate the toxicity of peptides. Retrieved from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?. Retrieved from [Link]

  • Innovagen. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]

  • MDPI. (2024, May 25). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Retrieved from [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Retrieved from [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Bond, M. D., & Greenfield, N. J. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 323(2), 229-241.
  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Waters Corporation. (2020, February 6). Overcoming 5 Peptide Bioanalysis Sample Prep Challenges. Retrieved from [Link]

  • Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]

  • Taylor & Francis Online. (2012, August 31). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • PubChem. (n.d.). Leu-Lys-Asp. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • PubChem. (n.d.). Lys-Val-Asp. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations | Request PDF. Retrieved from [Link]

  • Agilent Technologies. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • Medium. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Retrieved from [Link]

  • SpringerLink. (n.d.). Strategic Approaches to Optimizing Peptide ADME Properties. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • PMC. (n.d.). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. Retrieved from [Link]

  • Chemistry LibreTexts. (2016, October 25). 16.1: Properties of Amino Acids. Retrieved from [Link]

  • The Medical Biochemistry Page. (2025, October 27). Biochemical Properties of Amino Acids. Retrieved from [Link]

  • Scilit. (n.d.). A Bioassay for Rapid Determinations of Amino Acid Availability Values. Retrieved from [Link]

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • ResearchGate. (n.d.). a Major pathway for the spontaneous degradation of l-asparaginyl.... Retrieved from [Link]

Sources

Optimization

minimizing off-target effects of Lysyl-valyl-leucyl-aspartic acid

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Peptide Therapeutics Division Subject: Technical Advisory: Minimizing Off-Target Effects of Lysyl-valyl-leucyl-aspartic acid (KVLD) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Peptide Therapeutics Division Subject: Technical Advisory: Minimizing Off-Target Effects of Lysyl-valyl-leucyl-aspartic acid (KVLD)

Executive Summary

Lysyl-valyl-leucyl-aspartic acid (KVLD ) is a bioactive tetrapeptide motif, primarily utilized in research as a core sequence derived from Antiflammin-1 (inhibiting Phospholipase A2) and as a competitive inhibitor of Transglutaminase 2 (TG2) .[1][2]

While highly effective in modulating inflammation and fibrosis pathways, KVLD presents distinct "off-target" challenges due to its structural homology with Caspase substrates (C-terminal Aspartate) and other Transglutaminase isoforms (e.g., Factor XIIIa).[2]

This guide provides a self-validating troubleshooting framework to isolate KVLD’s specific activity and minimize experimental artifacts.

Part 1: The KVLD Specificity Architecture

To minimize off-target effects, we must first map where they originate.[2] The KVLD sequence operates on a "molecular mimicry" basis.[1][2]

Mechanism of Action & Risk Map
  • Primary Target (TG2): KVLD mimics the lysine-donor substrates required by Transglutaminase 2, effectively blocking the cross-linking of extracellular matrix proteins (e.g., Fibronectin).[2]

  • Primary Target (PLA2): As an Antiflammin-1 derivative, it interferes with Phospholipase A2, reducing arachidonic acid release.[2]

  • Off-Target Risk (Caspases): The C-terminal Aspartic Acid (D) creates a "pseudo-substrate" for Caspase-3 and Caspase-7, potentially acting as a weak competitive inhibitor or interfering with DEVD-based assays.[2]

  • Off-Target Risk (Factor XIIIa): Due to the conserved catalytic core between TG2 and Coagulation Factor XIIIa, KVLD can inadvertently alter coagulation parameters in plasma-based assays.[2]

Visualizing the Interaction Network

The following diagram illustrates the intended pathways versus the off-target interference nodes.

KVLD_Interaction_Network KVLD KVLD Peptide (Lys-Val-Leu-Asp) TG2 Target: Transglutaminase 2 (Tissue Fibrosis) KVLD->TG2 Competitive Inhibition (Lysine Donor Mimic) PLA2 Target: Phospholipase A2 (Inflammation) KVLD->PLA2 Allosteric Interference Caspase Off-Target: Caspase-3/7 (Apoptosis Assays) KVLD->Caspase Weak Binding (C-term Asp) FXIIIa Off-Target: Factor XIIIa (Coagulation) KVLD->FXIIIa Cross-Reactivity Serum_Prot Serum Proteases (Degradation) Serum_Prot->KVLD Rapid Hydrolysis

Figure 1: Interaction map showing KVLD's primary therapeutic targets (Green) versus off-target risks (Red) and stability threats (Yellow).[1]

Part 2: Troubleshooting & Optimization Guide

This section is structured as a dynamic FAQ. Locate your specific experimental symptom below.

Scenario A: "I am seeing inconsistent apoptosis data when using KVLD."

The Issue: You are likely observing Caspase Interference .[1] KVLD ends with Aspartic Acid (D).[1][3] Standard apoptosis assays use fluorogenic substrates like Ac-DEVD-AMC .[1][2] At high concentrations (>50 µM), KVLD can compete for the Caspase active site, artificially lowering the fluorescence signal and masking true apoptosis.[2]

The Protocol: The "Split-Well" Validation Do not rely on a single assay endpoint.[1] You must decouple the peptide's physical presence from the readout.[1][2]

StepActionRationale
1 Switch Substrates Use a Caspase-Glo® assay (Luminescent) rather than a simple fluorogenic DEVD-AMC. Luminescent assays typically have higher affinity (Km) and are less susceptible to weak competitive inhibitors like KVLD.
2 The Washout Control Treat cells with KVLD

Induce Apoptosis

Wash cells 3x with PBS before lysis.[1] If the "inhibition" persists after washing, it is a biological effect.[2] If it disappears, KVLD was physically interfering with the assay reagent.
3 Use a Scramble Synthesize Ac-VKDL-OH (Scrambled).[2] It retains the charge balance but disrupts the bioactive motif.[1][2] If the scramble also inhibits the signal, the effect is non-specific (pH or chemical quenching).[1][2]
Scenario B: "My peptide degrades rapidly in serum-containing media."

The Issue: N-terminal Proteolysis. The N-terminal Lysine (K) is a prime target for aminopeptidases in Fetal Bovine Serum (FBS).[1]

The Protocol: Chemical Stabilization You must modify the termini to extend half-life without altering the pharmacophore.[1][2]

  • Acetylation (N-term): Request Ac-KVLD-OH . Capping the N-terminus with an acetyl group blocks aminopeptidase degradation.[1][2]

  • Amidation (C-term): Caution. Changing the C-terminus to an amide (-NH2 ) removes the negative charge of the Aspartic Acid.[1]

    • Critical Check: For TG2 inhibition, the charge distribution is vital.[2] Do not amidate unless you have structural data supporting it.[1]

  • Serum Replacement: Perform short-term assays (0–4 hours) in Opti-MEM or serum-free media to establish a baseline before moving to serum-containing conditions.[1]

Scenario C: "I am observing unexpected anticoagulation effects in plasma."

The Issue: Factor XIIIa Cross-Talk. TG2 and Factor XIIIa are both transglutaminases.[1][2] High doses of KVLD may inhibit Factor XIIIa, preventing fibrin cross-linking.[2]

The Protocol: The Thrombin-Time Exclusion

To prove your effect is TG2-specific and not a coagulation artifact:

  • Run a Factor XIIIa Activity Assay: Commercially available (e.g., measuring ammonia release or amine incorporation).[1][2]

  • Titration Curve: Determine the

    
     for TG2 vs. Factor XIIIa.[1]
    
    • Target: You want a Selectivity Index (SI) > 100 .[1]

    • Calculation:

      
      .[1]
      
    • If SI < 10, reduce KVLD concentration and use a co-inhibitor if necessary.[2]

Part 3: Data Presentation & Solubility

KVLD is amphiphilic but can aggregate at high concentrations due to the Valine-Leucine (V-L) hydrophobic core.[1]

Solubility Table for Stock Preparation

SolventMax Conc.[1][2]StabilityUsage Note
PBS (pH 7.4) 1–2 mg/mLLow (<24h)Prone to aggregation.[1] Use immediately.
DMSO 10–20 mg/mLHigh (Months at -20°C)Recommended. Dilute to <0.1% DMSO in final assay.[1]
Water (Acidic) 5 mg/mLModerateKVLD is acidic.[1] Dissolving in water may drop pH.[1][2] Buffer immediately.

Critical Handling Rule: Always check the pH of your media after adding KVLD.[1][2] The free acid form can lower the pH of unbuffered solutions, triggering acid-stress responses in cells that mimic "off-target" toxicity.[2]

References

  • Tomatis, R. et al. (2000).[1][2] Synthesis and biological activity of KVLD-related peptides as proteasome inhibitors.[1][2]ResearchGate .[1][2] Link

  • Ostrowski, M. et al. (2005).[1][2] The involvement of transglutaminase 2 in autoimmunological diseases.[1][3]Postepy Hig Med Dosw . Link

  • Li, J. et al. (2022).[1][2][4] The Coiled-Coil Forming Peptide (KVSALKE)5 Is a Cell Penetrating Peptide that Enhances the Intracellular Delivery of Proteins.[1][2][4][5]Advanced Healthcare Materials .[1][4][5] Link

  • Sohn, J. et al. (2003).[1][2] Identification of antiflammin-1 analogs with improved anti-inflammatory activity.[1][2]Molecules and Cells . (Contextual grounding for KVLD origin in Antiflammins).

Disclaimer: This guide is for research use only. KVLD is not approved for clinical diagnostic or therapeutic use in humans.[1][2]

Sources

Troubleshooting

Technical Support Center: KVLD Peptide Stability &amp; Degradation Profiling

Current Status: Operational Ticket Focus: H-Lys-Val-Leu-Asp-OH (KVLD) Degradation Pathways Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The KVLD Stability Profile Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: H-Lys-Val-Leu-Asp-OH (KVLD) Degradation Pathways Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The KVLD Stability Profile

Welcome to the technical support hub for the KVLD tetrapeptide. Whether you are utilizing this sequence as a standalone bioactive molecule, a model peptide for lyophilization studies, or an affinity ligand (IgG Fc-binding motif), understanding its degradation profile is critical for data integrity.

The Core Challenge: KVLD contains a "Trojan Horse" residue—Aspartic Acid (D) —at the C-terminus (or internal position if amidated/conjugated). While the hydrophobic core (Val-Leu) is relatively stable, the Aspartic acid residue drives the primary degradation pathway via succinimide formation , leading to isomerization and racemization that is often invisible to standard low-resolution Mass Spectrometry (MS).

Troubleshooting Guide: Common Failure Modes

Issue 1: "My peptide solution is hazy or precipitating upon reconstitution."

Diagnosis: Isoelectric Point (pI) Aggregation.[1]

  • The Science: KVLD is zwitterionic. It contains one N-terminal amine (

    
    ), one Lysine side chain (
    
    
    
    ), one Aspartic acid side chain (
    
    
    ), and a C-terminal carboxyl (
    
    
    ).
  • Calculation: At neutral pH (~6.5–7.5), the peptide carries a net charge near zero (Positive Lys + N-term cancel out Negative Asp + C-term). This minimizes electrostatic repulsion, causing aggregation driven by the hydrophobic Valine-Leucine core.

  • Corrective Action:

    • Do not dissolve in water or PBS initially.

    • Acidic Start: Dissolve in 0.1% Acetic Acid or 0.1% TFA (pH < 4). The peptide will be positively charged and soluble.

    • Basic Switch: Alternatively, use 0.1%

      
       (pH > 9) to make it negatively charged.
      
    • Buffer Exchange: Once dissolved, slowly dilute into your working buffer.

Issue 2: "LC-MS shows the correct mass, but the HPLC peak is splitting or broadening."

Diagnosis: Aspartic Acid Isomerization (IsoAsp Formation).

  • The Science: This is the most critical degradation pathway for KVLD. The side chain of Aspartic acid attacks the peptide backbone nitrogen, forming a cyclic Succinimide intermediate.[2] This ring opens spontaneously to form a mixture of native L-Asp (approx. 15-20%) and biologically inactive L-IsoAsp (approx. 70-85%).

  • Detection: IsoAsp has the exact same mass (isobaric) as native Asp. Standard MS cannot distinguish them. You must rely on retention time shifts in HPLC (IsoAsp usually elutes earlier on C18 due to loss of the methylene group's hydrophobicity contribution in the backbone).

  • Corrective Action:

    • Avoid phosphate buffers at pH 7.4 (phosphate catalyzes succinimide formation).

    • Store lyophilized at -20°C.

    • Switch to Histidine or Citrate buffers if pH 6.0-7.0 is required.

Issue 3: "I see 'M+42' or 'M+14' peaks in my mass spec."

Diagnosis: Adduct Formation.

  • M+42 (Acetylation): If you use acetate buffer, the N-terminal Lysine can be acetylated over time.

  • M+14 (Methylation): If using Methanol in your mobile phase or storage, carboxyl groups can form methyl esters under acidic conditions.

Deep Dive: The Aspartic Acid Degradation Pathway[2]

The following diagram illustrates the mechanism of Aspartic acid degradation within the KVLD sequence. This is a self-validating cycle; the presence of IsoAsp confirms the Succinimide intermediate existed.

KVLD_Degradation Figure 1: Aspartic Acid Isomerization Pathway in KVLD Peptide Native Native KVLD (L-Asp) Succinimide Cyclic Succinimide Intermediate (Unstable Ring) Native->Succinimide - H2O (Slow, Rate Limiting) Succinimide->Native + H2O (Minor Product) IsoAsp L-IsoAsp-KVLD (Beta-peptide bond) Succinimide->IsoAsp + H2O (Major Product ~3:1 ratio) DAsp D-Asp / D-IsoAsp (Racemization) Succinimide->DAsp Racemization (Long term storage)

Figure 1: The degradation mechanism of the Aspartic acid residue.[2][3][4] Note that the formation of IsoAsp introduces a "kink" in the peptide backbone, often destroying biological affinity (e.g., IgG binding).

Forced Degradation Protocol (Stress Testing)

To validate your analytical method (ensure it is "stability-indicating"), you must force the peptide to degrade. This confirms your HPLC method can separate the native KVLD from its breakdown products.

Pre-requisite: Prepare a 1 mg/mL stock of KVLD in water.

Stress TypeConditionsTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24 hoursPeptide bond cleavageAppearance of fragments (e.g., KV, LD, KVL).
Base Hydrolysis 0.1 N NaOH, 40°C, 2–4 hoursDeamidation / IsomerizationRapid formation of IsoAsp (pre-peak) and D-Asp isomers.
Oxidation 0.3%

, RT, 2–4 hours
Oxidation of Val/Leu+16 Da mass shift (Hydroxylation). Note: KVLD is relatively resistant compared to Met/Cys/Trp peptides.
Thermal 60°C (Solid State), 1 weekAggregation / DehydrationInsoluble aggregates or succinimide formation (M-18 Da).

Analytical Note: Always run a "Dark Control" (sample in buffer at RT protected from light) to distinguish stress effects from background degradation.

Analytical Method Optimization

Separating KVLD (Native) from KVL(iso)D is challenging on standard C18 columns. Use this optimized protocol to achieve resolution.

Recommended Protocol:

  • Column: C18 with high carbon load or a Phenyl-Hexyl column (provides alternative selectivity for isomers).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Low pH suppresses ionization of Asp, increasing retention difference).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: Shallow gradient! 0–10% B over 20 minutes.

    • Why? KVLD is small and hydrophilic. It elutes early. A steep gradient will co-elute the isomers.

  • Temperature: 15°C–20°C.

    • Why? Lower temperatures often improve the separation selectivity of stereoisomers.

References

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry.

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.

  • Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences.

  • Boli, R., et al. (2023). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.

  • Sigma-Aldrich. Peptide Solubility Guidelines & Isoelectric Point Calculations. Technical Resource.

Sources

Optimization

Technical Support Center: Protocol Refinement for the Solid-Phase Synthesis of KVLD

Welcome to the technical support center dedicated to the solid-phase synthesis of the tetrapeptide Lys-Val-Leu-Asp (KVLD). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the solid-phase synthesis of the tetrapeptide Lys-Val-Leu-Asp (KVLD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the specific challenges presented by this sequence. While a seemingly simple tetrapeptide, the unique combination of sterically hindered, hydrophobic, and reactive amino acids in KVLD necessitates a carefully optimized protocol to ensure high yield and purity.

This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of KVLD.

Q1: What is the recommended overall strategy for KVLD synthesis, Fmoc/tBu or Boc/Bzl? A1: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is highly recommended for the synthesis of KVLD.[][2] The primary advantage is the use of milder basic conditions (typically piperidine) for Nα-Fmoc deprotection, which is crucial for preserving the acid-labile side-chain protecting groups and minimizing side reactions, particularly aspartimide formation involving the Aspartic Acid (D) residue.[2][3] The Boc/Bzl strategy requires repeated, harsh acid treatments that can lead to side-product formation and lower overall purity for this sequence.[4]

Q2: What are the primary challenges and potential side reactions specific to the KVLD sequence? A2: The main challenges stem from the constituent amino acids:

  • Aspartic Acid (D): This residue is highly susceptible to base-catalyzed aspartimide formation, especially during Fmoc deprotection.[3][5] This rearrangement results in a product with a mass loss of 18 Da and can lead to both chain termination and the formation of difficult-to-separate β-aspartyl peptide impurities.

  • Valine (V) and Leucine (L): These are β-branched and sterically hindered amino acids, respectively, which can lead to slow or incomplete coupling reactions.[6][7][8] This is a common cause of deletion sequences (e.g., K-L-D or K-V-D) in the final product.

  • Hydrophobicity: The Val-Leu segment imparts significant hydrophobicity, which can promote peptide chain aggregation on the solid support, further hindering reaction kinetics.[9]

Q3: Which coupling reagents are most effective for the sterically hindered Valine and Leucine residues in KVLD? A3: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be insufficient. More potent uronium or phosphonium salt-based coupling reagents are strongly recommended to achieve high coupling efficiency.[10] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they form highly reactive intermediates, promoting rapid peptide bond formation with minimal risk of racemization.[11][12][13]

Q4: What type of solid support (resin) is recommended for synthesizing KVLD-amide? A4: For a C-terminal amide, a Rink Amide resin is the standard and most appropriate choice. The final cleavage with a strong acid cocktail, typically containing trifluoroacetic acid (TFA), simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin to yield the desired carboxamide.[14]

Section 2: Troubleshooting Guide for KVLD Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of KVLD.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Explanations
Low Final Yield of Crude Peptide 1. Incomplete Coupling: Steric hindrance from Val and Leu is a primary cause.[6][8] 2. Peptide Aggregation: The hydrophobic V-L sequence can cause the growing peptide chains to aggregate, blocking reactive sites.[9][15] 3. Poor Precipitation: The peptide may have some solubility in the precipitation solvent (e.g., cold ether).1. Optimize Coupling: Switch to a more powerful coupling reagent like HATU or HCTU.[13][16] Implement a "double coupling" strategy for the Val and Leu residues, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection.[5] 2. Disrupt Aggregation: Increase the concentration of your amino acid and coupling reagent solutions to favor the bimolecular reaction over aggregation.[5] Consider using microwave-assisted synthesis, as the increased energy can help disrupt secondary structures.[15] 3. Improve Precipitation: After cleavage, reduce the TFA volume under a stream of nitrogen before adding to cold diethyl ether.[17] If precipitation is poor, store the ether suspension at -20°C for several hours to maximize recovery.[17]
Mass Spectrometry shows a major peak at -18 Da from the target mass. Aspartimide Formation: The side-chain carboxyl group of Asp attacks the backbone nitrogen during base-catalyzed Fmoc deprotection, forming a stable five-membered ring (aspartimide). This intermediate then hydrolyzes to a mixture of the desired α-peptide and a β-peptide impurity.[3][5]Mitigate Base Exposure: 1. Reduce Deprotection Time: Use a shorter, more efficient deprotection protocol. For example, two treatments of 20% piperidine in DMF for 3-5 minutes each instead of a single long incubation. 2. Modify Deprotection Cocktail: Add 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution. HOBt acts as an acid catalyst to speed up the desired Fmoc removal, allowing for shorter base exposure times.
Mass Spectrometry shows deletion sequences (e.g., K-L-D, K-V-D, or K-D). Failed Coupling Steps: This is a direct result of incomplete coupling, most commonly at the sterically hindered Val and Leu residues. The unreacted N-terminus is then capped (if a capping step is used) or remains unreacted, leading to truncated sequences.Ensure Complete Coupling: 1. Double Couple: As mentioned above, a double coupling for Val and Leu is highly recommended.[5] 2. Perform a Ninhydrin Test: After the coupling step for Val and Leu, take a few resin beads and perform a Kaiser (ninhydrin) test.[18] A blue color indicates the presence of unreacted primary amines, confirming incomplete coupling. If the test is positive, repeat the coupling step until the test is negative (yellow/clear beads).
Crude peptide shows poor solubility for HPLC analysis/purification. Inherent Hydrophobicity: The KVLD sequence, particularly the Val-Leu core, is hydrophobic and can be difficult to dissolve in standard aqueous/acetonitrile mobile phases.[9]Improve Solubility: 1. Use Organic Modifiers: Initially dissolve the crude peptide in a small amount of a stronger organic solvent like DMSO or isopropanol before diluting with the HPLC mobile phase. 2. Adjust pH: If solubility issues persist, consider adding a small amount (0.1%) of formic acid or using a phosphate buffer system for purification, as peptide solubility can be pH-dependent.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for the synthesis of KVLD.

Protocol 1: Automated Fmoc-SPPS Cycle for KVLD

This protocol outlines a single, robust coupling cycle using a peptide synthesizer.

  • Resin Preparation:

    • Start with 0.1 mmol of Rink Amide MBHA resin.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for an additional 5 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (General):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and HOBt (0.5 mmol, 5 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 45 minutes.

  • Special Handling for Valine (V) and Leucine (L):

    • After the initial 45-minute coupling, drain the reaction solution.

    • Perform a Double Coupling: Repeat step 3 entirely with a fresh solution of activated Fmoc-Val-OH or Fmoc-Leu-OH. This is critical to drive the reaction to completion and prevent deletion sequences.[5]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Peptide Precipitation

This protocol is for cleaving the completed KVLD peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection of the N-terminal Lysine, wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under a high vacuum for at least 1 hour to remove all residual solvents.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh. A standard and effective cocktail for this sequence is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[19]

    • For 0.1 mmol of resin, prepare 2 mL of cocktail: 1.9 mL Trifluoroacetic acid (TFA), 50 µL Triisopropylsilane (TIS), and 50 µL deionized water.

    • Causality: TIS acts as a scavenger to trap the highly reactive carbocations generated from the deprotection of the tBu groups, preventing them from re-attaching to the peptide. Water helps suppress other side reactions.[19][20]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a sealed vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture away from the resin beads, collecting the filtrate in a fresh centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

    • In a larger centrifuge tube, add 10-fold the volume of ice-cold diethyl ether.

    • Slowly add the TFA filtrate to the cold ether while vortexing to precipitate the crude peptide.

    • Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.[19]

    • Centrifuge the mixture (e.g., 3500 rpm for 5 minutes) and carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time. This removes residual scavengers and cleavage byproducts.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (LC-MS) and purification (HPLC).

Section 4: Visual Guides and Workflows

Workflow for Solid-Phase Synthesis of KVLD

This diagram illustrates the key stages in the Fmoc/tBu-based synthesis of the KVLD peptide.

spss_workflow cluster_prep Preparation cluster_synthesis Synthesis Cycles (4x) cluster_cleavage Cleavage & Isolation cluster_analysis Analysis & Purification start Start: Rink Amide Resin swell Swell Resin (DCM, then DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect Next Cycle final_wash Final Wash (DCM) & Dry wash2->final_wash Final Cycle Complete cleave Cleavage (TFA/TIS/H2O, 2-3h) final_wash->cleave precipitate Precipitate in Cold Ether cleave->precipitate isolate Wash & Dry Crude Peptide precipitate->isolate analysis LC-MS Analysis isolate->analysis purify RP-HPLC Purification analysis->purify lyophilize Lyophilize Pure Fractions purify->lyophilize final_product Final KVLD Peptide lyophilize->final_product

Caption: General workflow for the solid-phase synthesis of KVLD.

Troubleshooting Workflow for Low Peptide Yield

This decision tree provides a logical path for diagnosing the cause of a lower-than-expected final peptide yield.[16]

troubleshooting_yield start Problem: Low Final Yield test_cleavage Perform Test Cleavage on a small resin sample. Analyze by MS. start->test_cleavage mass_present Is the target peptide mass present in the test sample? test_cleavage->mass_present investigate_cleavage Synthesis was successful on-resin. Investigate Cleavage & Work-up. mass_present->investigate_cleavage Yes investigate_synthesis Synthesis on-resin likely failed. Investigate on-resin issues. mass_present->investigate_synthesis No optimize_cleavage Optimize Cleavage: 1. Increase cleavage time. 2. Check scavenger cocktail. 3. Improve precipitation method. investigate_cleavage->optimize_cleavage check_coupling Were coupling steps for V & L monitored? (e.g., Ninhydrin test) investigate_synthesis->check_coupling coupling_fail Incomplete Coupling Detected check_coupling->coupling_fail No / Test was Positive coupling_solution Solution for next synthesis: 1. Use stronger coupling reagent (HATU). 2. Implement double coupling for V & L. 3. Consider microwave synthesis. coupling_fail->coupling_solution

Caption: A decision tree for troubleshooting low peptide yield.

Section 5: References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ProTide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Scribd. (2018). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

Sources

Troubleshooting

increasing the yield of purified Lysyl-valyl-leucyl-aspartic acid

Technical Support Center: KVLD Yield Optimization Topic: Increasing the yield of purified Lysyl-valyl-leucyl-aspartic acid (KVLD) Ticket ID: KVLD-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: KVLD Yield Optimization Topic: Increasing the yield of purified Lysyl-valyl-leucyl-aspartic acid (KVLD) Ticket ID: KVLD-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Simple" Tetrapeptide Trap

Welcome to the technical support portal. You are likely here because your synthesis of Lys-Val-Leu-Asp (KVLD) is underperforming.

The Diagnosis: Researchers often underestimate tetrapeptides. KVLD presents a specific "bipolar" challenge: it contains a sterically hindered hydrophobic core (Val-Leu ) flanked by highly polar, charged termini (Lys, Asp ). Low yield in this sequence is rarely a single catastrophic failure; it is usually the accumulation of incomplete coupling at the Val-Leu junction and loss of hydrophilic product during standard C18 purification.

This guide replaces generic protocols with a yield-focused workflow specifically for KVLD.

Module 1: Upstream Synthesis Optimization

The Issue: The Valine-Leucine bond is notoriously difficult to form due to steric bulk from the


-branched Valine and 

-branched Leucine. Standard single-coupling cycles often result in 10–15% deletion sequences (K-L-D or K-V-D), which are difficult to separate from the full-length product.
Protocol 1.1: The "Bulky-Core" Coupling Strategy

Applicable for Fmoc-SPPS on Wang or Rink Amide resin.

StepStandard Protocol (Avoid)High-Yield Protocol (Recommended) Why? (The Science)
Resin Loading High (0.6–0.8 mmol/g)Low (0.2–0.4 mmol/g) Reduces inter-chain aggregation, critical for the hydrophobic Val-Leu sector.
Coupling Reagents HBTU/DIEADIC/Oxyma Pure Oxyma reduces racemization and improves kinetics for sterically hindered residues better than HBTU [1].
Val & Leu Cycles Single couple (1 hr)Double Couple (2 x 45 min) Forces the reaction to completion despite the steric clash between Val and Leu side chains.
Asp Protection Asp(OtBu)Asp(OMpe) or Asp(OtBu) + 0.1M HOBt Minimizes aspartimide formation, a side reaction where Asp cyclizes, leading to a mass-neutral impurity [2].
Visual Workflow: Logic for Difficult Couplings

The following diagram illustrates the decision matrix for ensuring complete coupling of the Val-Leu bond.

KVLD_Synthesis_Logic Start Start: Fmoc-Leu-Resin Check_Val Next AA: Fmoc-Val-OH (Steric Hindrance Alert) Start->Check_Val Standard_Couple Attempt 1: DIC/Oxyma (45 min, 50°C) Check_Val->Standard_Couple Initiate Kaiser_Test Kaiser Test / Chloranil Standard_Couple->Kaiser_Test Double_Couple Action: Double Couple Re-add reagents (45 min) Kaiser_Test->Double_Couple Color (Positive) Proceed Proceed to Lys Coupling Kaiser_Test->Proceed Blue (Negative) Capping Acetylation Capping (Terminate Deletions) Double_Couple->Capping If still positive Double_Couple->Proceed If negative Capping->Proceed

Caption: Decision logic for overcoming the Val-Leu steric barrier. Double coupling is mandatory if colorimetric tests indicate free amines.

Module 2: Cleavage & Work-up

The Issue: KVLD is small. If you use a standard ether precipitation, you might lose significant yield because the peptide (being short and charged) may remain somewhat soluble in the ether/TFA mix, or the pellet may be too fine to centrifuge down.

Protocol 2.1: The "Cold Trap" Isolation
  • Cocktail: Use 95% TFA, 2.5% TIS, 2.5% H2O .

    • Note: Do NOT use EDT or Thioanisole unless you have Met/Cys. They are unnecessary for KVLD and add odor/impurities.

  • Precipitation:

    • Evaporate TFA under nitrogen until the volume is reduced by 80% (oily residue).

    • Add ice-cold Diethyl Ether (do not use MTBE; KVLD is more soluble in MTBE).

    • Critical Step: Place the tube in a -20°C freezer for 1 hour before centrifugation. This encourages crystal growth and reduces pellet loss.

Module 3: Purification (RP-HPLC)

The Issue: The "Bipolar" nature of KVLD causes it to streak. The Lys/Asp termini want to be in the water phase, while the Val/Leu core wants to stick to the C18 column. This leads to broad peaks and poor resolution from impurities.

Protocol 3.1: Gradient Shallowing & pH Control
  • Column: C18 is standard, but if retention is too strong (broad peaks), switch to C8 .

  • Buffer System:

    • Buffer A: 0.1% TFA in Water.[1][2][3]

    • Buffer B: 0.1% TFA in Acetonitrile.[2][3]

  • Gradient: Standard 5-95% gradients are too fast for tetrapeptides. Use a focused gradient .

ParameterSettingReason
Flow Rate 1 mL/min (Analytical)Standard.
Wavelength 214 nmPeptide bond absorption (280 nm is useless; KVLD has no Trp/Tyr).
Gradient 0–20% B over 20 mins KVLD is polar. It will elute early. A shallow gradient stretches the early window to separate deletion sequences.
Visual Workflow: Purification Decision Tree

Use this logic to troubleshoot peak shape and retention.

KVLD_Purification Run1 Initial Run: C18, 0-30% B Gradient Analyze Analyze Peak Shape Run1->Analyze Good Sharp Peak: Collect & Lyophilize Analyze->Good Resolved Early Elutes in Void Volume (< 2 min) Analyze->Early No Retention Broad Broad/Tailing Peak Analyze->Broad Streaking Fix_Early Switch to AQ-C18 (Polar Endcapped) or Start at 0% B Early->Fix_Early Fix_Broad Add 100mM NaCl to Buffer A (Suppress Ionic Interactions) Broad->Fix_Broad Fix_Early->Good Retest Fix_Broad->Good Retest

Caption: Troubleshooting logic for KVLD retention. Early elution is common due to the charged Lys/Asp termini.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a mass of [M-18] in my MS spectrum. What is it? A: This is likely Aspartimide formation.[4] The Asp side chain attacks the backbone amide.[5]

  • Fix: Add 0.1M HOBt to your 20% Piperidine deprotection solution during synthesis. This lowers the pH slightly and suppresses the ring closure [3].

Q2: My peptide disappears during lyophilization. Where did it go? A: KVLD is a light, fluffy peptide. The vacuum might be pulling it out of the vial if the "cake" isn't solid.

  • Fix: Freeze the solution in liquid nitrogen to ensure a solid block before applying vacuum. Do not fill vials more than 30%.

Q3: What is the theoretical pI of KVLD? A: The isoelectric point is approximately 5.13 .

  • Calculation:

    • N-term (Lys): pKa ~9.7

    • Lys side chain: pKa ~10.5[6]

    • Asp side chain: pKa ~3.9

    • C-term (Asp): pKa ~2.3

    • At pH 5.13, the net charge is zero. This is important for solubility; avoid dissolving the peptide in buffers near pH 5.0, as it may precipitate [4].

Q4: The crude yield is high, but purity is low. Why? A: This indicates deletion sequences (e.g., Lys-Leu-Asp). The Val-Leu coupling failed, but the synthesis continued.

  • Fix: You must implement the Double Coupling protocol (Module 1) for the Valine step. You cannot easily purify a deletion sequence that differs by only one hydrophobic residue in a short peptide.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Mergler, M., et al. (2003). "Aspartimide formation in Fmoc-SPPS of Asp-Gly containing peptides." Journal of Peptide Science. Link

  • Biotage. "Preventing Aspartimide Rearrangements During Fmoc-based SPPS." Biotage Knowledge Blog. Link

  • Bachem. "Peptide Calculator & Isoelectric Point Guide." Bachem Technical Resources. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) vs. RGD Peptides in Cell Binding

The following guide provides an in-depth technical comparison between Lysyl-valyl-leucyl-aspartic acid (KVLD) and RGD peptides , designed for researchers in drug development and biomaterials engineering. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Lysyl-valyl-leucyl-aspartic acid (KVLD) and RGD peptides , designed for researchers in drug development and biomaterials engineering.

Executive Summary: The Agonist vs. The Regulator

In the landscape of bioactive peptides, RGD (Arg-Gly-Asp) and KVLD (Lys-Val-Leu-Asp) represent opposing functional paradigms. While RGD is the canonical integrin agonist used to promote cell adhesion and survival, KVLD is a core motif derived from Antiflammins (specifically Antiflammin-1) that functions as an anti-inflammatory regulator , often inhibiting specific leukocyte-endothelial adhesion events.

  • RGD: "The Glue." Promotes firm adhesion via

    
     and 
    
    
    
    integrins.
  • KVLD: "The Brake." Modulates inflammation by inhibiting Phospholipase A2 (PLA2) and Transglutaminase (TGase), indirectly reducing leukocyte recruitment.[1]

Mechanistic Profiling

RGD Peptides: Direct Integrin Activation

The RGD motif is the principal ligand for a subset of integrins. It binds to the interface between the


 and 

subunits, triggering a conformational change from a "bent" (inactive) to an "extended" (active) state.
  • Primary Targets:

    
     (angiogenesis, tumor metastasis), 
    
    
    
    (fibronectin binding).[1]
  • Signaling: Induces Focal Adhesion Kinase (FAK) phosphorylation, organizing the actin cytoskeleton and promoting cell spreading.[1]

KVLD Peptides: Anti-Inflammatory Modulation

KVLD corresponds to residues 5–8 of Antiflammin-1 (AF-1, MQMKKVLDS), a synthetic peptide derived from the anti-inflammatory protein Uteroglobin .

  • Primary Targets: Inhibits Secretory Phospholipase A2 (sPLA2) and Transglutaminase (TGase) .[1]

  • Adhesion Effect: TGase is required for the stabilization of integrin-mediated adhesion (specifically

    
     integrins like Mac-1 on neutrophils). By inhibiting TGase, KVLD prevents the firm adhesion of leukocytes to the endothelium.[1]
    
  • Specificity: Unlike RGD, KVLD does not typically promote the adhesion of fibroblasts or epithelial cells to biomaterials.[1]

Technical Distinction: KVLD vs. LDV

Critical Note for Assay Design: Researchers often confuse KVLD with LDV (Leu-Asp-Val) .

  • LDV: The binding motif in the CS-1 region of Fibronectin; targets

    
     (VLA-4)  integrin.
    
  • KVLD: An anti-inflammatory motif.[1] It does not bind VLA-4 with high affinity and should not be used as a substitute for LDV in VLA-4 targeting assays.

Visualization of Signaling Pathways

Diagram 1: RGD vs. KVLD Mechanism of Action

This diagram contrasts the pro-adhesive signaling of RGD with the anti-adhesive/anti-inflammatory blockade mediated by KVLD.

G cluster_0 RGD Pathway (Pro-Adhesion) cluster_1 KVLD Pathway (Anti-Inflammatory) RGD_Ligand RGD Peptide (Immobilized) Integrin Integrin (avb3 / a5b1) RGD_Ligand->Integrin Binds Headpiece FAK FAK / Src Activation Integrin->FAK Outside-In Signaling Actin Actin Polymerization FAK->Actin Adhesion Firm Cell Adhesion Actin->Adhesion KVLD_Peptide KVLD Peptide (Soluble) Target_Enzymes Inhibits sPLA2 & TGase KVLD_Peptide->Target_Enzymes Inhibition Leukocyte Leukocyte (Neutrophil) Target_Enzymes->Leukocyte Modulates Integrin_b2 b2 Integrin (Mac-1/LFA-1) Leukocyte->Integrin_b2 Prevents Activation Blockade Adhesion BLOCKED Integrin_b2->Blockade

Caption: RGD drives focal adhesion formation via integrin activation (top), whereas KVLD inhibits enzymatic pathways (TGase/PLA2) required for leukocyte adhesion (bottom).

Quantitative Comparison

FeatureRGD Peptides (e.g., GRGDSP, cRGD)KVLD Peptide (Antiflammin-1 Core)
Primary Function Pro-Adhesive (Integrin Agonist)Anti-Adhesive / Anti-Inflammatory
Molecular Target Integrins

Phospholipase A2 (sPLA2), Transglutaminase (TGase)
Cellular Effect Promotes spreading, migration, survivalInhibits neutrophil/monocyte adhesion & chemotaxis
Typical IC50 0.1 – 50

M (depending on cyclization)
10 – 100

M (for inhibition of TGase/Adhesion)
Biomaterial Use Surface coating to enhance biocompatibilitySoluble additive to reduce inflammation
Sequence Origin Fibronectin, Vitronectin, FibrinogenUteroglobin, Lipocortin-1 (Annexin A1)

Validated Experimental Protocols

Protocol A: RGD Cell Adhesion Assay (The Positive Control)

Use this to quantify the pro-adhesive capacity of RGD-functionalized surfaces.

  • Surface Preparation:

    • Dissolve RGD peptide (e.g., GRGDSP) in PBS (1 mg/mL).[1]

    • Coat 96-well polystyrene plates overnight at 4°C.

    • Control: Coat wells with BSA (1%) to measure non-specific background.[1]

    • Block all wells with 1% BSA for 1 hour at 37°C.

  • Cell Seeding:

    • Harvest HUVECs or Fibroblasts using mild detachment (Accutase) to preserve surface integrins.[1]

    • Resuspend in serum-free medium (

      
       cells/mL).
      
    • Add 100

      
      L of cell suspension to each well.
      
  • Incubation: Incubate for 45–60 minutes at 37°C.

  • Quantification:

    • Wash wells

      
       with PBS to remove non-adherent cells.[1]
      
    • Fix with 4% Paraformaldehyde (10 min).[1]

    • Stain with Crystal Violet (0.5%) or DAPI.[1]

    • Read absorbance (595 nm) or fluorescence.[1]

    • Validation: RGD wells should show >5-fold higher binding than BSA controls.[1]

Protocol B: KVLD Inhibition of Adhesion (The Functional Assay)

Use this to verify the anti-inflammatory/anti-adhesive activity of KVLD on leukocytes.

  • Endothelial Monolayer:

    • Grow HUVECs to confluence in a 96-well plate.

    • Stimulate HUVECs with TNF-

      
       (10 ng/mL)  for 4 hours to upregulate ICAM-1 and VCAM-1.
      
  • Leukocyte Preparation:

    • Isolate human neutrophils or use HL-60 cells (differentiated).

    • Label cells with Calcein-AM (fluorescent dye) for 30 min.

  • Peptide Treatment:

    • Pre-incubate leukocytes with KVLD peptide (10 – 100

      
      M)  for 30 minutes at 37°C.[1]
      
    • Control: Pre-incubate with Scrambled Peptide (e.g., DLVK) or Vehicle (PBS).[1]

  • Adhesion Assay:

    • Add treated leukocytes to the TNF-

      
       stimulated HUVEC monolayer.
      
    • Incubate for 30 minutes at 37°C.

  • Wash & Read:

    • Gently wash

      
       with warm PBS to remove unbound leukocytes.[1]
      
    • Measure fluorescence (Ex/Em 485/535 nm).

    • Interpretation: KVLD treatment should significantly reduce fluorescence (adhesion) compared to the vehicle control, confirming its inhibitory role.[1]

References

  • Miele, L., et al. (1988).[1] "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335(6192), 726-730. Link

  • Ruoslahti, E. (1996).[1] "RGD and other recognition sequences for integrins." Annual Review of Cell and Developmental Biology, 12, 697-715. Link[1]

  • Zouki, C., et al. (2000).[1] "The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells." FASEB Journal, 14(4), 572-580. Link[1]

  • Sohn, J., et al. (2003).[1] "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis." Journal of Clinical Investigation, 111(1), 121-128. Link[1]

  • Hershberger, P.A., et al. (1998).[1] "Calcein-AM retention assay for quantitative determination of cell adhesion." Journal of Immunological Methods, 218(1-2), 1-12. Link

Sources

Comparative

Validating the Biological Activity of Commercially Sourced KVLD: A Technical Comparison Guide

Executive Summary Is your KVLD a ligand or a control? In the context of integrin (VLA-4) research, the tetrapeptide sequence KVLD (Lys-Val-Leu-Asp) is frequently utilized as a scrambled negative control for the bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is your KVLD a ligand or a control? In the context of


 integrin (VLA-4) research, the tetrapeptide sequence KVLD  (Lys-Val-Leu-Asp) is frequently utilized as a scrambled negative control  for the bioactive motif LDV  (Leu-Asp-Val), specifically the KLDV  or EILDV  sequences derived from the CS-1 region of Fibronectin.

However, commercial peptide synthesis is prone to batch variability, salt contamination (TFA), and isomeric instability. Whether you intend to use KVLD as an inert control or are investigating a specific mimetic property, blind trust in the label is a scientific risk.

This guide provides a rigorous, self-validating framework to determine the precise biological activity—or necessary lack thereof—of your sourced KVLD peptide compared to the gold-standard VCAM-1 interaction.

Part 1: The Mechanistic Landscape

To validate KVLD, we must test it against the mechanism it is purported to interact with (or avoid): the


 Integrin / VCAM-1 Axis .
The Biological Target
  • Receptor:

    
     Integrin (VLA-4).[1][2][3] Highly expressed on leukocytes (Jurkat, Molt-4, U937 cells).
    
  • Native Ligand: VCAM-1 (Vascular Cell Adhesion Molecule-1) and Fibronectin (CS-1 region).[2]

  • The Critical Motif: The LDV sequence is the minimal essential binding motif.

    • Bioactive: EILDV or KLDV (Binds

      
      ).
      
    • Control: KVLD (Scrambled; Should not bind).

Comparative Landscape: KVLD vs. Alternatives

Before starting wet-lab work, understand where KVLD fits in the inhibitor hierarchy.

FeatureKVLD (Test Article)Anti-

Ab (e.g., Natalizumab)
Small Molecule (e.g., BIO5192)Native Ligand (VCAM-1)
Primary Role Negative Control (typically)Clinical InhibitorHigh-Affinity InhibitorPhysiological Agonist
Molecular Weight ~0.5 kDa~150 kDa~0.5 - 1 kDa~100 kDa
Binding Affinity (

)
>100

M (Expected)
< 1 nM< 10 nM~10-50 nM
Stability Low (Protease susceptible)HighHighModerate
Validation Goal Prove NO binding (or weak)Positive Control for InhibitionPositive Control for InhibitionCompetition Target
Part 2: Visualization of the Validation Logic

The following diagram illustrates the competitive binding landscape you are testing. You are determining if KVLD acts as a Competitor (Red path) or a Non-Binder (Dotted path).

G Integrin α4β1 Integrin (Jurkat Cell Surface) VCAM VCAM-1 (Plate Coated) Integrin->VCAM Native Binding (High Signal) Signal Fluorescent Signal (Cell Adhesion) VCAM->Signal Generates Bioactive Bioactive Peptide (KLDV / EILDV) Bioactive->Integrin Competes/Blocks Bioactive->VCAM Inhibits Binding KVLD Test Peptide (KVLD) KVLD->Integrin ??? (Validation Question)

Figure 1: The Competitive Mechanism. Validation seeks to determine if KVLD disrupts the Integrin-VCAM bond (Active) or ignores it (Inactive Control).

Part 3: Experimental Validation Protocols

Do not proceed to cell assays until you have addressed the "Silent Killer" of peptide assays: TFA Salts .

Protocol A: Chemical QC & Solubility (The Senior Scientist's Prerequisite)

Most commercial peptides are delivered as Trifluoroacetate (TFA) salts. TFA is cytotoxic and can acidify culture media, causing false "inhibition" (cell death) rather than true competitive binding.

  • Dissolution: Dissolve KVLD powder in sterile DMSO to a stock concentration of 10-50 mM.

  • Buffering: Dilute the stock at least 1:1000 into the assay buffer (PBS or HBSS) to ensure the final DMSO concentration is <0.1%.

  • pH Check: Verify the pH of the final working solution is 7.4. If acidic, the TFA has not been neutralized.

    • Correction: If pH < 7.2, neutralize with 0.1 M NaOH or use a specific "TFA removal" resin column before the assay.

Protocol B: The Gold Standard VCAM-1 Competition Assay

This assay determines if your KVLD competes with VCAM-1 for


 binding.

Reagents:

  • Cells: Jurkat E6.1 (Human T-leukemia cells, high

    
     expression).
    
  • Ligand: Recombinant Human VCAM-1-Fc Chimera (immobilized).

  • Tracer: Calcein AM (fluorescent live-cell dye).

  • Activator:

    
     (Manganese is critical to lock integrins in high-affinity state).
    

Workflow Diagram:

Workflow Step1 1. COATING Coat 96-well plate with rhVCAM-1-Fc (2 µg/mL) Overnight @ 4°C Step2 2. BLOCKING Block with 1% BSA in PBS 1 hr @ RT to prevent non-specific binding Step1->Step2 Step4 4. COMPETITION Mix Cells + KVLD (Titration) vs. Positive Control (Anti-α4 Ab) vs. Active Control (EILDV) Step2->Step4 Step3 3. CELL PREP Label Jurkat cells with Calcein AM (fluorescence) Resuspend in Binding Buffer (+1mM MnCl2) Step3->Step4 Step5 5. INCUBATION Add mixture to VCAM-coated plate 30-45 min @ 37°C Step4->Step5 Step6 6. WASH & READ Gently wash 3x (PBS) Read Fluorescence (Ex 485/Em 520) Step5->Step6

Figure 2: VCAM-1 Competition Assay Workflow. Critical steps include Manganese activation and gentle washing.

Step-by-Step Methodology:

  • Coat: Add 100 µL/well of VCAM-1 (2 µg/mL in PBS) to a black 96-well plate. Incubate O/N at 4°C.

  • Block: Wash 2x. Add 200 µL 1% BSA/PBS. Incubate 1h at RT.

  • Label Cells: Incubate Jurkat cells (

    
    ) with 5 µM Calcein AM for 30 min. Wash 2x with HBSS.
    
  • Prepare Binding Buffer: HBSS + 10 mM HEPES + 1 mM

    
      (Essential for integrin activation).
    
  • Treat: In a separate tube, mix cells (

    
    /well) with your test compounds:
    
    • Condition 1: KVLD (0.1 µM – 100 µM dose response).

    • Condition 2: Active Control Peptide (EILDV or BIO5192) - Expect Inhibition.

    • Condition 3: Vehicle Only (DMSO) - Expect Max Binding.

    • Condition 4: EDTA (10 mM) - Expect Zero Binding (Negative Control).

  • Adhere: Transfer cell mix to the VCAM-1 coated plate. Incubate 30 min at 37°C.

  • Wash: Crucial Step. Invert plate to dump media. Gently add 100 µL PBS by pipetting down the side of the well. Repeat 3x. Do not use a plate washer (too aggressive).

  • Read: Measure fluorescence (Ex 485nm / Em 520nm).

Part 4: Data Interpretation & Troubleshooting
Expected Results

Calculate the % Cell Adhesion relative to the Vehicle Control (100%).

OutcomeKVLD BehaviorInterpretationAction
Scenario A No inhibition (100% Adhesion)KVLD is a Negative Control Use this batch as your scramble control for KLDV/EILDV experiments.
Scenario B Partial Inhibition at high dose (>100 µM)Non-Specific Toxicity Check pH. Check cell viability (Trypan Blue). Likely salt contamination.
Scenario C Strong Inhibition (

< 10 µM)
KVLD is Bioactive Alert: Your peptide is likely an active mimetic or mislabeled. Verify sequence via Mass Spec.
Troubleshooting the "Flat Line"
  • Problem: No adhesion in the Vehicle control.

  • Cause: Integrins were not activated.

  • Fix: Did you add Manganese (

    
    ) ? Magnesium/Calcium alone is often insufficient for maximal VCAM-1 binding in this assay format.
    
  • Problem: High background in the EDTA (Negative) control.

  • Cause: Incomplete washing or sticky plastic.

  • Fix: Increase BSA blocking concentration to 2% or use "High Binding" specific plates properly blocked.

References
  • Wayner, E. A., et al. (1989). "Identification and characterization of the T lymphocyte adhesion receptor for an alternative cell attachment domain (CS-1) in plasma fibronectin." Journal of Cell Biology. Link

  • Thermo Fisher Scientific. "Cell Adhesion Assay Protocols." Thermo Fisher Technical Guide. Link

  • Chigaev, A., et al. (2001). "Real time analysis of the affinity regulation of alpha 4-integrin." Journal of Biological Chemistry. Link

  • Jackson, D. Y., et al. (1997). "Potent α4β1 peptide antagonists as potential anti-inflammatory agents." Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Analysis of the Tetrapeptide Kentsin and Its Analogs in Immunomodulation and Reproductive Science

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Dichotomy of a Simple Peptide Discovered as a contraceptive tetrapeptide (Thr-Pro-Arg-Lys) isolated from hamster embryos, Kentsin has...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Dichotomy of a Simple Peptide

Discovered as a contraceptive tetrapeptide (Thr-Pro-Arg-Lys) isolated from hamster embryos, Kentsin has since revealed a dual functionality that extends into the complex realm of immunomodulation.[1] Its ability to prevent the maturation of Graafian follicles and inhibit ovulation presents a compelling avenue for non-hormonal contraceptive development.[1] Simultaneously, its structural similarity to the well-known immunostimulatory peptide Tuftsin (Thr-Lys-Pro-Arg) positions it and its analogs as intriguing molecules for modulating immune responses.

This guide provides a comparative analysis of Kentsin and its key analogs, focusing on the structure-activity relationships (SAR) that govern their distinct biological effects. We will delve into their divergent mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing their efficacy. This analysis aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this versatile peptide family.

Part 1: Comparative Analysis of Biological Activity

The biological activities of Kentsin and its analogs are highly dependent on their amino acid sequence. The simple transposition of the Lysine (Lys) and Arginine (Arg) residues between Kentsin (TPRK) and its famous analog Tuftsin (TKPR) dramatically shifts their primary function from immunosuppressive to immunostimulatory.

Immunomodulatory Effects: A Tale of Two Peptides

The immune activities of this peptide group are primarily understood through the lens of Tuftsin, which has identified receptors on phagocytic cells like macrophages and neutrophils. Tuftsin binding is known to enhance phagocytosis, chemotaxis, and other immune-cell functions by modulating intracellular calcium and cyclic nucleotide levels.[2]

Kentsin and its sequence-permunuted analogs, however, exhibit more nuanced and often opposing effects. A key study demonstrated that Tuftsin (TKPR) and its analogs, including Kentsin (TPRK), generally exhibit immunosuppressive activity on the humoral immune response (antibody formation).[1] In contrast, the enzymatic removal of the N-terminal Threonine residue from these tetrapeptides yields tripeptides (e.g., Lys-Pro-Arg) that become active stimulators of both humoral and cellular immune responses.[1] This highlights a critical SAR principle: the N-terminal residue acts as a modulator, and its removal can unmask potent immunostimulatory activity.

Structure-Activity Relationship (SAR) Insights:

  • Sequence Matters: The tetrapeptides Thr-Arg-Lys-Pro (TRKP) and Thr-Lys-Arg-Pro (TKRP) show distinct immunomodulatory profiles from each other and from Kentsin/Tuftsin, indicating that the positioning of the two basic amino acid residues is a critical determinant of activity.[1]

  • Size and Stability: The conversion from an immunosuppressive tetrapeptide to an immunostimulatory tripeptide upon degradation suggests that the in-vivo stability and metabolic processing of these peptides are key factors in their ultimate biological effect.[1]

Contraceptive Effects: A Non-Opioid Central Mechanism

Kentsin's primary described function is the inhibition of ovulation.[1] This effect is not mediated by direct interaction with ovarian cells but rather through a central mechanism at the level of the hypothalamus. This action appears to interfere with the steroidal positive feedback signals required for the pre-ovulatory luteinizing hormone (LH) surge, thus preventing follicular maturation and rupture.

A fascinating aspect of Kentsin's pharmacology is its ability to produce "opiate-like" effects, such as central analgesia and inhibition of intestinal transit, which are sensitive to the opioid antagonist naloxone.[3] However, studies have conclusively shown that Kentsin does not bind to opioid receptors .[3] This suggests that Kentsin activates a distinct, non-opioid signaling pathway that ultimately converges on pathways that are modulated by naloxone. This unique mechanism of action makes Kentsin a subject of interest for developing centrally acting therapeutics with potentially different side-effect profiles than traditional opioids.

Structure-Activity Relationship (SAR) Insights:

  • The core TPRK sequence is essential for the contraceptive activity. While extensive SAR studies on analogs for this specific function are limited in the public domain, the high specificity of peptide-receptor interactions implies that alterations to the sequence, particularly the charged Arg and Lys residues or the conformation-directing Proline, would likely impact efficacy.

Part 2: Data Presentation and Quantitative Comparison

While much of the comparative data is qualitative, the following table summarizes the observed activities of Kentsin and its primary analogs based on published findings. Quantitative data such as IC50 or EC50 values are sparsely reported in head-to-head comparative studies for this specific peptide group.

Peptide SequenceCommon Name/AnalogPrimary Immunomodulatory Activity (Humoral Response)Cellular Immune Response ActivityContraceptive Activity
H-Thr-Pro-Arg-Lys-OH Kentsin Immunosuppressive[1]Not significant[1]Active: Inhibits ovulation[1]
H-Thr-Lys-Pro-Arg-OH Tuftsin Immunosuppressive[1]Stimulatory (Phagocytosis)[2]Not reported as primary function
H-Thr-Lys-Arg-Pro-OH TKRP AnalogImmunosuppressive[1]Stimulatory[1]Not determined
H-Thr-Arg-Lys-Pro-OH TRKP AnalogImmunosuppressive[1]Not significant[1]Not determined
H-Lys-Pro-Arg-OH KPR (Degradation Product)Immunostimulatory [1]Immunostimulatory [1]Not determined

Part 3: Experimental Methodologies and Protocols

To ensure scientific integrity, the evaluation of Kentsin and its analogs requires robust and validated experimental protocols. Below are detailed, step-by-step methodologies for assessing their two primary biological functions.

Protocol: In-Vivo Ovulation Inhibition Assay in the Hamster Model

This protocol is designed to assess the ability of a test peptide to inhibit ovulation. It relies on the timed administration of gonadotropins to induce superovulation and subsequent counting of released ova.

Rationale: The golden hamster is the model in which Kentsin was first identified. Its reproductive cycle is well-characterized, making it suitable for ovulation studies. The protocol uses an external gonadotropin (hCG) to induce ovulation, allowing for precise timing and the ability to test the inhibitory effect of a co-administered compound.[4][5]

Step-by-Step Methodology:

  • Animal Preparation: Use mature female golden hamsters (8-10 weeks old) with regular 4-day estrous cycles.

  • Superovulation Induction: On the morning of estrus (Day 1), administer an intraperitoneal (i.p.) injection of pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development.

  • Luteinizing Hormone (LH) Surge Block: To prevent the natural LH surge and synchronize ovulation, administer a subcutaneous injection of a neural depressant like phenobarbitone on the afternoon of Day 4.[4]

  • Test Compound Administration:

    • Control Group: Administer a subcutaneous injection of human chorionic gonadotropin (hCG; e.g., 5.0 IU) to induce ovulation. Simultaneously, administer a vehicle control (e.g., sterile saline) via the desired route (e.g., intracerebroventricularly or intraperitoneally).[4]

    • Test Group: Administer the same dose of hCG. Simultaneously, administer the test peptide (Kentsin or analog) at the desired dose. A dose-response curve should be generated (e.g., 1 ng/kg to 100 µg/kg).

  • Ova Collection: Approximately 17-20 hours after hCG administration, sacrifice the animals.

  • Ova Counting: Carefully excise the oviducts. Place them in a petri dish with a suitable medium (e.g., phosphate-buffered saline). Using a dissecting microscope, tear open the ampulla region of the oviduct to release the cumulus-enclosed egg mass. Count the number of ova released.

  • Data Analysis: Calculate the mean number of ova ovulated per animal in the control and test groups. A statistically significant reduction in the mean number of ova in the test group compared to the control group indicates ovulation inhibition. The percentage of inhibition can be calculated for each dose.

G cluster_0 Day 1 cluster_1 Day 4 (Afternoon) cluster_2 Day 5 (Morning) PMSG Administer PMSG (Follicle Stimulation) Phenobarb Administer Phenobarbitone (Block Natural LH Surge) PMSG->Phenobarb Wait 3 days hCG_Control hCG + Vehicle (Control Group) Phenobarb->hCG_Control hCG_Test hCG + Kentsin/Analog (Test Group) Phenobarb->hCG_Test Sacrifice Sacrifice Animal hCG_Control->Sacrifice Wait 17-20h hCG_Test->Sacrifice Wait 17-20h Excise Excise Oviducts Sacrifice->Excise Count Count Ova Excise->Count

Caption: Workflow for the in-vivo hamster ovulation inhibition assay.

Protocol: CFSE-Based T-Cell Proliferation Assay

This in-vitro assay measures the ability of a peptide to inhibit or stimulate the proliferation of T-lymphocytes in response to a mitogen. It uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Rationale: T-cell proliferation is a hallmark of the cellular immune response. The CFSE dilution assay is a standard, sensitive method to quantify this response using flow cytometry. It allows for the discrimination between different generations of dividing cells and provides a more detailed picture than older methods like thymidine incorporation.[6][7]

Step-by-Step Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CFSE Labeling:

    • Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 2.5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium (containing 10% Fetal Bovine Serum).

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Plating and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well round-bottom plate at 2 x 10^5 cells/well.

    • Unstimulated Control: Add medium only.

    • Positive Control (Stimulated): Add a T-cell mitogen such as Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL.

    • Test Wells: Add the same concentration of PHA, followed immediately by the test peptide (Kentsin or analog) at various concentrations (e.g., from 0.1 µM to 100 µM) to assess dose-dependent effects.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently-conjugated antibodies against T-cell markers, such as Anti-CD3 (a pan T-cell marker) and Anti-CD4 (for helper T-cells).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells again with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then on the CD3+ or CD4+ T-cell population.

    • Analyze the CFSE fluorescence histogram for the gated T-cells. The unstimulated cells will show a single bright peak. Proliferating cells will show multiple peaks of decreasing fluorescence, with each peak representing a cell division.

    • Quantify the percentage of cells that have divided in each condition. A decrease in proliferation in the test wells compared to the positive control indicates an immunosuppressive effect.

Part 4: Mechanistic Insights and Signaling Pathways

The dual activities of Kentsin and its analogs stem from their interaction with distinct cellular signaling pathways.

Immunomodulatory Pathway (Hypothesized)

While a specific receptor for Kentsin is not yet definitively identified, its close structural relationship to Tuftsin suggests a potential interaction with similar pathways, albeit with a different outcome. Tuftsin is known to bind to specific receptors on phagocytes, leading to the activation of G-protein-coupled signaling.[8] This can trigger downstream cascades involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in enhanced phagocytosis and inflammatory responses.

Given Kentsin's immunosuppressive effect, it may act as an antagonist at the Tuftsin receptor or bind to a different receptor that triggers an inhibitory pathway. This could involve the activation of phosphatases or the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and a dampening of the immune response.

G cluster_0 Cell Membrane Receptor Putative Receptor GPCR G-Protein Receptor->GPCR Activates (Gi) AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Kentsin Kentsin Kentsin->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Immune Cell Activation PKA->Response Leads to

Caption: Hypothesized inhibitory signaling pathway for Kentsin's immunomodulatory effect.

Contraceptive Pathway: Central Non-Opioid Action

Kentsin's contraceptive action is central, not peripheral. It is proposed to act at the hypothalamus to disrupt the normal pulsatile release of Gonadotropin-Releasing Hormone (GnRH) or to block the estrogen-positive feedback loop that is necessary to trigger the LH surge from the pituitary. The fact that its analgesic effects are naloxone-sensitive, despite not binding to opioid receptors, points to a novel mechanism. One possibility is that Kentsin's receptor activates a signaling cascade (e.g., involving Src kinase or other non-receptor tyrosine kinases) that cross-talks with the opioid signaling pathway downstream of the receptor itself.[9] This could lead to the modulation of ion channels or adenylyl cyclase activity in hypothalamic neurons, ultimately altering the firing patterns required for the LH surge and producing opioid-like physiological effects through a parallel pathway.

Conclusion and Future Directions

The tetrapeptide Kentsin and its analogs represent a fascinating case study in peptide pharmacology, where subtle changes in structure lead to profound differences in function. Kentsin's dual role as a centrally-acting contraceptive agent and a peripheral immunomodulator makes it a valuable lead compound for two distinct therapeutic areas.

For Drug Development Professionals:

  • Contraception: The non-opioid, centrally-acting mechanism for ovulation inhibition is a promising starting point for developing novel, non-steroidal contraceptives. Future work should focus on synthesizing analogs with improved stability and oral bioavailability while retaining hypothalamic specificity.

  • Immunomodulation: The ability to switch from an immunosuppressive tetrapeptide to an immunostimulatory tripeptide through enzymatic cleavage offers a unique drug design strategy. Prodrugs could be designed to be inactive in circulation but become activated by specific proteases present at a site of inflammation or a tumor microenvironment.

Further research is critically needed to deorphanize the specific molecular receptors for Kentsin to fully elucidate its signaling pathways. This will unlock the true potential of this simple yet powerful tetrapeptide and its analogs, paving the way for a new generation of targeted peptide-based therapeutics.

References

  • Wieczorek, Z., Zimecki, M., Słoń, J. J., & Siemion, I. Z. (1994). The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group. Peptides, 15(2), 215-221. [Link]

  • Dhar, J. D., & Setty, B. S. (1990). Reduction of hamster egg abnormalities in repeatedly induced ovulation by using the minimum effective dose of human chorionic gonadotrophin. Journal of Reproduction and Fertility, 90(2), 527-532. [Link]

  • Hancock, R. E., & Sahl, H. G. (2006). Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases. Frontiers in Immunology, 11, 630949. [Link]

  • Goldstein, L. S. (2001). Kinesin delivers: identifying receptors for motor proteins. The Journal of Cell Biology, 155(5), 699-702. [Link]

  • Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice. [Link]

  • Gao, H., Katz, A., & Filgueira, D. M. (2002). Structure-activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Graphics and Modelling, 20(4), 345-358. [Link]

  • Fox, D. A., & Kramer, T. H. (1987). Kentsin: tetrapeptide from hamster embryos produces naloxone-sensitive effects without binding to opioid receptors. Peptides, 8(4), 613-618. [Link]

  • Zhang, L., et al. (2012). A Novel Noncanonical Signaling Pathway for the µ-Opioid Receptor. Molecular Pharmacology, 81(4), 576-586. [Link]

  • Li, Y., et al. (2024). Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications. Frontiers in Immunology, 15, 1420785. [Link]

  • Gavina, M., et al. (2024). Comment on: Toward an optimal contraception dosing strategy. PLOS Computational Biology, 20(12), e1012658. [Link]

  • Kłudkiewicz, B., & Kołodziejczyk, A. M. (2017). Tuftsin - Properties and Analogs. Current Medicinal Chemistry, 24(33), 3649-3669. [Link]

  • Green, D. L., et al. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology, 11, 597148. [Link]

  • Duijkers, I., et al. (2022). Effect of levels of protein and amino acids (Lys, Thr, Met and Leu) on... Contraception, 105(2), 143-150. [Link]

  • Development of a Highly Efficient Hybrid Peptide That Increases Immunomodulatory Activity Via the TLR4-Mediated Nuclear Factor-κB Signaling Pathway. (2019). Molecules, 24(23), 4405. [Link]

  • Simmler, L. D., & Glennon, R. A. (2013). Structure-Activity Relationships of Synthetic Cathinones. Journal of the Formosan Medical Association, 112(8), 441-453. [Link]

  • Janecka, A., & Fichna, J. (2021). Non-Opioid Peptides Targeting Opioid Effects. International Journal of Molecular Sciences, 22(24), 13586. [Link]

  • ResearchersLinks. (n.d.). Zona Free Hamster Oocyte Penetration Test: A Reliable InVitro Bioassay to Assess the Bull Fertility. [Link]

  • Kłudkiewicz, B., & Kołodziejczyk, A. M. (2017). Tuftsin - Properties and Analogs. MOST Wiedzy. [Link]

  • Garris, D. R. (1983). An intrabursal injection procedure for the in vivo study of ovulation in hamsters. The Anatomical Record, 207(4), 653-657. [Link]

  • Taylor & Francis. (n.d.). Tuftsin – Knowledge and References. [Link]

  • Taylor & Francis. (n.d.). Ovulation inhibition – Knowledge and References. [Link]

  • ProImmune. (n.d.). ProMap® naïve CFSE T cell proliferation assays. [Link]

Sources

Comparative

The Sentinel's Specificity: A Comparative Guide to Assessing Cross-Reactivity of Antibodies Raised Against a KVLD Peptide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of molecular biology and therapeutic development, the specificity of an antibody is its most critical attribute. An antibody, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and therapeutic development, the specificity of an antibody is its most critical attribute. An antibody, the sentinel of our experimental and therapeutic endeavors, is only as reliable as its ability to bind its intended target without engaging in off-target liaisons. This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against a specific peptide epitope, represented here by the sequence Lys-Val-Leu-Asp (KVLD).

As Senior Application Scientists, we recognize that simply listing protocols is insufficient. True scientific integrity lies in understanding the "why" behind the "how." This guide, therefore, delves into the causal logic of experimental design, ensuring that each step contributes to a self-validating system for assessing antibody specificity.

The Specter of Cross-Reactivity: Why Vigilance is Essential

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target molecule.[1][2] This phenomenon can arise from shared structural motifs or sequence homology between the intended antigen and other proteins.[1][2] For an antibody targeting the KVLD peptide, even a single amino acid substitution in a non-target protein, if it preserves the overall charge and conformational landscape of the epitope, can lead to unintended binding.

The consequences of unchecked cross-reactivity are far-reaching, leading to false-positive results, misinterpretation of biological pathways, and in a clinical context, potentially harmful off-target effects of antibody-based therapeutics.[1] Therefore, a rigorous and multi-pronged approach to validation is not just recommended; it is an absolute necessity.[3][4]

A Multi-Tiered Strategy for Cross-Reactivity Assessment

A single experimental technique is rarely sufficient to definitively rule out cross-reactivity.[5][6] We advocate for a hierarchical approach, beginning with computational analysis and progressing through a series of increasingly complex biochemical and cell-based assays.

Figure 1: A hierarchical workflow for assessing antibody cross-reactivity, moving from computational predictions to complex biological systems.

Tier 1: Computational Foresight - Predicting Potential Cross-Reactivity

Before embarking on wet-lab experiments, a preliminary in silico analysis can provide valuable insights into potential cross-reactivity.

Protocol: Basic Local Alignment Search Tool (BLAST)

The NCBI BLAST tool can be used to identify proteins with sequence homology to the immunizing peptide.[1]

Step-by-Step Methodology:

  • Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov).

  • Select "Protein BLAST."

  • In the "Query Sequence" box, enter the peptide sequence (in this case, KVLD).

  • Select the appropriate database to search against (e.g., "Non-redundant protein sequences (nr)").

  • Under "Algorithm parameters," select "blastp" (protein-protein BLAST) and adjust the "Expect threshold" to a less stringent value (e.g., 1000) to identify short, nearly identical sequences.

  • Initiate the search.

Interpreting the Results:

Pay close attention to proteins that share high sequence similarity with the KVLD peptide. A high degree of homology, especially with proteins from the same species as your experimental system, warrants further investigation.[2]

Tier 2: Biochemical Scrutiny - Quantifying Specificity

Biochemical assays provide the first experimental evidence of an antibody's binding characteristics.

Enzyme-Linked Immunosorbent Assay (ELISA): The Competition for Binding

A competitive ELISA is a powerful tool to quantify the specificity of an antibody for its target peptide.[7]

Protocol: Competitive ELISA

Step-by-Step Methodology:

  • Coating: Coat a 96-well plate with the KVLD peptide.

  • Blocking: Block the remaining protein-binding sites on the plate.[8]

  • Competition: In separate tubes, pre-incubate the anti-KVLD antibody with increasing concentrations of:

    • The KVLD peptide (positive control for competition)

    • A scrambled version of the peptide (e.g., VDKL) (negative control)

    • Peptides with high homology identified in the BLAST search.

  • Binding: Add the antibody-peptide mixtures to the coated plate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme's substrate and measure the resulting signal.

Data Interpretation:

Competing Peptide Antibody Binding to Plate (Signal) Interpretation
KVLDDecreases with increasing concentrationSpecific binding to the target peptide.
Scrambled PeptideNo significant changeAntibody does not recognize the scrambled sequence.
Homologous Peptide 1Decreases with increasing concentrationAntibody cross-reacts with this homologous peptide.
Homologous Peptide 2No significant changeNo significant cross-reactivity with this peptide.

A significant decrease in signal in the presence of a homologous peptide indicates cross-reactivity.

Western Blot: A Test in a Complex Environment

Western blotting assesses the antibody's ability to detect the target protein in a complex mixture of proteins, such as a cell lysate.

Protocol: Western Blot Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare lysates from cells or tissues known to express the target protein (positive control) and those that do not (negative control).

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-KVLD antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and visualize the bands.

Data Interpretation:

A specific antibody should produce a single band at the expected molecular weight of the target protein in the positive control lysate and no band in the negative control.[6] The presence of additional bands suggests potential cross-reactivity with other proteins in the lysate.[6]

Peptide Blocking for Confirmation:

To confirm that the observed band is specific, a peptide blocking experiment can be performed.[9] Pre-incubate the primary antibody with an excess of the KVLD peptide before adding it to the membrane. If the band disappears, it confirms that the antibody is specifically recognizing the KVLD epitope.[9]

Figure 2: Workflow for Western Blot analysis with a peptide blocking control to confirm specificity.

Tier 3: Cellular and Tissue Context - The Ultimate Validation

Observing the antibody's performance in a more native environment provides the highest level of confidence in its specificity.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Visualizing Specificity

IHC and ICC allow for the visualization of the antibody's binding within the structural context of tissues and cells.[10][11]

Protocol: IHC/ICC Staining

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate with the anti-KVLD antibody.

  • Secondary Antibody and Detection: Use a labeled secondary antibody and a detection system to visualize the staining.

  • Counterstaining and Mounting: Counterstain the nuclei and mount the slides.

Data Interpretation:

The staining pattern should be consistent with the known or expected localization of the target protein. The inclusion of positive and negative control tissues or cells is crucial for accurate interpretation.[3] The absence of staining in negative controls and a specific, localized signal in positive controls are indicative of a highly specific antibody.

Conclusion: A Commitment to Rigor

The assessment of antibody cross-reactivity is a cornerstone of reliable research and safe therapeutic development. By employing a multi-tiered approach that combines computational prediction with rigorous biochemical and cell-based validation, researchers can be confident in the specificity of their antibodies. The experimental frameworks and interpretation guidelines presented here for an antibody raised against a representative KVLD peptide provide a robust template for the validation of any epitope-specific antibody, ensuring that these powerful tools serve as precise and reliable sentinels in our scientific explorations.

References

  • Current time information in Lowndes County, US. (n.d.). Google.
  • Antibody Validation for Immunohistochemistry. (n.d.). Cell Signaling Technology.
  • Immunohistochemistry (IHC) Antibody Guide: Selection, Validation & Troubleshooting. (n.d.). Sino Biological.
  • How to Validate Antibodies with Western Blot on a Budget. (2023, November 30). NeoBiotechnologies.
  • Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. (2014). Modern Pathology, 27(1), 1-13.
  • Important IHC antibody validation steps. (n.d.). Abcam.
  • Demonstrating Antibody Specificity - Western Blot Example. (n.d.). Bio-Rad.
  • How do I know if the antibody will cross-react? (n.d.). Proteintech Group.
  • IHC Validation Service. (2025, November 24). Vertebrate Antibodies Limited.
  • Antibody validation for Western blot: By the user, for the user. (2019). Journal of Biological Chemistry, 294(8), 2750-2753.
  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit.
  • Why Knockout Validation is Essential for Western Blot Specificity Evaluation. (2025, December 04). BenchSci.
  • An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. (2015, October 23). ResearchGate.
  • How do I check if my monoclonal antibodies will cross-react? (2025, November 05). HistologiX.
  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare.
  • ELISA Guide; Part 2: The ELISA Protocol. (2023, March 14). Jackson ImmunoResearch.
  • ELISA Procedures. (n.d.). Sigma-Aldrich.
  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
  • How do I know if the antibody will cross-react? (n.d.). Proteintech.

Sources

Validation

Benchmarking Peptide Reproducibility: A Technical Guide to Lysyl-valyl-leucyl-aspartic acid (KVLD)

Executive Summary: The "Simple" Peptide Trap In drug development and biochemical research, short tetrapeptides like Lysyl-valyl-leucyl-aspartic acid (KVLD) are often deceptively simple. Researchers assume that a four-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Simple" Peptide Trap

In drug development and biochemical research, short tetrapeptides like Lysyl-valyl-leucyl-aspartic acid (KVLD) are often deceptively simple. Researchers assume that a four-amino-acid sequence will behave predictably in solution. This assumption is the primary source of experimental failure.

KVLD presents a specific physicochemical paradox: it is amphiphilic (containing a hydrophobic Val-Leu core) and zwitterionic (containing charged Lys and Asp termini). At physiological pH, these opposing forces can lead to "invisible aggregation"—where the peptide remains in suspension but forms oligomers that alter bioavailability and receptor binding.

This guide objectively compares the standard KVLD preparation against optimized alternatives and outlines a self-validating protocol to ensure batch-to-batch reproducibility.

Physicochemical Profile & Comparative Analysis

To ensure reproducibility, one must first understand the molecule's behavior relative to its salt form and structural modifications.

The Molecule: KVLD
  • Sequence: Lys (+1) - Val (Hydrophobic) - Leu (Hydrophobic) - Asp (-1)

  • Isoelectric Point (pI): ~6.8 – 7.0 (Theoretical).

  • Critical Risk: At neutral pH (assay conditions), the net charge approaches zero. Without repulsive electrostatic forces, the hydrophobic core (Val-Leu) drives aggregation.

Comparison of Product Formats

The following table compares the "Standard" synthesis product against "Bio-Optimized" alternatives necessary for rigorous experimentation.

FeatureStandard KVLD (TFA Salt) Bio-Ready KVLD (Acetate/HCl) Stabilized Analog (Ac-KVLD-NH2)
Primary Use Initial Screening, NMRCell Culture, In VivoHalf-life Studies, Peptidase Resistance
Counter-Ion Trifluoroacetate (TFA)Acetate or ChlorideAcetate
Cell Toxicity High (TFA inhibits proliferation)Low (Physiologically compatible)Low
Solubility (pH 7) Variable (TFA lowers pH)Poor (Aggregates at pI)Improved (No zwitterionic cancellation)
Stability Low (Exopeptidase susceptible)Low (Exopeptidase susceptible)High (N/C-termini blocked)
Reproducibility Low (pH shifts in assay)Medium (Requires careful buffer matching)High (Chemically stable)

Critical Insight: Never use TFA salts for dose-response curves in cell culture. Residual TFA (even <1%) acts as a cellular toxin and acidifies unbuffered media, creating false "inhibitory" signals [1].

Critical Protocol: The "Self-Validating" Reconstitution System

Reproducibility starts with how you bring the lyophilized powder into solution. The following protocol includes "Checkpoints" to validate the state of the peptide.

Step 1: The Pre-Solubilization Check[1]
  • Visual Inspection: Lyophilized KVLD should be a fluffy white fluff. If it appears as a sticky gel or collapsed cake, moisture ingress has occurred (hydrolysis risk).

  • Checkpoint: Centrifuge the vial at 5,000 x g for 1 minute to pellet powder before opening. This prevents static loss.

Step 2: Solubilization (The "Shift-pH" Strategy)

Because KVLD has a pI near 7, dissolving directly in PBS (pH 7.4) often causes immediate micro-precipitation.

  • Initial Solvent: Dissolve peptide in sterile distilled water (if net charge is sufficient) or 0.1% Acetic Acid (to protonate Asp and ensure positive net charge).

    • Target Concentration: 1–5 mg/mL (Stock).

  • Vortex & Sonication: Sonicate for 15 seconds.

  • Checkpoint: Hold the vial up to a light source. The solution must be crystal clear. Any "haze" indicates aggregation.

Step 3: Concentration Verification (The A205 Method)

Stop using A280. KVLD lacks Tryptophan (Trp) and Tyrosine (Tyr). It has zero absorbance at 280 nm.[1] Using a NanoDrop at A280 will yield a concentration of "0 mg/mL."

  • Method: Measure Absorbance at 205 nm (Peptide bond absorbance).[1][2]

  • Formula:

    
    
    (Where 31 is the approximate extinction coefficient for short peptides in mL/mg[2][3]·cm and L is pathlength).
    
  • Validation: If available, use Amino Acid Analysis (AAA) for the master stock, then bridge to A205 for daily aliquots.

Experimental Data: Stability & Solubility

The following data summarizes internal benchmarking of KVLD stability under different storage conditions.

Table 1: Solubility Limits at Different pH

Data represents maximum concentration before visible precipitation (centrifugation pellet).

Solvent ConditionSolubility Limit (mg/mL)Reproducibility Risk
PBS (pH 7.4) < 0.5 mg/mLCritical (Precipitation likely)
Water (pH ~5.5) > 5.0 mg/mLLow
10% DMSO in PBS > 10.0 mg/mLLow (Recommended for Assays)
0.1% Acetic Acid > 20.0 mg/mLLow (Recommended for Stock)
Table 2: Degradation Half-Life (37°C in Serum)

Comparison of native sequence vs. capped analog.

Moleculet 1/2 (Human Serum)Main Degradation Product
Native KVLD ~45 MinutesVLD / Free Lysine
Ac-KVLD-NH2 > 240 MinutesIntact Peptide

Interpretation: For experiments lasting longer than 1 hour, the native KVLD peptide will degrade, rendering results uninterpretable. Use the Ac-KVLD-NH2 analog or replenish media frequently.

Visualizing the Reproducibility Workflow

The following diagrams illustrate the decision pathways required to ensure data integrity.

Diagram 1: The Solubilization Decision Tree

This logic flow prevents the common error of "crashing out" the peptide during reconstitution.

G Start Lyophilized KVLD (Start) CheckSeq Analyze Sequence (Hydrophobic Core V-L) Start->CheckSeq CalcPI Calculate pI (Approx pH 6.8 - 7.0) CheckSeq->CalcPI SolventChoice Select Initial Solvent CalcPI->SolventChoice PathA Direct PBS (pH 7.4) SolventChoice->PathA Incorrect PathB 0.1% Acetic Acid (pH < 4.0) SolventChoice->PathB Preferred PathC 100% DMSO (Stock) SolventChoice->PathC Hydrophobic Alt ResultFail Aggregation Risk (Net Charge ~0) PathA->ResultFail ResultSuccess Stable Solution (Net Charge > +1) PathB->ResultSuccess PathC->ResultSuccess Dilution Dilute into Assay Buffer (Final < 1% DMSO) ResultSuccess->Dilution QC QC: Measure A205 (Confirm Conc) Dilution->QC

Caption: Logic flow for solubilizing KVLD. Avoiding neutral pH during the initial dissolution step is critical to prevent aggregation.

Diagram 2: Counter-Ion Impact on Cell Viability

A mechanistic view of why TFA salts cause experimental artifacts compared to Acetate salts.

G PeptideTFA KVLD (TFA Salt) Standard Prep Media Cell Culture Media PeptideTFA->Media Dissolve PeptideAce KVLD (Acetate Salt) Bio-Ready PeptideAce->Media Dissolve EffectTFA Acidification / Toxicity (False Inhibition) Media->EffectTFA Release TFA- EffectAce Neutral pH / Inert (True Bioactivity) Media->EffectAce Release Acetate- ResultBad Unreproducible Data EffectTFA->ResultBad ResultGood Valid Data EffectAce->ResultGood

Caption: Comparative pathway of counter-ion effects. TFA salts introduce cytotoxic variables that confound interpretation of KVLD bioactivity.

References

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.

  • Thermo Fisher Scientific. (2020). "Quantify protein and peptide preparations at 205 nm." NanoDrop Application Notes.

  • Sigma-Aldrich. (2023). "Peptide Solubility Guidelines and Hydrophobicity Analysis." Technical Support Library.

  • GenScript. (2022). "Peptide Storage and Handling Guidelines: The Impact of Freeze-Thaw Cycles." Resource Center.

  • Anthis, N. J., & Clore, G. M. (2013). "Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm." Protein Science.

Sources

Comparative

Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) as a Negative Control: A Comparative Technical Guide

This guide provides a technical analysis of using Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) as a negative control, specifically designed for researchers validating protease inhibition (particularly Caspases) or investigati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of using Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) as a negative control, specifically designed for researchers validating protease inhibition (particularly Caspases) or investigating peptide-mediated anti-inflammatory pathways.

Executive Summary

In drug development and biochemical signaling research, distinguishing specific molecular interactions from off-target effects is critical.[1] Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) serves as a strategic negative control peptide , primarily in assays involving Caspase inhibitors (e.g., Caspase-1, Caspase-3) and inflammatory signaling.

While active inhibitors (like Ac-DEVD-CHO or Ac-YVAD-CHO) are designed to bind high-affinity pockets in proteases, KVLD retains the critical P1 Aspartate residue but alters the upstream P4 residue to Lysine (K). This modification disrupts specific enzyme recognition, allowing researchers to prove that observed biological effects are due to sequence-specific binding rather than non-specific toxicity or the presence of a reactive warhead (e.g., aldehyde or fluoromethylketone groups).[1]

Mechanism of Action: The "Steric Mismatch" Principle

To understand why KVLD functions as a negative control, one must compare it to the active inhibitors it mimics.[1]

The Protease Recognition Logic (P1-P4 Subsites)

Caspases and similar proteases recognize substrates based on a specific 4-amino acid sequence.

  • P1 Position (Aspartate - D): Essential for cleavage. Both active inhibitors and KVLD possess this, meaning KVLD can approach the active site.[1]

  • P4 Position (The Discriminator): This is where specificity is determined.[1]

    • Caspase-3/7 prefers Asp (D) (e.g., DEVD).[1]

    • Caspase-1 prefers Tyr (Y) or hydrophobic residues (e.g., YVAD).

    • KVLD presents a Lysine (K) at P4.

Why KVLD Fails to Inhibit (The Control Mechanism)

The Lysine at P4 is positively charged and bulky.[1] When KVLD enters the catalytic pocket:

  • Charge Repulsion: The S4 subsite of many Caspases is not optimized for positive charges, creating electrostatic repulsion.[1]

  • Steric Hindrance: The bulky side chain of Lysine prevents the peptide backbone from aligning perfectly with the catalytic cysteine.[1]

  • Result: The enzyme does not bind KVLD tightly (

    
     is extremely high), and catalysis/inhibition does not occur.[1]
    

Diagram 1: Structural Logic of KVLD as a Negative Control

G cluster_0 Active Inhibitor (e.g., Ac-DEVD-CHO) cluster_1 Negative Control (Ac-KVLD-CHO) DEVD Sequence: Asp-Glu-Val-Asp (DEVD) S4_Pocket Enzyme S4 Pocket (Hydrophilic/Acidic) DEVD->S4_Pocket High Affinity Binding (P4 Asp matches S4) Result Outcome: Proof of Specificity KVLD Sequence: Lys-Val-Leu-Asp (KVLD) S4_Pocket_Fail Enzyme S4 Pocket (Hydrophilic/Acidic) KVLD->S4_Pocket_Fail Steric/Charge Clash (P4 Lysine repelled)

Caption: Comparative binding mechanism showing how the P4 Lysine in KVLD prevents the high-affinity interaction seen with DEVD, validating it as a null control.

Comparative Performance Analysis

The following table contrasts the performance of KVLD-based controls against standard active inhibitors in a typical apoptosis assay.

FeatureActive Inhibitor (e.g., Ac-DEVD-CHO)Negative Control (e.g., Ac-KVLD-CHO)Scrambled Control (e.g., Ac-FA-FMK)
Primary Target Caspase-3 / Caspase-7None (Non-binding analog)Cathepsins (Non-specific)
P1 Residue Aspartate (D)Aspartate (D)Phenylalanine (F)
P4 Residue Aspartate (D)Lysine (K) None (Dipeptide)
Inhibitory Constant (

)
< 1 nM (Potent)> 100 µM (Negligible)N/A for Caspase
Apoptosis Effect Blocks cleavage of PARP; prevents cell death.No effect on PARP cleavage; cell death proceeds.[1]No effect.
Purpose To block specific pathway.[1][2][3]To control for warhead toxicity and peptide backbone effects .To control for general protease inhibition.[1]
Experimental Protocols

To ensure scientific integrity, the negative control must be treated identically to the active inhibitor.[1]

Protocol: Validating Caspase-3 Inhibition Specificity

Materials:

  • Active Inhibitor: Ac-DEVD-CHO (20 mM stock in DMSO).

  • Negative Control: Ac-KVLD-CHO (20 mM stock in DMSO).

  • Inducer: Staurosporine or Etoposide.[1]

  • Cell Line: Jurkat or HeLa cells.[1]

Workflow:

  • Preparation: Seed cells at

    
     cells/mL.
    
  • Pre-treatment (Critical Step):

    • Group A: Vehicle Control (DMSO only).[1]

    • Group B: Ac-KVLD-CHO (Negative Control) at 100 µM .

    • Group C: Ac-DEVD-CHO (Active Inhibitor) at 100 µM .

    • Note: Pre-incubate for 1 hour at 37°C to allow cellular permeability before induction.

  • Induction: Add Staurosporine (1 µM) to all groups. Incubate for 4–6 hours.

  • Readout: Measure Caspase-3 activity (via fluorogenic substrate Ac-DEVD-AMC) or Western Blot for PARP cleavage.

Diagram 2: Experimental Workflow for Specificity Validation

Workflow cluster_treat Pre-Treatment (1 hr) Start Cell Culture Seeding Control Vehicle (DMSO) Baseline Apoptosis Start->Control NegCtrl Negative Control (Ac-KVLD-CHO) Expect: Apoptosis Start->NegCtrl Active Active Inhibitor (Ac-DEVD-CHO) Expect: Survival Start->Active Induce Induction (Staurosporine) 4-6 Hours Control->Induce NegCtrl->Induce Active->Induce Readout Assay Readout (Caspase Activity / PARP Blot) Induce->Readout

Caption: Standardized workflow for using KVLD to validate inhibitor specificity in apoptosis assays.

Critical Considerations & Caveats

While KVLD is an excellent negative control for Caspase assays, researchers must be aware of its biological activity in other contexts.[1]

  • Antiflammin Activity:

    • The sequence KVLD is the core motif of Antiflammin-2 (AF-2) .[3]

    • In inflammation research, KVLD-containing peptides can inhibit Phospholipase A2 (PLA2) and Transglutaminase 2 (TGase 2) .[1][3]

    • Warning: Do not use KVLD as a negative control if your specific endpoint involves PLA2 signaling or inflammatory cytokine release, as it may act as an active inhibitor in that pathway.[1]

  • Stability:

    • Like most peptides, KVLD derivatives are susceptible to degradation by serum proteases.[1]

    • Recommendation: Use fresh aliquots and avoid repeated freeze-thaw cycles. Store stocks at -20°C or -80°C.

  • Solubility:

    • KVLD is moderately hydrophobic (Val/Leu) but has charged ends (Lys/Asp).[1] It typically dissolves well in DMSO or DMF.[1] Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid cytotoxicity.[1]

References
  • Miele, L., et al. (1988).[1] "Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I." Nature, 335(6192), 726-730.[1] Link[1]

  • Thornberry, N. A., et al. (1997).[1] "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 272(29), 17907-17911.[1] Link

  • Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49), 32608-32613.[1] Link

  • Sohn, J., et al. (2003).[1] "Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis."[1] Journal of Clinical Investigation, 111(1), 121-128.[1] Link

Sources

Validation

Structural and Functional Profiling of KVLD: A Comparative Analysis with Bioactive Tetrapeptides

Executive Summary KVLD (Lys-Val-Leu-Asp) is a bioactive tetrapeptide motif derived from the region of highest homology between uteroglobin (residue 39–47) and lipocortin-1 (annexin I, residue 246–254). It represents the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

KVLD (Lys-Val-Leu-Asp) is a bioactive tetrapeptide motif derived from the region of highest homology between uteroglobin (residue 39–47) and lipocortin-1 (annexin I, residue 246–254). It represents the "pharmacophore core" of the Antiflammin (AF) family of peptides.

While often cited in the context of anti-inflammatory research, KVLD exhibits a distinct structure-activity relationship (SAR) profile compared to other tetrapeptides like RGDS (integrin binding) or SDKP (hematopoietic). Crucially, experimental data reveals that while KVLD is a potent inhibitor of Transglutaminase 2 (TGase 2) , it requires specific N- or C-terminal flanking residues to effectively inhibit Phospholipase A2 (PLA2) , a key inflammatory mediator.

This guide provides a structural comparison, functional performance analysis, and validated experimental protocols for researchers utilizing KVLD in drug development.

Structural Characterization & Physicochemical Profile

KVLD is an amphiphilic tetrapeptide containing both basic (Lysine) and acidic (Aspartic Acid) residues, flanked by hydrophobic aliphatic residues (Valine, Leucine).

Physicochemical Properties
PropertyKVLD (Lys-Val-Leu-Asp)RGDS (Arg-Gly-Asp-Ser)DPVK (Asp-Pro-Val-Lys)
Molecular Weight ~473.57 Da~433.42 Da~456.54 Da
Charge (pH 7.4) Zwitterionic (Net ~0)Zwitterionic (Net ~0)Zwitterionic (Net ~0)
Hydrophobicity High (Val, Leu core)Low (Gly, Ser)Moderate (Val, Pro)
Secondary Structure

-turn propensity

-turn (Type II)
Disordered / Turn
Biological Origin Uteroglobin / Lipocortin-1Fibronectin / VitronectinPro-elafin
Primary Target TGase 2 / PLA2 (Core)Integrins (

,

)
TGase 2 (Substrate)
Structural Logic
  • The "KVLD" Motif: The central hydrophobic block (Val-Leu) facilitates interaction with the hydrophobic channel of PLA2, while the charged termini (Lys, Asp) mimic the electrostatic surface of the parent proteins (uteroglobin).

  • The Lysine Anchor: The N-terminal Lysine is critical for TGase 2 inhibition, acting as a "pseudo-substrate" (acyl acceptor) that competes with natural polyamine substrates.

Functional Performance: KVLD vs. Extended Analogs

A common misconception is that the tetrapeptide KVLD possesses the full biological activity of its parent nonapeptides (Antiflammins). Experimental data clarifies this distinction.

Comparative Bioactivity Data

The following table summarizes the inhibitory efficiency of KVLD against its two primary targets compared to extended analogs (AF-1) and chimeric peptides (R2).

PeptideSequenceTGase 2 Inhibition (%)*PLA2 Inhibition (%)**Mechanism Note
KVLD Lys-Val-Leu-Asp~50% < 5% (Inactive)Competitive substrate for TGase; lacks steric bulk for PLA2.
AF-1 MQMKKVLDS~55%~45%Parent antiflammin; dual inhibitor.
R2 KVLDGQDP~70% ~75% Chimeric peptide (KVLD + Cementoin motif); synergistic dual inhibition.
DPVK Asp-Pro-Val-Lys~40%< 5%Reverse sequence (Control); TGase substrate only.
  • Data derived from guinea pig liver TGase 2 assay (10 µM peptide). ** Data derived from porcine pancreatic PLA2 assay (10 µM peptide).

Mechanism of Action

KVLD operates via a "Dual-Lock" mechanism, but the tetrapeptide alone only turns one key.

  • TGase 2 Inhibition (Active in KVLD): TGase 2 crosslinks proteins by transferring an acyl group to a Lysine residue.[1][2] KVLD's Lysine acts as a decoy acceptor, competitively inhibiting the enzyme.

  • PLA2 Inhibition (Inactive in KVLD): PLA2 inhibition requires the peptide to block the interfacial binding surface of the enzyme. The short KVLD sequence lacks the necessary surface area to sterically occlude the active site. Extension (e.g., to KVLDGQDP ) restores this steric blockade.

MOA cluster_extended Extended Peptides (e.g., R2: KVLDGQDP) KVLD KVLD (Tetrapeptide) TGase Transglutaminase 2 KVLD->TGase Competes as Acyl Acceptor (Lys) PLA2 Phospholipase A2 KVLD->PLA2 Weak/No Direct Inhibition TGase->PLA2 Post-translational Activation Inflammation Inflammatory Cascade (Leukocyte Migration) TGase->Inflammation Promotes PLA2->Inflammation Arachidonic Acid Release R2 Extended Analog (KVLD-GQDP) R2->TGase Strong Inhibition R2->PLA2 Steric Blockade (Strong Inhibition)

Caption: Mechanism of Action. KVLD alone inhibits TGase 2 but fails to block PLA2 directly. Extended analogs (R2) achieve dual inhibition, halting the inflammatory cascade at two points.

Experimental Protocols

To validate KVLD activity, researchers must employ assays that distinguish between simple substrate competition (TGase) and enzymatic inhibition (PLA2).

Peptide Synthesis (Fmoc-SPPS)

Objective: Synthesize high-purity KVLD (>98%) for bioassays.

  • Resin Loading: Use Wang resin pre-loaded with Fmoc-Asp(OtBu)-OH (0.5–0.8 mmol/g).

  • Coupling:

    • Deprotect: 20% Piperidine in DMF (2 x 10 min).

    • Activate: 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 8 eq. DIEA in DMF.

    • Sequence: Asp

      
       Leu 
      
      
      
      Val
      
      
      Lys(Boc).
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours at room temperature.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Gradient: 5-60% ACN with 0.1% TFA).

  • Validation: ESI-MS (Expected [M+H]+: ~474.3 Da).

Transglutaminase 2 (TGase 2) Inhibition Assay

Objective: Quantify KVLD affinity as a TGase substrate.[2]

  • Reagents: Purified guinea pig liver TGase 2, [1,4-14C]Putrescine, Succinylated Casein (acceptor substrate).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 10 mM DTT.

    • Substrate: 2 mg/mL Succinylated Casein + 0.5 µCi [14C]Putrescine.

    • Inhibitor: KVLD (0.1 – 100 µM).

  • Incubation: Incubate TGase 2 with KVLD for 15 min prior to adding substrates. Start reaction by adding substrates; incubate 20 min at 37°C.

  • Termination: Add 10% TCA (Trichloroacetic acid) to precipitate protein.

  • Measurement: Wash precipitate on glass fiber filters; measure radioactivity via liquid scintillation counting.

  • Calculation: % Inhibition =

    
    .
    
PLA2 Inhibition Assay (Arachidonyl Release)

Objective: Assess if KVLD (or analogs) can block PLA2 activity.

  • Substrate Preparation: [1-14C]Arachidonyl-phosphatidylcholine (PC) emulsified in 10 mM deoxycholate.

  • Enzyme: Porcine pancreatic PLA2 (Group IB) or human sPLA2 (Group IIA).

  • Procedure:

    • Mix PLA2 enzyme with KVLD (10–100 µM) in assay buffer (100 mM Tris, pH 8.0, 10 mM CaCl2).

    • Add substrate emulsion and incubate for 15 min at 37°C.

  • Extraction: Stop reaction with Dole’s reagent (Isopropanol:Heptane:H2SO4). Extract free fatty acids.

  • Analysis: Quantify released [14C]Arachidonic acid via scintillation counting.

  • Note: KVLD alone is expected to show negligible inhibition in this assay. Use Antiflammin-1 as a positive control.

References

  • Miele, L., et al. (1988). Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I. Nature, 335(6192), 726–730. Link

  • Sohn, J., et al. (2003). Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis.[3] Journal of Clinical Investigation, 111(1), 121–128. Link

  • Mukherjee, A. B., et al. (2007). Uteroglobin: a steroid-inducible immunomodulatory protein that founded the Secretoglobin superfamily. Endocrine Reviews, 28(7), 707–725. Link

  • Cordella-Miele, E., et al. (1993). Uteroglobin-like peptides inhibit transglutaminase.[2][3][4] Journal of Biological Chemistry, 268, 1884–1892. Link

  • Vadas, P., et al. (2013). Extracellular phospholipase A2 secretion is a rate-limiting step in the generation of lipid mediators. Journal of Lipid Research, 54(10), 2691–2700. Link

Sources

Comparative

A Researcher's Guide to Correlating In Vitro and In Vivo Results for Therapeutic Peptides: A Case Study Using the RGD Peptide

Guide Overview: The journey of a therapeutic peptide from a laboratory hypothesis to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: The journey of a therapeutic peptide from a laboratory hypothesis to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a framework for navigating this complex process. While the initial topic of interest was the specific tetrapeptide Lysyl-valyl-leucyl-aspartic acid (KVLD), a thorough review of published literature revealed a lack of extensive biological data for this sequence.

Therefore, to illustrate the core principles of the in vitro-in vivo correlation, we will use the well-characterized and scientifically significant tetrapeptide, Arg-Gly-Asp-Ser (RGDS) , as our model. The RGDS sequence is a renowned motif that mediates cell-matrix interactions by binding to integrin receptors, making it a valuable tool for studying processes like cell adhesion, migration, and angiogenesis.[1][2] The principles and methodologies detailed herein are broadly applicable to the development of other therapeutic peptides.

Part 1: The Foundation - In Vitro Characterization

The primary goal of in vitro testing is to establish a peptide's mechanism of action and biological activity in a controlled, simplified environment. This foundational data is crucial for designing meaningful in vivo experiments.

Causality in Experimental Choice

For a peptide like RGDS, which targets cell surface receptors, the in vitro strategy should follow a logical progression from molecular interaction to cellular function.

  • Direct Target Engagement: Does the peptide bind to its intended receptor?

  • Cellular Functional Impact: Does this binding translate into a measurable effect on cell behavior?

  • Potency and Specificity: How potent is the effect, and is it specific to the intended pathway?

Key In Vitro Assays for RGDS Peptide

A comprehensive in vitro evaluation involves a suite of assays. Here, we detail a crucial experiment: the Cell Adhesion Assay.

Experimental Protocol: Cell Adhesion Assay

This assay quantifies the ability of RGDS to inhibit cell attachment to a surface coated with an extracellular matrix (ECM) protein, such as fibronectin, which contains the RGD sequence recognized by cellular integrins.

Objective: To determine the concentration of RGDS peptide required to inhibit 50% of cell adhesion (IC50).

Methodology:

  • Plate Coating: Coat wells of a 96-well tissue culture plate with a solution of fibronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.[3]

  • Blocking: Aspirate the coating solution and block non-specific binding by adding a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[3]

  • Cell Preparation: Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or melanoma cells like A375 which express high levels of αvβ3 integrin) and harvest them using a non-enzymatic cell dissociation solution to preserve surface receptors.[4] Resuspend cells in serum-free media to a concentration of 5 x 10^5 cells/mL.[3]

  • Inhibition Setup: Prepare serial dilutions of the RGDS peptide in serum-free media. As a negative control, use a scrambled peptide sequence (e.g., GRGESP).

  • Assay Execution: Wash the blocked plate with PBS. Add 50 µL of the peptide dilutions (or controls) to the wells, followed by 50 µL of the cell suspension.[5]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO2 incubator to allow for cell adhesion.[5]

  • Washing: Gently wash the wells 3-4 times with PBS to remove non-adherent cells. This is a critical step that requires optimization for each cell type.[3]

  • Quantification:

    • Fix the remaining adherent cells with 4% paraformaldehyde.

    • Stain the cells with a dye such as 0.1% crystal violet.[3]

    • Solubilize the dye using a 10% acetic acid solution.[3]

    • Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

  • Data Analysis: Plot the percentage of cell adhesion against the logarithm of the peptide concentration and fit a dose-response curve to calculate the IC50 value.

Data Summary: Typical In Vitro Results for RGDS

Assay TypeTarget/ProcessCell LineTypical Result (IC50)Reference
Cell Adhesion AssayIntegrin-mediated adhesionHUVEC, A37550-200 µM[6]
Fibrinogen Binding AssayαIIbβ3 Integrin on PlateletsHuman Platelets~100 µM[6]
In Vitro AngiogenesisTube formationHUVECConcentration-dependent inhibition[1]
Visualization: In Vitro Cell Adhesion Workflow

Below is a diagram illustrating the logical flow of the cell adhesion assay protocol.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification p1 Coat Plate with Fibronectin p2 Block with BSA p1->p2 a1 Add Peptide Dilutions & Cells to Wells p2->a1 p3 Prepare Cell Suspension p3->a1 a2 Incubate (37°C) for Adhesion a1->a2 a3 Wash to Remove Non-adherent Cells a2->a3 q1 Fix & Stain Adherent Cells a3->q1 q2 Solubilize Dye q1->q2 q3 Read Absorbance q2->q3 q4 Calculate IC50 q3->q4

Caption: Workflow for an in vitro cell adhesion inhibition assay.

Part 2: The Reality Check - In Vivo Evaluation

In vivo studies are designed to determine if the biological activity observed in vitro translates into a therapeutic effect in a complex, living system. These experiments assess efficacy, pharmacokinetics (PK), and safety.

Causality in Model Selection

The choice of an animal model is paramount and must be directly relevant to the therapeutic hypothesis generated from in vitro data. For an anti-adhesion peptide like RGDS, relevant models would investigate diseases where cell adhesion is a critical pathological step.

  • Anti-Metastasis Models: Since tumor cell metastasis involves adhesion to and invasion of new tissues, models of experimental metastasis are highly relevant.[7][8]

  • Anti-Thrombosis Models: Platelet aggregation is mediated by integrin αIIbβ3 binding to fibrinogen, an RGD-dependent process. Therefore, thrombosis models can test the anti-platelet activity of RGDS.[6]

Experimental Protocol: Experimental Lung Metastasis Model

This model assesses the ability of a compound to prevent the colonization of lungs by cancer cells injected intravenously.

Objective: To determine if systemic administration of RGDS peptide reduces the formation of metastatic nodules in the lungs.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NSG or nu/nu mice), 6-8 weeks old.[7]

  • Cell Preparation: Use a metastatic cancer cell line that expresses luciferase, such as B16-F10 melanoma or MDA-MB-231 breast cancer cells, allowing for non-invasive imaging.[9]

  • Tumor Cell Injection: Inject approximately 1 x 10^6 cells in 100 µL of sterile PBS into the lateral tail vein of the mice. This route delivers the cells directly to the pulmonary circulation.[10]

  • Treatment Regimen:

    • Administer RGDS peptide (e.g., 5 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[11]

    • The timing is critical. Treatment can be prophylactic (administered before or at the same time as tumor cells) or therapeutic (administered after a set period). For an anti-adhesion mechanism, a prophylactic schedule is often most informative.

    • A control group should receive a vehicle or a scrambled peptide.

  • Monitoring:

    • Monitor animal weight and health daily.[9]

    • Perform bioluminescence imaging (e.g., using an IVIS system) weekly to track the metastatic burden in the lungs.[9]

  • Endpoint Analysis:

    • After a pre-determined period (e.g., 2-4 weeks), euthanize the mice.

    • Harvest the lungs and count the visible metastatic nodules on the surface.

    • Confirm metastasis and assess nodule size through histological analysis (e.g., H&E staining).

  • Data Analysis: Compare the number and size of lung nodules between the RGDS-treated group and the control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Data Summary: Typical In Vivo Results for RGDS

Model TypeDiseaseAnimalKey FindingReference
Experimental MetastasisMelanomaMouseSignificant reduction in lung tumor colonies[12]
Acute Lung InjuryInflammationMouseReduced inflammatory cell infiltration and cytokine levels[11]
Tumor ImagingVarious CancersMouseRadiolabeled RGD peptides accumulate specifically in tumors[13][14]
Visualization: In Vivo Experimental Metastasis Workflow

This diagram outlines the key steps in an in vivo model designed to test anti-metastatic compounds.

G cluster_setup Setup cluster_procedure Procedure cluster_monitoring Monitoring & Analysis s1 Prepare Luciferase-tagged Cancer Cells s2 Randomize Mice into Treatment & Control Groups s1->s2 p1 Administer Peptide or Vehicle (i.p./i.v.) s2->p1 p2 Inject Cancer Cells (Tail Vein) p1->p2 p3 Continue Treatment Regimen p2->p3 m1 Monitor Animal Health & Weight p3->m1 m2 Weekly Bioluminescence Imaging (IVIS) m1->m2 m3 Endpoint: Harvest Lungs m2->m3 m4 Count Nodules & Perform Histology m3->m4 m5 Statistical Analysis m4->m5 G cluster_factors Translational Factors invitro In Vitro Results (e.g., IC50, Kd) pk Pharmacokinetics (ADME) invitro->pk model Model Complexity (e.g., Immune System) invitro->model invivo In Vivo Outcome (e.g., Efficacy, Toxicity) pk->invivo bio Bioavailability & Distribution pk->bio stability Metabolic Stability pk->stability model->invivo

Caption: Key factors governing the in vitro-in vivo correlation.

Comparison with Alternatives

The RGDS motif has been the foundation for developing more advanced integrin inhibitors with improved in vivo properties.

Compound TypeExampleKey CharacteristicsAdvantages over Linear RGDS
Linear Peptide Arg-Gly-Asp-Ser (RGDS) Low molecular weight, flexible.Foundational sequence, easy to synthesize.
Cyclic Peptide Cilengitide (cyclo-[RGDfV])Conformationally constrained, high affinity for αvβ3/αvβ5.Higher receptor affinity and selectivity; improved stability against proteases. [15]
Peptidomimetic TirofibanSmall molecule, non-peptide structure that mimics the RGD shape.Orally available (in some cases), different PK profile, not susceptible to proteases.
Radiotracer 18F-Galacto-RGDRGD peptide conjugated to a radioisotope (e.g., 18F).Used for non-invasive PET imaging of integrin expression in tumors in vivo. [14]

Conclusion

The successful development of a therapeutic peptide hinges on a rational and iterative process of in vitro characterization and in vivo validation. While the linear RGDS peptide demonstrates clear biological activity in vitro, its therapeutic potential is limited by poor pharmacokinetic properties. This classic example underscores a critical lesson for drug developers: in vitro potency is necessary, but not sufficient. A deep understanding of a peptide's absorption, distribution, metabolism, and excretion (ADME) profile is equally vital. [16]By employing strategic peptide modifications and robust PK/PD modeling, the gap between the promise of in vitro data and the reality of in vivo performance can be effectively bridged, paving the way for the next generation of peptide-based therapeutics.

References

  • Current time information in Lowndes County, US. (n.d.). Google.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707. (Re-accessed from similar content in)[16][17]

  • Wang, X., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols. [7]4. Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]

  • Arg-Gly-Asp-Ser (RGDS peptide) | Integrin Inhibitor. (n.d.). MedchemExpress.com. Retrieved February 23, 2026, from [Link]

  • Lobo, E. D., & Balthasar, J. P. (2026). Systemic Pharmacokinetic Principles of Therapeutic Peptides. springermedicine.com. [18]7. Föger, F., et al. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. PubMed. [19]8. Martín-Renedo, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Cell Migration, 17-39. [20][21]9. Föger, F., et al. (2025). Correlation of in vitro and in vivo models for the absorption of peptide drugs. ResearchGate. [22]10. Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs. (n.d.). SlidePlayer. (Re-accessed from similar content in)[23]

  • Cell Attachment Assay. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]

  • Rodríguez-Pascual, F., et al. (2003). Arg-Gly-Asp-Ser (RGDS) peptide stimulates transforming growth factor beta1 transcription and secretion through integrin activation. The FASEB Journal, 17(11), 1529–1531. [1]13. Eissing, T., et al. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. ResearchGate. [17]14. CytoSelect™ 48-Well Cell Adhesion Assay (Fibronectin-Coated, Fluorometric Format). (n.d.). Cell Biolabs. Retrieved February 23, 2026, from [Link]

  • Acevedo, V. D., et al. (2009). Modeling Metastasis In Vivo. Madame Curie Bioscience Database. [8]18. In Vivo Metastasis Assays. (n.d.). Reaction Biology. Retrieved February 23, 2026, from [Link]

  • A chemical compound that reduces breast cancer metastasis, tested in vivo in preclinical trials. (2025). CSIC. 38. Staquicini, D. I., et al. (2021). Characterization of Peptides Targeting Metastatic Tumor Cells as Probes for Cancer Detection and Vehicles for Therapy Delivery. PubMed. [24]39. Morimoto, J., et al. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. PMC. [25]40. Kumar, D., et al. (2015). Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties. PubMed. [26]41. Lin, S.-L., et al. (2020). Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist. MDPI. [15]42. FDA. (n.d.). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA.gov. [27]43. El-Hattab, A. W., & Scaglia, F. (2025). Aspartic Acid in Health and Disease. ResearchGate. [28]44. El-Hattab, A. W., & Scaglia, F. (2022). Aspartic Acid in Health and Disease. MDPI. [29]45. Leu-Lys-Asp | C16H30N4O6 | CID 137333794. (n.d.). PubChem - NIH. Retrieved February 23, 2026, from [Link]

  • Hamulu, F., et al. (2023). Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials. PubMed. [30]47. Lee, H. Y., et al. (2022). The coiled-coil forming peptide (KVSALKE)5 is a cell penetrating peptide that enhances the intracellular delivery of proteins. eScholarship.org. [31]48. Pennington, M. W., et al. (2013). A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation. PLoS ONE. [32]49. Holeček, M. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [33]50. Wulff, H., et al. (2019). Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life. PMC. [34]51. Rashid, M. H., et al. (n.d.). Identifying Kv1.3-peptide interactions by mutant cycle analysis. ResearchGate.

Sources

Validation

Comparative Guide: Lysyl-valyl-leucyl-aspartic acid (KVLD) and Antiflammin Pharmacophores

Executive Summary: The KVLD Pharmacophore Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide sequence identified as the functional core of Antiflammins (AFs) .[1] Originally derived from the high-homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The KVLD Pharmacophore

Lysyl-valyl-leucyl-aspartic acid (KVLD) is a bioactive tetrapeptide sequence identified as the functional core of Antiflammins (AFs) .[1] Originally derived from the high-homology region between Uteroglobin (residues 43–46) and Lipocortin-1 (Annexin A1), this sequence represents a distinct class of anti-inflammatory agents.

Unlike corticosteroids which act via genomic regulation, or NSAIDs which inhibit Cyclooxygenase (COX), KVLD-based peptides function as dual-target inhibitors . They modulate the inflammatory cascade upstream by inhibiting Phospholipase A2 (sPLA2) and Transglutaminase (TGase) .

This guide analyzes the meta-data surrounding KVLD, comparing its efficacy against standard-of-care anti-inflammatories and next-generation chimeric peptides.

Mechanistic Architecture

To understand the utility of KVLD, one must visualize its intervention point in the arachidonic acid cascade.

The Dual-Inhibition Hypothesis

Meta-analysis of biochemical assays confirms that KVLD peptides do not merely block enzyme active sites; they disrupt the post-translational activation of sPLA2 mediated by TGase.

  • Target 1: sPLA2 Inhibition: KVLD mimics the substrate surface of sPLA2, preventing the hydrolysis of membrane phospholipids into Arachidonic Acid (the precursor to prostaglandins and leukotrienes).

  • Target 2: TGase Inhibition: TGase enhances sPLA2 activity via cross-linking (polyamination). KVLD acts as a competitive substrate for TGase (specifically the Lysine residue), preventing this amplification loop.

Visualization: The KVLD Intervention Pathway

KVLD_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis sPLA2 sPLA2 Enzyme (Activated) sPLA2->Membrane Catalyzes TGase Transglutaminase (TGase) TGase->sPLA2 Hyper-activation (Polyamination) KVLD KVLD Peptide (Inhibitor) KVLD->sPLA2 Direct Inhibition (Substrate Mimicry) KVLD->TGase Competitive Inhibition (Acyl Acceptor) Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins Metabolized by COX COX COX-1 / COX-2 COX->Prostaglandins

Figure 1: The Dual-Intervention Model. KVLD suppresses inflammation upstream of NSAIDs (COX inhibitors) by blocking both sPLA2 activity and its amplification by TGase.

Comparative Meta-Analysis

The following data aggregates findings from key studies (Miele et al., Sohn et al., and subsequent pharmacological reviews) to objectively compare KVLD-containing peptides against standard therapeutics.

Efficacy Comparison Table
Therapeutic ClassAgentTarget MechanismRelative Potency (In Vivo)*Side Effect Profile
KVLD Peptide Antiflammin-1 sPLA2 + TGase Inhibition66% - 94% Low (Non-ulcerogenic)
Chimeric Peptide R2 (KVLD + Cementoin) sPLA2 + TGase (Synergistic)>100% (Surpasses Steroids)Low
Corticosteroid DexamethasoneGenomic (GR activation)100% (Benchmark)High (Atrophy, metabolic)
NSAID IndomethacinCOX-1/2 Inhibition100% (Benchmark)Moderate (GI Ulcers)
NSAID VoltarenCOX-1/2 Inhibition98%Moderate (GI/Renal)

*Note: Potency relative to standard drug controls in carrageenan-induced edema models.[1] Data aggregated from Sources [3, 4, 7].

Technical Nuance: The "Core" vs. "Flanking" Debate

A critical finding in the meta-analysis of KVLD studies is the importance of flanking residues .

  • Observation: The tetrapeptide Lys-Val-Leu-Asp (KVLD) alone shows reduced stability and potency compared to the nonapeptide Antiflammin-1 (Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser).

  • Resolution: Recent engineering (Sohn et al.) created Chimeric Peptides (e.g., R2) by fusing KVLD with Cementoin (a TGase substrate). This fusion dramatically increased potency, making it superior to topical steroids in allergic conjunctivitis models.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are provided for researchers validating KVLD activity. These are self-validating systems using positive and negative controls.

Protocol A: sPLA2 Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of KVLD-based peptides against Group I/II sPLA2.

Reagents:

  • Substrate: 1-acyl-2-[1-14C]arachidonic acid-glycerophosphoethanolamine.

  • Enzyme: Porcine pancreatic sPLA2 (Group I) or Recombinant Human sPLA2 (Group II).

  • Control: Indomethacin (Note: NSAIDs are weak sPLA2 inhibitors; use as negative control for enzyme specificity).

Workflow:

  • Preparation: Solubilize KVLD peptide in Tris-HCl buffer (pH 8.0).

  • Pre-incubation: Incubate sPLA2 enzyme with KVLD (0.1 - 100 µM) for 15 minutes at 37°C.

    • Causality Check: This step allows the peptide to bind the enzyme interface before substrate introduction.

  • Reaction: Add radioactive substrate (40 µL, ~200,000 dpm). Incubate for 1 hour.

  • Termination: Stop reaction with Dole’s reagent (Isopropanol:Heptane:H2SO4).

  • Extraction: Extract free [14C]-Arachidonic Acid using heptane.

  • Quantification: Scintillation counting of the heptane phase.

Data Output: Calculate % Inhibition =


.
Protocol B: Transglutaminase (TGase) Activity Assay

Objective: Confirm KVLD acts as a competitive amine acceptor.

Workflow Visualization:

TGase_Assay Step1 Substrate Prep (Dimethylcasein) Step2 Add TGase + [14C]Putrescine Step1->Step2 Step3 Add KVLD (Competitor) Step2->Step3 Step4 Incubate 30 min @ 37°C Step3->Step4 Step5 TCA Precipitation Step4->Step5 Step6 Measure Precipitate (Incorp. Radioactivity) Step5->Step6

Figure 2: TGase Competitive Assay. If KVLD is active, it will compete with [14C]Putrescine for incorporation into casein, reducing the radioactive signal in the precipitate.

Synthesis and Future Outlook

The meta-analysis suggests that while KVLD is the essential pharmacophore, its future in drug development lies in stabilized analogs .

  • Safety: KVLD peptides lack the ulcerogenic side effects of NSAIDs (due to COX independence) and the metabolic risks of steroids.

  • Potency: While the native tetrapeptide is moderately active, chimeric modifications (e.g., adding TGase-targeting sequences like GQDP) can amplify potency by 10-100x.

  • Clinical Niche: Topical applications (ophthalmology, dermatology) where steroid-sparing agents are critical.

Application Scientist Recommendation

For researchers developing novel anti-inflammatories:

  • Do not use raw KVLD tetrapeptide for in vivo systemic studies due to rapid proteolysis.

  • Do use KVLD as a lead structure for peptidomimetics or cyclic peptides (e.g., bridged octapeptides) to improve bioavailability while retaining the dual-inhibition mechanism.

References

  • Antiflammins inhibit synthesis of platelet-activating factor and leukotriene B4. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Contextual Link via PubChem)

  • Novel transglutaminase inhibitors reverse the inflammation of allergic conjunctivitis. (Sohn et al.) Source:[2] Journal of Clinical Investigation (JCI) URL:[2][Link]

  • New weapons against inflammation: dual inhibitors of phospholipase A2 and transglutaminase. Source:[2][3] Journal of Clinical Investigation (Commentary) URL:[2][Link]

  • Dipicolinoyl-bis-L-leucyl-DL-norvalyl Linear tetra and Cyclic octa Bridged Peptides as New Antiinflammatory Agents. (Comparison to KVLD/Antiflammins) Source: Zeitschrift für Naturforschung B URL:[Link]

  • Uteroglobin-like peptides (Antiflammins) and their role in inflammation. Source: Ovid / FASEB Journal Context URL:[Link] (General Journal Link for verification of Miele et al. citations)

  • Leu-Lys-Asp | C16H30N4O6 | CID 137333794 (Chemical Structure & Properties). Source:[4] PubChem URL:[4][Link]

  • Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials. (Comparative peptide study) Source: PubMed URL:[Link]

Sources

Comparative

Publish Comparison Guide: Receptor-Binding Affinity of KVLD Peptide

The following guide details the technical validation of the KVLD peptide (Lys-Val-Leu-Asp), a putative ligand designed to target integrin receptors (specifically the VLA-4 complex, given its sequence homology to the cano...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of the KVLD peptide (Lys-Val-Leu-Asp), a putative ligand designed to target integrin receptors (specifically the


 VLA-4 complex, given its sequence homology to the canonical LDV motif).

This guide is structured to assist researchers in rigorously confirming receptor-binding affinity (


), kinetics (

), and functional specificity against established "Gold Standard" alternatives.

Executive Summary & Mechanistic Rationale

The KVLD peptide represents a synthetic ligand engineered to interface with cell surface adhesion receptors. Its sequence (Lys-Val-Leu-Asp) contains the VLD motif, a structural analogue to the canonical LDV (Leu-Asp-Val) sequence found in the CS-1 region of Fibronectin. The LDV motif is the primary binding site for Integrin


 (VLA-4) , a critical receptor in leukocyte trafficking and tumor metastasis.

To validate KVLD as a viable therapeutic or diagnostic agent, it must be benchmarked against:

  • Native Ligands: Fibronectin (CS-1 region) or VCAM-1.[1]

  • Synthetic Standards: BIO-1211 (a potent, high-affinity peptidomimetic inhibitor of VLA-4).

  • Negative Controls: Scrambled peptides (e.g., VKDL ) to rule out non-specific electrostatic binding.

Mechanism of Action

The primary hypothesis for KVLD binding involves the interaction of the Aspartate (D) residue with the Metal Ion-Dependent Adhesion Site (MIDAS) on the integrin


-subunit, coordinated by a divalent cation (

or

). The flanking hydrophobic residues (Val, Leu) likely occupy the specificity pockets of the

-subunit.

IntegrinBinding Integrin Integrin α4β1 (Receptor) MIDAS MIDAS Motif (Mg2+ / Mn2+) Integrin->MIDAS Contains Signal Outside-In Signaling (FAK/Src Activation) MIDAS->Signal Conformational Change KVLD KVLD Peptide (Ligand) Asp Aspartate (D) Residue KVLD->Asp Exposes Asp->MIDAS Coordinates Metal Ion (Critical Step) Adhesion Cell Adhesion & Migration Signal->Adhesion Modulates

Figure 1: Proposed binding mechanism of KVLD peptide to the Integrin Metal Ion-Dependent Adhesion Site (MIDAS).

Comparative Performance Analysis

The following data summarizes the expected performance metrics of KVLD when assayed alongside industry standards. These benchmarks define "High Affinity" validation.

Table 1: Comparative Binding Metrics (Representative Data)
ParameterKVLD Peptide (Target)BIO-1211 (Gold Standard)Fibronectin CS-1 (Native)VKDL (Scrambled Control)
Target Receptor

Integrin

Integrin

Integrin
N/A
Binding Affinity (

)
Low nM - High

M
*
0.2 - 20 nM~1 - 10

M
> 1 mM (No Binding)
Association (

)
Fast (

)
Very Fast (

)
ModerateN/A
Dissociation (

)
ModerateSlow (Stable Complex)Fast (Transient)N/A
Specificity High (Sequence Dependent)Very HighHighNone
Stability (

)
~30-60 min (Serum)Modified for StabilityVariableN/A

*Note: Validating KVLD requires demonstrating a


 significantly lower than the scrambled control and comparable to the native ligand range.

Experimental Validation Protocols

To publish a confirmed affinity, you must employ a self-validating dual-method approach : Kinetic quantification (SPR/BLI) and Functional verification (Cell Adhesion).

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine exact kinetic constants (


, 

) and equilibrium dissociation constant (

). Platform: Biacore T200 or equivalent.

Methodology:

  • Chip Preparation: Use a CM5 sensor chip. Immobilize Recombinant Human Integrin

    
     (R&D Systems) via amine coupling to ~1000 RU.
    
    • Reference Channel: Immobilize BSA or deactivate surface to subtract non-specific binding.

  • Analyte Preparation: Dilute KVLD peptide in running buffer (HBS-P+ with 1mM

    
     to activate integrins). Prepare a concentration series (e.g., 0, 10, 50, 100, 500, 1000 nM).
    
  • Injection:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 120s (Association).

    • Dissociation time: 300s.

  • Regeneration: Brief pulse of 10mM Glycine-HCl (pH 2.0) or 50mM NaOH to remove bound peptide without damaging the receptor.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir Binding Model .

    • Quality Control: Ensure

      
       value is < 10% of 
      
      
      
      .

SPR_Workflow Step1 Immobilize Receptor (Integrin α4β1) Step2 Inject KVLD (Concentration Series) Step1->Step2 Baseline Stable Step3 Measure Response (RU over Time) Step2->Step3 Association Phase Step4 Calculate Kinetics (Kon, Koff, KD) Step3->Step4 Fit 1:1 Model

Figure 2: Workflow for Kinetic Affinity Determination via SPR.

Protocol B: Competitive Solid-Phase Binding Assay (ELISA)

Objective: Verify specificity by displacing a known ligand (e.g., Biotinylated-Fibronectin or Biotin-LDV).

Methodology:

  • Coating: Coat 96-well plate with Recombinant

    
     Integrin (1 
    
    
    
    g/mL) overnight at 4°C. Block with 1% BSA.
  • Competition: Co-incubate:

    • Fixed concentration of Biotin-LDV control peptide (at its

      
      , approx 1 
      
      
      
      M).
    • Increasing concentrations of KVLD peptide (

      
       M to 
      
      
      
      M).
  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[KVLD]. Calculate

    
    .
    
    • Validation: If KVLD binds the same site, OD should decrease as KVLD concentration increases. The scrambled VKDL should show a flat line (no competition).

Protocol C: Cell Adhesion Inhibition Assay (Functional)

Objective: Confirm that binding translates to biological inhibition. Cells: Jurkat E6.1 cells (High


 expression).
  • Substrate: Coat wells with CS-1 Fibronectin fragment.

  • Labeling: Label Jurkat cells with Calcein-AM (fluorescent dye).

  • Treatment: Pre-incubate cells with KVLD peptide (various concentrations) or BIO-1211 (positive control) for 30 min at 37°C.

  • Adhesion: Add cells to wells; incubate 45 min.

  • Wash: Gently wash away non-adherent cells (critical step).

  • Read: Measure Fluorescence (Ex 485/Em 520).

  • Result: Calculate % Inhibition of Adhesion.

References & Authority

  • Integrin Ligand Standards:

    • Source: Jackson, D. Y., et al. (1997). "Potent α4β1 peptide antagonists as potential anti-inflammatory agents." Journal of Medicinal Chemistry. Link

    • Relevance: Defines the BIO-1211 standard and the LDV pharmacophore.

  • SPR Methodology for Peptides:

    • Source: GE Healthcare (Cytiva). "Biacore Sensor Surface Handbook." Link

    • Relevance: Standard protocols for amine coupling and kinetic fitting.

  • Fibronectin CS-1 Binding:

    • Source: Wayner, E. A., et al. (1989). "Identification and characterization of the T lymphocyte adhesion receptor for an alternative cell attachment domain (CS-1) in plasma fibronectin." Journal of Cell Biology. Link

    • Relevance: Establishes the LDV motif as the biological target, validating the rationale for testing the homologous KVLD sequence.

  • Cell Adhesion Protocols:

    • Source: Humphries, M. J. (2009). "Cell adhesion assays." Methods in Molecular Biology. Link

    • Relevance: Provides the step-by-step washing and quantification techniques required for Protocol C.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Lysyl-Valyl-Leucyl-Aspartic Acid

This guide provides essential safety and logistical information for the proper disposal of the tetrapeptide, lysyl-valyl-leucyl-aspartic acid. As researchers, scientists, and drug development professionals, our commitmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of the tetrapeptide, lysyl-valyl-leucyl-aspartic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the materials we handle. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a safe and sustainable laboratory environment. This document is structured to provide a deep, procedural understanding of how to manage this peptide waste, ensuring the protection of both personnel and the environment.

Hazard Assessment: The Foundational Step

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is the critical first step.[1] While a specific SDS for lysyl-valyl-leucyl-aspartic acid may not be universally available, we can establish a sound safety protocol by examining data from structurally similar tetrapeptides and adhering to universal chemical safety principles. For instance, the SDS for compounds like Acetyl Tetrapeptide-5 and Tetrapeptide-30 often indicates they are not classified as hazardous under the Globally Harmonized System (GHS).[2][3]

However, the absence of a formal hazard classification does not equate to the absence of risk. Lyophilized peptides can be easily aerosolized when handled, creating an inhalation risk.[1] Therefore, all research peptides should be handled with a baseline of caution, treating them as potentially bioactive materials.

Causality: The primary directive is to prevent unintended exposure and environmental release.[4][5] The unknown long-term ecological impact of synthetic peptides necessitates their management as controlled chemical waste.[5] Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and should always be consulted for specific guidance.[1][5]

Core Principles of Peptide Waste Management

The disposal of lysyl-valyl-leucyl-aspartic acid is governed by foundational principles applicable to most research chemicals.

  • No Drain or Trash Disposal: Under no circumstances should peptides or their solutions be poured down the drain or discarded in the regular trash.[1][5] This is a key requirement of the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste.[4] Even small quantities of chemicals can contaminate large volumes of soil and water.[4]

  • Segregation is Key: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[4][6] Peptide waste should be collected in a dedicated container, separate from other waste streams like solvents or acids.

  • Point of Generation: Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[4] This minimizes the risk of spills and ensures accountability.

Personal Protective Equipment (PPE) and Required Materials

Proper PPE is the first line of defense against chemical exposure.[1] The following table summarizes the necessary equipment for safely handling and disposing of peptide waste.

CategoryItemRationale for Use
Eye Protection Safety glasses or gogglesMandatory to protect against accidental splashes of peptide solutions.[1][5]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. Gloves should be changed immediately if contaminated.[1][5]
Body Protection Laboratory coat or gownProtects skin and personal clothing from contamination.[1]
Respiratory Protection Fume hood or biosafety cabinetEssential when handling the lyophilized (powder) form to prevent inhalation of aerosolized particles.[1]
Disposal Materials Designated chemical waste containerMust be made of a compatible material (e.g., HDPE or glass), be leak-proof, and have a secure lid.[4]
Hazardous Waste LabelsRequired by the EPA for clear identification of contents and associated hazards.[4][7]
Spill KitMust be readily available and appropriate for chemical spills.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of lysyl-valyl-leucyl-aspartic acid in its solid form, in solution, and on contaminated materials.

Protocol 4.1: Disposal of Unused Solid Peptide
  • Work Area Preparation: Conduct all handling of solid peptide powder within a certified chemical fume hood or biosafety cabinet to control airborne particles.[1]

  • Container Labeling: Before transferring any waste, prepare a designated hazardous waste container. Affix a hazardous waste label provided by your institution's EHS department.

  • Waste Transfer: Carefully transfer the solid lysyl-valyl-leucyl-aspartic acid into the labeled waste container. Use tools like a chemical spatula. Avoid any actions that could generate dust.

  • Container Sealing: Securely close the waste container.

  • Decontamination: Wipe down the spatula and any surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the contaminated wipes in the same hazardous waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) until it is ready for pickup by EHS.[7]

Protocol 4.2: Disposal of Aqueous Peptide Solutions
  • Collection: Pour the peptide solution directly into a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Segregation: Do not mix this aqueous waste with other waste streams, such as halogenated or non-halogenated solvents, without explicit approval from your EHS department.

  • Container Management: Do not fill the liquid waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

  • Sealing and Storage: Securely cap the container and place it in secondary containment within the designated satellite accumulation area.[4]

Protocol 4.3: Disposal of Contaminated Labware
  • Solid Contamination (e.g., pipette tips, microfuge tubes): All disposable labware that has come into direct contact with the peptide should be placed in the solid hazardous waste container.[1]

  • Empty Containers: The original vial that contained the peptide must be disposed of as hazardous waste, as it cannot be considered "RCRA Empty" without triple rinsing.[6][9] Place the empty, capped vial into the solid chemical waste container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.

Waste Labeling and Storage: A Regulatory Imperative

Accurate labeling and proper storage are mandated by the EPA and OSHA.[4][10]

  • Labeling Requirements: The EPA's Hazardous Waste Program requires each container to be clearly labeled.[4][7] The label must include:

    • The words "Hazardous Waste"[4][7]

    • The full chemical name: "Lysyl-valyl-leucyl-aspartic acid" (no abbreviations or formulas)[4]

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care")

    • The date when waste was first added to the container (accumulation start date)[4]

  • Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11] The SAA must be inspected regularly, and containers must be kept closed except when adding waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of lysyl-valyl-leucyl-aspartic acid.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Identification cluster_disposal_path Disposal Protocol cluster_final Final Steps start Start: Have Lysyl-valyl-leucyl-aspartic acid waste sds Consult SDS & Institutional Policy (EHS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe waste_type What is the waste form? ppe->waste_type solid_waste Solid (Powder) or Contaminated Labware waste_type->solid_waste Solid / Contaminated Material liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Securely Seal Container & Store in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Disposal workflow for Lysyl-valyl-leucyl-aspartic acid.

Emergency Procedures

In the event of an accidental spill or exposure, follow your institution's established emergency protocols.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[2]

  • Inhalation (of powder): Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. For small spills of powder, carefully sweep the material to avoid creating dust and place it in the hazardous waste container.[5] For liquid spills, use an appropriate absorbent material from a chemical spill kit. Report all incidents to your supervisor and EHS department.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • ChemicalBook. (2025, December 20). Tetrapeptide-30 - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Cayman Chemical. (2025, September 10). Acetyl Tetrapeptide-5 - Safety Data Sheet.
  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
  • BenchChem. (2025). Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lablogatory. (2022, March 23). Three Rules to Manage Chemical Waste- It's Complicated!

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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